Theobromine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | theobromine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Theobromine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026132 | |
| Record name | Theobromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theobromine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,7-Dimethylxanthine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theobromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,7-Dimethylxanthine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theobromine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |
| Record name | 3,7-Dimethylxanthine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |
CAS No. |
83-67-0 | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theobromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theobromine [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theobromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | theobromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | theobromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Theobromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theobromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethylxanthine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theobromine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
675 °F (NTP, 1992), 357 °C | |
| Record name | THEOBROMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Theobromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,7-Dimethylxanthine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Theobromine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Theobromine: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a bitter alkaloid of the methylxanthine class, is a compound of significant interest due to its physiological effects and its prevalence in various consumer products, most notably cocoa and chocolate. First isolated in the 19th century, its discovery and subsequent first chemical synthesis were important milestones in the field of organic chemistry and natural product science. This technical guide provides an in-depth exploration of the historical discovery and the first reported chemical synthesis of this compound, presenting the available data in a structured format for scientific professionals.
Discovery of this compound (1841)
This compound was first discovered in 1841 by the Russian chemist Aleksandr Abramovich Woskresensky while he was working in the laboratory of Justus von Liebig in Giessen, Germany.[1][2] He successfully isolated the compound from the beans of the cacao tree, Theobroma cacao, from which the compound derives its name. The name "this compound" is derived from Theobroma, the genus of the cacao tree, which itself is a combination of the Greek roots theo ("god") and broma ("food"), meaning "food of the gods".[2] The suffix "-ine" is used to denote its alkaloid nature.
Experimental Protocol: Isolation from Cacao Beans
-
Defatting of Cacao Beans: The raw cacao beans were first ground and then treated with a non-polar solvent, such as petroleum ether or diethyl ether, to remove the fatty components (cocoa butter). This step was crucial as this compound is more soluble in the non-fatty portion of the bean.
-
Extraction of the Alkaloid: The defatted cacao powder was then subjected to an extraction with hot water or aqueous ethanol. This compound has a higher solubility in hot water, which facilitates its separation from other components of the bean.
-
Purification: The resulting aqueous extract, containing this compound and other water-soluble compounds, was then purified. This likely involved steps such as:
-
Precipitation of Impurities: Treatment with a clarifying agent, such as lead acetate, to precipitate tannins and other impurities.
-
Filtration: Removal of the precipitated impurities by filtration.
-
Crystallization: The purified solution was then concentrated, and upon cooling, this compound crystallized out of the solution. The crystals were then collected.
-
The isolated substance was a white, crystalline powder with a bitter taste. Woskresensky's initial elemental analysis of the compound was reported as C₉H₅N₃O₂, which was later corrected to its true molecular formula, C₇H₈N₄O₂.[1]
Logical Workflow of this compound Discovery
Caption: Workflow of Woskresensky's this compound Isolation.
Historical Synthesis of this compound (1882)
The first chemical synthesis of this compound was a significant achievement in organic chemistry, accomplished by the renowned German chemist Hermann Emil Fischer in 1882.[2] This synthesis was part of his broader, groundbreaking work on the chemistry of purines, for which he would later be awarded the Nobel Prize in Chemistry in 1902. Fischer's synthesis confirmed the chemical structure of this compound and its relationship to other purine (B94841) alkaloids like caffeine (B1668208) and xanthine (B1682287).
Experimental Protocol: Synthesis from Xanthine
Fischer's 1882 publication, "Umwandlung des Xanthins in Theobromin und Caffeïn" in the Berichte der deutschen chemischen Gesellschaft, outlines the synthesis of this compound from xanthine. The key transformation was the methylation of xanthine.
-
Preparation of the Starting Material: The synthesis began with xanthine (C₅H₄N₄O₂), a purine base that can be obtained from natural sources or through chemical synthesis.
-
Methylation Reaction: Xanthine was treated with a methylating agent, typically methyl iodide (CH₃I), in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium hydroxide, was used to deprotonate the acidic protons on the xanthine molecule, making it more nucleophilic and susceptible to methylation.
-
Reaction Conditions: The reaction was likely carried out in a suitable solvent, and heating was probably employed to increase the reaction rate. The precise temperature and reaction time would have been determined empirically by Fischer.
-
Formation of this compound: The methylation of xanthine can occur at different nitrogen atoms. This compound is 3,7-dimethylxanthine. Fischer's work would have involved careful control of the reaction conditions to favor the formation of the desired dimethylated product.
-
Isolation and Purification: After the reaction was complete, the this compound was isolated from the reaction mixture. This would have involved steps such as neutralization of the excess base, removal of the solvent, and purification of the product, likely through recrystallization, to obtain pure this compound.
Signaling Pathway of this compound Synthesis
References
Theobromine Biosynthesis in Theobroma cacao: A Technical Guide for Researchers
Abstract
Theobromine (3,7-dimethylxanthine) is the principal purine (B94841) alkaloid in Theobroma cacao, the source of cocoa and chocolate. It is responsible for many of cocoa's characteristic physiological effects and is a key determinant of its flavor profile. Understanding the biosynthesis of this compound is critical for crop improvement, quality control, and exploring its potential applications in pharmacology. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the core metabolic and experimental processes. The primary audience for this document includes researchers in plant biology, biochemistry, and drug development.
The Core Biosynthetic Pathway
The biosynthesis of this compound in T. cacao is a specialized branch of purine metabolism. The pathway originates from the purine nucleotide pool and proceeds through a series of methylation steps. The core pathway begins with xanthosine (B1684192), a nucleoside derived from either adenosine (B11128) monophosphate (AMP), inosine (B1671953) monophosphate (IMP), or guanosine (B1672433) monophosphate (GMP).[1][2]
The synthesis of this compound from xanthosine involves three key enzymatic reactions[1][2][3]:
-
N-methylation of Xanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position to form 7-methylxanthosine (B1261978). This reaction is catalyzed by a xanthosine N-methyltransferase (XMT).
-
Hydrolysis: The ribose sugar is cleaved from 7-methylxanthosine to yield 7-methylxanthine (B127787).
-
N-methylation of 7-methylxanthine: The final step is the methylation of 7-methylxanthine at the N3 position to produce this compound (3,7-dimethylxanthine).
This compound itself can serve as a precursor for caffeine (B1668208) (1,3,7-trimethylxanthine) through a subsequent methylation step at the N1 position, a reaction that occurs at a limited rate in T. cacao, leading to this compound's predominance.[4] The primary methyl group donor for these reactions is S-adenosyl-L-methionine (SAM).
References
The Pharmacology of Theobromine and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine, a methylxanthine alkaloid naturally present in cocoa, has long been of interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound and its principal metabolites. The primary mechanisms of action, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, are detailed, along with a thorough examination of its pharmacokinetic profile across different species. The physiological effects on various systems, including cardiovascular, respiratory, and central nervous, are discussed. Furthermore, this guide delves into the pharmacological activities of its major metabolites—7-methylxanthine (B127787), 3-methylxanthine, and 3,7-dimethyluric acid—highlighting their contribution to the overall therapeutic and physiological profile of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms.
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid most notably found in the cacao plant (Theobroma cacao).[1] As a member of the methylxanthine class, it shares structural similarities with caffeine (B1668208) and theophylline (B1681296), and consequently, exhibits a range of physiological effects.[2] While its effects are generally milder than those of caffeine, this compound possesses a unique pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This guide aims to provide an in-depth technical resource on the pharmacology of this compound and its metabolites for researchers and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2]
Adenosine Receptor Antagonism
This compound acts as a competitive antagonist at adenosine receptors, particularly the A1 and A2A subtypes.[3][4] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can modulate these processes. For instance, antagonism of A1 receptors in the central nervous system can lead to increased neuronal firing, while blockade of A2A receptors can influence dopamine (B1211576) signaling.[3][4] However, this compound generally exhibits a lower affinity for adenosine receptors compared to caffeine.[5]
Phosphodiesterase (PDE) Inhibition
This compound is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Inhibition of PDEs, particularly PDE4, leads to an accumulation of intracellular cAMP.[2] This increase in cAMP can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway, resulting in a range of cellular responses including smooth muscle relaxation, altered gene expression, and modulation of inflammatory processes.[6]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and its metabolites.
Table 1: Adenosine Receptor Antagonism
| Compound | Receptor Subtype | Assay Type | Species | Ki (µM) | IC50 (µM) | Reference |
| This compound | A1 | Radioligand Binding | Rat | - | 210-280 | [7] |
| This compound | A2A | Radioligand Binding | Rat | - | >1000 | [7] |
| This compound | A1 | Radioligand Binding | Equine | 209 | - | [8] |
| This compound | A2A | Radioligand Binding | Equine | >10000 | - | [8] |
| 3-Methylxanthine | A1 | Radioligand Binding | Rat | - | < Caffeine (90-110) | [7] |
| 7-Methylxanthine | A1 | Radioligand Binding | Rat | - | < Caffeine (90-110) | [7] |
Table 2: Phosphodiesterase Inhibition
| Compound | PDE Isoform | IC50 (µM) | Reference |
| This compound | Non-selective | Weaker than caffeine | [1] |
| This compound | PDE4 | Implied inhibition | [2][9] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of this compound have been studied in various species.
Absorption
This compound is readily absorbed after oral administration, although its absorption may be slower and more prolonged compared to caffeine due to its lower water solubility.
Distribution
This compound is distributed throughout the body and has a low plasma protein binding capacity, ranging from 8-17% in rats and 15-21% in humans.[10]
Metabolism
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1.[11] The main metabolic pathways are N-demethylation and C8-oxidation. The major metabolites are 7-methylxanthine, 3-methylxanthine, and 3,7-dimethyluric acid.[10][12]
Excretion
This compound and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is excreted as metabolites, with 7-methylxanthine being the most abundant in humans.[10][12]
Table 3: Comparative Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (ml/min/kg) | Reference |
| Human | 6 mg/kg | - | 10.0 | 0.76 | 0.88 | [12] |
| Human | Oral | - | 7.2 | - | 1.20 | [13] |
| Rat | 1-100 mg/kg | - | - | - | - | [14] |
| Dog | 15-50 mg/kg | ~3 | - | - | - | [10] |
| Rabbit | 1-100 mg/kg | - | - | - | - | [10] |
Pharmacology of Metabolites
7-Methylxanthine
7-Methylxanthine is the major metabolite of this compound in humans.[10] It is also an antagonist of adenosine receptors and may contribute to the overall pharmacological effects of this compound.[7]
3-Methylxanthine
3-Methylxanthine is another significant metabolite of this compound. Like other methylxanthines, it is expected to have adenosine receptor antagonist and phosphodiesterase inhibitory properties.
3,7-Dimethyluric Acid
3,7-Dimethyluric acid is a product of the oxidation of this compound. Its pharmacological activity is not as well-characterized as the other methylxanthine metabolites.
Physiological Effects
This compound exerts a variety of physiological effects on different organ systems.
-
Cardiovascular System: this compound can have modest positive inotropic and chronotropic effects on the heart. It also causes vasodilation, which can lead to a slight decrease in blood pressure.
-
Respiratory System: As a smooth muscle relaxant, this compound can act as a bronchodilator, which may be beneficial in conditions like asthma.
-
Central Nervous System: this compound has a weaker stimulant effect on the central nervous system compared to caffeine, resulting in less pronounced effects on alertness and wakefulness.
-
Renal System: this compound has a mild diuretic effect due to increased renal blood flow and glomerular filtration rate.
Experimental Protocols
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for specific adenosine receptor subtypes.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor expressed in cell membranes. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[15]
-
Test compounds (this compound, 3-methylxanthine, 7-methylxanthine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and its metabolites against different PDE isoforms.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform, which hydrolyzes cAMP or cGMP.
Materials:
-
Recombinant human PDE isoforms.
-
[3H]-cAMP or [3H]-cGMP as a substrate.
-
Test compounds (this compound and its metabolites).
-
Snake venom nucleotidase.
-
Anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Reaction Initiation: Initiate the PDE reaction by adding the enzyme to a mixture containing the radiolabeled cyclic nucleotide and the test compound at various concentrations.
-
Reaction Termination: Stop the reaction by boiling or adding a stop solution.
-
Hydrolysis of 5'-AMP/GMP: Add snake venom nucleotidase to hydrolyze the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.
-
Quantification: Measure the radioactivity of the eluate containing the [3H]-adenosine or [3H]-guanosine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Workflows
Adenosine Receptor Antagonism Signaling Pathway
Caption: this compound antagonizes adenosine receptors, modulating downstream signaling.
Phosphodiesterase Inhibition Signaling Pathway
Caption: this compound inhibits PDE, increasing cAMP levels and downstream signaling.
Experimental Workflow for In Vitro Assay
Caption: Workflow for a typical in vitro radioligand binding assay.
Conclusion
This compound exhibits a multifaceted pharmacological profile characterized by its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. Its metabolites, particularly 7-methylxanthine and 3-methylxanthine, likely contribute to its overall physiological effects. While its potency is generally lower than that of caffeine, this compound's distinct pharmacokinetic and pharmacodynamic properties make it a compound of continued interest for its potential health benefits and therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of drug development to further explore the pharmacological potential of this intriguing natural compound.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 3. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Working Memory by Activating the CaMKII/CREB/BDNF Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytochrome P450 isoform selectivity in human hepatic this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High levels of methylxanthines in chocolate do not alter this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, this compound and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and metabolism of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Theobromine's Mechanism of Action on Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine, a methylxanthine alkaloid naturally occurring in cacao, exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors. Structurally similar to adenosine, this compound acts as a competitive antagonist at all four known adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), albeit with lower potency compared to caffeine (B1668208). This competitive inhibition modulates downstream signaling cascades, primarily by influencing intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the molecular interactions of this compound with adenosine receptors, detailing its binding affinities, the resultant signaling pathways, and comprehensive experimental protocols for studying these interactions.
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid that shares structural homology with caffeine and theophylline.[1] Its primary mechanism of action involves the blockade of adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine, an endogenous purine nucleoside, modulates neurotransmission, cardiac function, and inflammation by activating these receptors.[2] By competitively binding to these receptors, this compound inhibits the effects of adenosine, leading to a range of physiological responses, including mild central nervous system stimulation, cardiac muscle stimulation, and smooth muscle relaxation.[3] Understanding the nuanced interactions between this compound and the different adenosine receptor subtypes is crucial for elucidating its therapeutic potential and physiological effects.
This compound's Interaction with Adenosine Receptors
This compound functions as a non-selective competitive antagonist at adenosine receptors.[4] Its binding affinity, however, varies across the different receptor subtypes and is generally weaker than that of caffeine.[5]
Quantitative Binding Affinity
The following table summarizes the reported inhibitory constants (IC₅₀) of this compound for rat brain A₁ and A₂ₐ adenosine receptors.
| Receptor Subtype | Ligand | IC₅₀ (µM) | Tissue Source | Reference |
| A₁ | [³H]cyclohexyladenosine | 210–280 | Rat brain membranes | [6] |
| A₂ₐ | 2-chloroadenosine | > 1000 | Rat striatal membranes | [6] |
Note: Data on the binding affinity of this compound for A₂ₑ and A₃ adenosine receptors are limited, but it is generally considered to be a weak antagonist at these subtypes as well.[4]
Signaling Pathways
The antagonism of adenosine receptors by this compound directly impacts intracellular signaling cascades. Adenosine receptors are coupled to different G proteins, leading to distinct downstream effects.
A₁ and A₃ Receptor Signaling (Gᵢ/₀-coupled)
The A₁ and A₃ adenosine receptors are coupled to inhibitory G proteins (Gᵢ/₀).[7] Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP levels.
A₂ₐ and A₂ₑ Receptor Signaling (Gₛ-coupled)
The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ).[7] Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP production and subsequent activation of Protein Kinase A (PKA).[8] this compound's antagonism of these receptors prevents this stimulation, thereby attenuating the rise in cAMP levels.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the adenosine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand (e.g., [³H]cyclohexyladenosine for A₁ receptors at a final concentration of ~1 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled agonist (e.g., 10 µM NECA), and 100 µL of membrane homogenate.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane homogenate.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on the intracellular accumulation of cAMP in response to an adenosine receptor agonist.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the adenosine receptor subtype of interest.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀) for 15-30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Follow the manufacturer's instructions for the preparation of a cAMP standard curve and the measurement of cAMP in the cell lysates.
-
-
Data Analysis:
-
Use the standard curve to determine the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated cAMP accumulation.
-
Conclusion
This compound's primary mechanism of action is the competitive antagonism of adenosine receptors. While its affinity is lower than that of caffeine, its ability to block A₁, A₂ₐ, A₂ₑ, and A₃ receptors modulates downstream signaling pathways, primarily by influencing adenylyl cyclase activity and subsequent cAMP levels. The provided experimental protocols offer a robust framework for the quantitative analysis of these interactions, enabling further research into the pharmacological profile of this widely consumed methylxanthine. A deeper understanding of this compound's effects on specific adenosine receptor subtypes and their signaling cascades will be instrumental in elucidating its therapeutic potential in various physiological and pathological conditions.
References
- 1. youtube.com [youtube.com]
- 2. Special Issue: G Protein-Coupled Adenosine Receptors: Molecular Aspects and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
physiological effects of theobromine in humans
An In-depth Technical Guide to the Physiological Effects of Theobromine in Humans
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine (B1668208) and theophylline.[1][2][3] Primarily found in the cacao bean (Theobroma cacao), this compound is the principal alkaloid in chocolate and cocoa products.[1][4][5] It is structurally similar to caffeine but exhibits a milder and longer-lasting stimulant profile.[5][6] While caffeine's effects are well-characterized, this compound possesses a unique pharmacological profile with distinct physiological impacts on human health, particularly on the cardiovascular, respiratory, and central nervous systems.[7] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, physiological effects, and safety profile of this compound in humans, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
This compound is readily absorbed following oral administration, though its absorption rate is influenced by its formulation; the relative bioavailability from chocolate is approximately 80% compared to an aqueous solution.[8] Unlike the highly water-soluble caffeine, this compound is more fat-soluble, resulting in a slower absorption and a delayed peak in blood concentrations, typically occurring 2-3 hours after ingestion.[4][5][9]
The metabolism of this compound occurs primarily in the liver via demethylation and oxidation, with cytochrome P450 enzymes CYP1A2 and CYP2E1 playing important roles.[4] Major metabolites include 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[8][10] A significant portion of the dose (1-18%) is excreted unchanged in the urine.[10]
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 6-12 hours | [4][5][9][10][11] |
| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | [4][5][9] |
| Apparent Volume of Distribution (Vd) | ~0.76 L/kg | [8][10] |
| Clearance | ~0.88 ml/min/kg | [8][10] |
| Protein Binding (Serum) | 15-21% | [10] |
| Primary Metabolism | Hepatic (Demethylation & Oxidation) | [4][12] |
| Primary Excretion | Renal | [4] |
Pharmacodynamics: Mechanism of Action
This compound exerts its physiological effects through two primary mechanisms of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][12][13]
-
Adenosine Receptor Antagonism : this compound, similar to other methylxanthines, can bind to and block A1 and A2A adenosine receptors.[1][14] Adenosine is a neuromodulator that promotes relaxation and drowsiness.[1] By antagonizing these receptors, this compound reduces adenosine's inhibitory effects, leading to increased alertness and wakefulness, although its effect on the central nervous system is significantly milder than that of caffeine.[1][14]
-
Phosphodiesterase (PDE) Inhibition : this compound is a non-selective inhibitor of PDE enzymes.[1][12] PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[1][15] This leads to various physiological responses, including smooth muscle relaxation (bronchodilation and vasodilation) and increased cardiac muscle contractility.[1][12] Its effect as a PDE inhibitor is considered relatively weak compared to other methylxanthines.[4]
Physiological Effects on Organ Systems
Cardiovascular System
This compound has notable effects on the cardiovascular system, primarily acting as a vasodilator and a mild cardiac stimulant.[14][15] It can widen blood vessels, which may lead to a reduction in blood pressure and improved blood flow throughout the body.[6][16] Some studies have shown that regular consumption of this compound-rich cocoa can improve endothelial function.[5] At higher doses, it can dose-dependently increase heart rate.[9][17] There is also evidence suggesting it may help in reducing "bad" (LDL) cholesterol and improving "good" (HDL) cholesterol levels.[16][18][19]
Table 2: Quantitative Cardiovascular Effects of this compound
| Effect | Dosage | Result | Reference | | :--- | :--- | :--- | | Endothelial Function | 814 mg/day (cocoa flavanols) for 4 weeks | 30% increase in flow-mediated dilation |[5] | | Blood Flow | 814 mg/day (cocoa flavanols) for 4 weeks | 22% increase in basal blood flow |[5] | | Blood Pressure | 700 mg | Lowered blood pressure |[9][18] | | Heart Rate | 300-600 mg/day | Used as a coronary artery dilator |[9][20] | | Heart Rate | 500-1000 mg | Dose-dependent increase in heart rate |[9][17] | | HDL Cholesterol | N/A | May raise HDL levels |[18] |
Central Nervous System (CNS)
Compared to caffeine, this compound is a much weaker CNS stimulant.[4][12] This is partly because it penetrates the blood-brain barrier less readily.[9][14] While it can increase mental alertness by blocking adenosine receptors, it does so without the pronounced "jittery" side effects often associated with caffeine.[5] Some studies suggest it can enhance focus and concentration.[15][16] However, at nutritionally relevant doses (100-400 mg), it has been found to have no consistent effect on mood or vigilance.[21] Higher doses (above 500-600 mg) can lead to negative mood effects, headaches, and restlessness.[5][9]
Respiratory System
This compound acts as a bronchodilator by relaxing the smooth muscles in the bronchi.[4][12][16] This action can increase airflow to the lungs, which has led to its investigation as a potential treatment for asthma and other respiratory conditions.[7][16] Its ability to relax smooth muscle tissue may also make it an effective cough suppressant.[16]
Renal and Other Systems
This compound exhibits mild diuretic properties, increasing urine production, though this effect is weaker than that of caffeine.[4][12] Emerging research also points to potential anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can stimulate macrophages and modulate inflammatory pathways such as NF-κB and MAPK.[2]
Toxicology and Safety Profile
This compound is generally safe for human consumption in moderate amounts.[1] However, high doses can lead to adverse effects. The lethal dose (LD50) in humans is estimated to be around 1,000 mg/kg of body weight, a level that is exceptionally difficult to reach through normal consumption of chocolate or cocoa products.[22][23]
Table 3: Dose-Dependent Effects and Toxicity of this compound in Humans
| Dosage | Observed Effects | Reference |
| 250 mg/day | Limited mood effects | [4][9][11] |
| 300-600 mg/day | Safe for therapeutic use (e.g., vasodilation) | [9][15] |
| 500-600 mg | Potential for headaches, irritability, nausea | [5] |
| 800-1500 mg/day | Sweating, trembling, severe headaches | [4][11][14] |
| >1000 mg | Negative mood effects, potential for cardiac arrhythmias | [9][17][24] |
| ~1000 mg/kg | Estimated LD50 (lethal dose for 50% of population) | [22][23] |
Experimental Protocols: Example Study
Study Title
Psychopharmacology of this compound in healthy volunteers (Baggott et al., 2013).[9][17]
Objective
To conduct a within-subjects, placebo-controlled study to assess the effects of a wide range of oral this compound doses on mood, vigilance, and cardiovascular parameters in healthy participants, using caffeine as an active control.[9]
Methodology
-
Participants : 80 healthy adult volunteers.[9]
-
Study Design : A within-subjects, double-blind, placebo-controlled design where each participant completed 6 experimental sessions.[21]
-
Interventions : Participants received capsules containing one of the following treatments in random order:
-
Placebo
-
This compound (250 mg)
-
This compound (500 mg)
-
This compound (1000 mg)
-
Caffeine (200 mg) as an active control.[9]
-
-
Procedure : To align the peak plasma concentrations (Tmax) of this compound (2-3 hours) and caffeine (~30-45 minutes), this compound or a corresponding placebo was administered first. This was followed 2.5 hours later by the administration of caffeine or its corresponding placebo.[9]
-
Outcome Measures :
Conclusion
This compound is a pharmacologically active compound with a distinct profile from other methylxanthines. Its primary mechanisms involve adenosine receptor antagonism and phosphodiesterase inhibition, leading to significant physiological effects.[1][13] Key impacts include vasodilation, mild cardiac stimulation, bronchodilation, and minimal CNS stimulation.[4][12][16] While generally safe, dose-dependent adverse effects are well-documented. The quantitative data and experimental frameworks presented in this guide offer a foundational understanding for professionals in research and drug development, highlighting this compound as a compound of continuing scientific interest for its potential therapeutic applications in cardiovascular and respiratory health.[7]
References
- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 2. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the primary methylxanthine found in Theobroma cacao, prevents malignant glioblastoma proliferation by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of rapamycin kinase, and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. swolverine.com [swolverine.com]
- 6. Kaicao Fabrica de Chocolate SL [kaicaochocolate.com]
- 7. Frontiers | The relevance of this compound for the beneficial effects of cocoa consumption [frontiersin.org]
- 8. High levels of methylxanthines in chocolate do not alter this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychopharmacology of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound poisoning - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The relevance of this compound for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Molecule of the Month - March 2020 (HTML version) [chm.bris.ac.uk]
- 15. draxe.com [draxe.com]
- 16. tcho.com [tcho.com]
- 17. researchgate.net [researchgate.net]
- 18. fitnessinformant.com [fitnessinformant.com]
- 19. researchgate.net [researchgate.net]
- 20. Cocoa Overconsumption and Cardiac Rhythm: Potential Arrhythmogenic Trigger or Beneficial Pleasure? [foodandnutritionjournal.org]
- 21. Effects of this compound and caffeine on mood and vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. popsci.com [popsci.com]
- 23. Is It Possible to Overdose on Chocolate? | Psychology Today [psychologytoday.com]
- 24. mrsupplement.com.au [mrsupplement.com.au]
Theobromine: A Technical Guide to its Role as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine, a methylxanthine alkaloid naturally present in cacao, has long been recognized for its physiological effects. This technical guide delves into the core mechanism of action behind many of these effects: the inhibition of phosphodiesterase (PDE) enzymes. By preventing the degradation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates a multitude of intracellular signaling pathways. This document provides a comprehensive overview of the quantitative data on this compound's PDE inhibitory activity, detailed experimental protocols for its investigation, and visual representations of the involved signaling cascades and experimental workflows.
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid structurally similar to caffeine.[1] Its biological activities are multifaceted, ranging from mild central nervous system stimulation to cardiovascular effects.[2] A primary mechanism underpinning these actions is its role as a competitive non-selective phosphodiesterase inhibitor.[3] PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in the second messengers cAMP and cGMP, thereby terminating their signaling.[4] By inhibiting these enzymes, this compound elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. This guide will explore the specifics of this compound's interaction with PDEs, the resultant impact on cellular signaling, and the methodologies employed to study these phenomena.
Quantitative Data: this compound's Phosphodiesterase Inhibitory Activity
The inhibitory potency of this compound against various phosphodiesterase isozymes is a critical factor in understanding its pharmacological profile. While comprehensive screening data across all PDE families is not extensively published, existing literature indicates a preferential, albeit non-selective, inhibition of certain PDE isozymes. The following table summarizes available quantitative data for this compound and provides context with data for a common non-selective PDE inhibitor, IBMX.
| Compound | PDE Isozyme | IC50 (µM) | Comments |
| This compound | PDE4 | Data not consistently reported; known to inhibit | This compound's inhibition of PDE4 is frequently cited as a key mechanism of action.[2] |
| PDE1, PDE2, PDE3, PDE5 | Data not consistently reported | This compound is considered a non-selective PDE inhibitor, but specific IC50 values across a full panel are not readily available in the literature. | |
| IBMX | Pan-PDE | 2 - 50 | A widely used non-selective PDE inhibitor, for comparison.[5] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[6]
Signaling Pathways
This compound's inhibition of phosphodiesterases leads to the potentiation of signaling pathways mediated by cAMP and cGMP.
cAMP Signaling Pathway
Inhibition of cAMP-degrading PDEs, particularly PDE4, by this compound results in an accumulation of intracellular cAMP.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in processes such as neuroprotection, metabolic regulation, and inflammation.[7]
cGMP Signaling Pathway
While less emphasized in the context of this compound's action, as a non-selective PDE inhibitor, it is plausible that it also affects cGMP levels by inhibiting cGMP-degrading PDEs such as PDE1, PDE2, PDE3, and PDE5.[8] An increase in cGMP would lead to the activation of Protein Kinase G (PKG), which mediates downstream effects including smooth muscle relaxation and vasodilation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate this compound's role as a PDE inhibitor.
In Vitro Phosphodiesterase Activity Assay
This protocol describes a luminescent-based assay to measure the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE4D)
-
This compound
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar
-
Assay buffer (consult kit manual)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound dilutions or vehicle control
-
Purified PDE enzyme
-
-
Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Termination and Detection:
-
Add the termination buffer (containing a potent non-selective PDE inhibitor) to stop the reaction.
-
Add the detection reagents as per the kit instructions. This typically involves a kinase that consumes the remaining cyclic nucleotide, leading to a change in a detectable signal (e.g., luminescence).[9][10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to PDE activity. Calculate the percent inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular cAMP Levels (ELISA)
This protocol outlines the use of a competitive ELISA to quantify changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HEK293)
-
This compound
-
Cell culture medium
-
Cell Lysis Buffer
-
cAMP ELISA Kit (e.g., from Cell Biolabs or similar)[11]
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Cell Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
(Optional) A phosphodiesterase inhibitor like IBMX can be added to prevent cAMP degradation during the assay.[1]
-
Incubate for the desired treatment duration (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add Cell Lysis Buffer to each well and incubate at room temperature with gentle shaking to ensure complete lysis.[12]
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.[12]
-
Typically, this involves adding cell lysates and standards to a microplate pre-coated with an anti-cAMP antibody.
-
A fixed amount of labeled cAMP is then added, which competes with the sample cAMP for antibody binding.
-
Following incubation and washing steps, a substrate is added to generate a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance using a microplate reader at the specified wavelength.
-
Data Analysis: The absorbance is inversely proportional to the amount of cAMP in the sample. Generate a standard curve from the standards and use it to determine the cAMP concentration in the samples.
Western Blot Analysis of pCREB
This protocol details the detection of phosphorylated CREB (pCREB) and total CREB in cell lysates by Western blotting following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the cAMP ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total CREB.[13]
-
-
Data Analysis: Quantify the band intensities for both pCREB and total CREB using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate this compound's effects as a PDE inhibitor.
Conclusion
This compound exerts a significant portion of its physiological effects through the inhibition of phosphodiesterase enzymes. This action elevates intracellular levels of cAMP, and likely cGMP, thereby modulating a wide array of downstream signaling pathways. The provided protocols and diagrams offer a framework for the detailed investigation of this mechanism. Further research, particularly in generating a comprehensive inhibitory profile of this compound against all PDE isozymes, will be invaluable for a more complete understanding of its therapeutic potential and for the development of novel drugs targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 and PDE5 regulate cyclic nucleotides relaxing effects in human umbilical arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
- 15. youtube.com [youtube.com]
Theobromine: A Toxicological Deep Dive for the Scientific Community
An In-depth Technical Guide on the Toxicological Profile of Theobromine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of this compound, a methylxanthine alkaloid naturally found in cacao plants, in various animal models. This compound is of significant interest due to its widespread human consumption through chocolate and other cocoa-containing products, and its known toxicity in certain animal species. This document synthesizes key findings on acute, sub-chronic, and chronic toxicity, as well as reproductive, developmental, and genetic toxicity, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.
Executive Summary
This compound exhibits a species-dependent toxicological profile, with dogs being particularly susceptible due to their slow metabolism of the compound. The primary mechanisms of toxicity involve the antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase, leading to central nervous system excitation, cardiovascular effects, and gastrointestinal disturbances. While acute toxicity is well-documented with established LD50 values, data on chronic exposure and specific No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are less consistently reported across studies. Genotoxicity studies have yielded mixed results, and there is a notable lack of long-term carcinogenicity data in animal models. This guide aims to consolidate the available scientific literature to serve as a valuable resource for professionals in toxicology and drug development.
Acute Toxicity
Acute toxicity studies are fundamental in determining the dose-response relationship of a substance following a single or short-term exposure. The median lethal dose (LD50) is a key metric derived from these studies.
Quantitative Data for Acute Oral Toxicity
| Animal Species | Strain | LD50 (mg/kg bw) | Reference(s) |
| Rat | Sprague-Dawley | ~1265 | [1] |
| Mouse | Not specified | ~837 | [1] |
| Dog | Beagle | 250-500 | [2] |
| Cat | Not specified | ~200 | [1] |
| Rabbit | Not specified | ~1000 | [1] |
Experimental Protocols
General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previously dosed animal.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded at the start and end of the study.
-
Pathology: A gross necropsy is performed on all animals.
Sub-chronic and Chronic Toxicity
Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days for sub-chronic and up to two years for chronic studies in rodents. These studies are crucial for identifying target organs of toxicity and determining NOAELs and LOAELs for long-term exposure.
Quantitative Data for Repeated Dose Toxicity
| Species | Duration | Route | Dose Levels | NOAEL | LOAEL | Key Findings | Reference(s) |
| Rat | 7-8 weeks | Dietary (0.8%) | ~400 mg/kg/day | Not explicitly stated | <400 mg/kg/day | Severe testicular atrophy, decreased thymus weight | [3] |
| Dog | 1 year | Oral (capsule) | 15, 35, 75 mg/kg/day | Not explicitly stated | Not explicitly stated | Right atrial cardiomyopathy at higher doses | [1] |
| Rabbit | 120 days | Dietary (0.5%, 1%, 1.5%) | Not specified | Not explicitly stated | <0.5% in diet | Dose-dependent mortality, testicular and thymic changes | [4][5] |
| Sheep | 12 days | Oral (single dose) | 40 mg/kg bw | 40 mg/kg bw | - | No adverse effects observed | [6] |
Experimental Protocols
General Protocol for a 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
-
Test Animals: Young, healthy rodents (e.g., Wistar rats), with at least 20 animals per sex per dose group.
-
Dose Administration: this compound is administered daily, seven days a week, for 90 days, typically mixed in the diet or via gavage. At least three dose levels and a concurrent control group are used.
-
Observations: Detailed clinical observations are made daily. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically.
Reproductive and Developmental Toxicity
These studies assess the potential of a substance to interfere with reproduction and normal development.
Quantitative Data for Reproductive and Developmental Toxicity
| Species | Study Type | Route | Dose Levels (mg/kg/day) | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference(s) |
| Rat | Developmental | Dietary | 53, 99 | 99 | >99 | 53 | 99 | Decreased fetal body weight and increased skeletal variations at the high dose. | [7][8] |
| Rabbit | Developmental | Gavage | 25, 75, 125, 200 | 75 | 125 | 75 | 125 | Increased malformations and developmental variations at 125 and 200 mg/kg/day. | [9] |
| Rat | Two-Generation | Dietary (0.1%, 0.25%, 0.5%) | Not specified | Not explicitly stated | <0.1% | Not explicitly stated | <0.1% | Adverse effects on fertility and pup viability. | [10] |
Experimental Protocols
General Protocol for a Two-Generation Reproduction Toxicity Study (OECD Guideline 416) [11]
-
Test Animals: Sexually mature male and female rats (P generation).
-
Dose Administration: this compound is administered continuously in the diet to the P generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through their maturation and mating to produce the F2 generation.
-
Endpoints: Reproductive performance of both generations is assessed, including fertility, gestation length, litter size, and pup viability. Developmental landmarks and reproductive organ weights and histopathology of both parent and offspring are evaluated.
General Protocol for a Prenatal Developmental Toxicity Study (OECD Guideline 414)
-
Test Animals: Pregnant female rats or rabbits.
-
Dose Administration: this compound is administered daily by gavage or in the diet during the period of major organogenesis.
-
Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At term, fetuses are examined for external, visceral, and skeletal malformations.
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect damage to DNA.
Summary of Genotoxicity Data
| Assay | Test System | Concentration/Dose | S9 Activation | Result | Reference(s) |
| Ames Test | Salmonella typhimurium | Up to 5000 µ g/plate | With and without | Negative | [12][13] |
| Mouse Lymphoma Assay | L5178Y cells | Not specified | With and without | Positive | [12][13] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | With and without | Negative | [12][13] |
| Sister Chromatid Exchange | Human lymphocytes, CHO cells | Not specified | Without | Positive | [12][13] |
| Dominant Lethal Test | Male Sprague-Dawley rats | 50, 150, 450 mg/kg | In vivo | Negative | [14] |
Experimental Protocols
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
-
Test System: Mammalian cell lines (e.g., CHO, L5178Y) or primary cell cultures.
-
Procedure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a short or long treatment period. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one cell division.
-
Analysis: Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474) [15]
-
Test Animals: Rodents, typically mice or rats.
-
Dose Administration: Animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.
Carcinogenicity
Long-term carcinogenicity studies in animals are essential for evaluating the cancer-causing potential of a substance.
There are currently no definitive long-term carcinogenicity studies on this compound in experimental animals available in the published literature.[7][8] The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans.[7]
Mechanism of Toxicity
The toxic effects of this compound are primarily attributed to two main mechanisms of action:
-
Antagonism of Adenosine Receptors: this compound competitively blocks adenosine A1 and A2a receptors. Adenosine is an inhibitory neuromodulator, and its blockade leads to central nervous system stimulation, increased heart rate, and vasoconstriction.
-
Inhibition of Phosphodiesterases (PDEs): this compound inhibits cyclic nucleotide phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to an accumulation of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation), cardiac muscle stimulation, and increased lipolysis.
Caption: Proposed mechanism of this compound toxicity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting a toxicological study in an animal model, from study design to data analysis and reporting.
Caption: General workflow for an in vivo toxicity study.
Conclusion
The toxicological profile of this compound in animal models is characterized by significant interspecies variation, with canines exhibiting particular sensitivity. The primary toxic effects are mediated through the central nervous and cardiovascular systems. While acute toxicity is well-defined, further research is needed to establish clear NOAELs and LOAELs from sub-chronic and chronic exposure studies across various species. The lack of long-term carcinogenicity data represents a significant knowledge gap. The information compiled in this guide serves as a foundational resource for researchers and professionals, highlighting both the established toxicological properties of this compound and areas requiring further investigation.
References
- 1. This compound poisoning - Wikipedia [en.wikipedia.org]
- 2. Chocolate Toxicity in Dogs - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Comparative toxicities of dietary caffeine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic effects of this compound on mature and immature male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Evaluation of the teratogenic potential of cocoa powder and this compound in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abstract for RACB83073 [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Genotoxicity of this compound in a series of short-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dominant lethal testing of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Theobromine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of theobromine (3,7-dimethylxanthine), a purine (B94841) alkaloid of significant interest in various scientific and pharmaceutical fields. The information is presented to facilitate research, drug development, and other scientific applications.
Core Chemical Properties of this compound
This compound is a dimethylxanthine alkaloid, structurally similar to caffeine (B1668208) and theophylline.[1][2] It exists as a white, odorless, crystalline powder with a bitter taste.[3] this compound is an amphoteric compound, capable of acting as both a weak acid and a weak base, though its acidic properties are more pronounced.[1][4][5]
| Property | Value |
| IUPAC Name | 3,7-dimethylpurine-2,6-dione[6] |
| Molecular Formula | C₇H₈N₄O₂[2][6][7] |
| Molecular Weight | 180.16 g/mol [8] |
| Melting Point | 351 °C[4] - 357 °C[3][8] |
| Boiling Point | Sublimes at 290-295 °C[3] |
| Density | 1.524 g/cm³[4] |
| pKa | pKa₁ = 0.8 (protonation at N-9), pKa₂ = 9.9 (deprotonation at N-1)[4] |
| LogP (Octanol/Water) | -0.78[8] |
| Crystal System | Orthorhombic[4] |
Solubility Profile of this compound
This compound's solubility is a critical parameter for its application in various fields. It is characterized by limited solubility in water and many common organic solvents.[2][8][9] Its solubility is significantly influenced by temperature and the solvent system employed.
Table 2.1: Solubility in Water at Various Temperatures
| Temperature | Solubility |
| 25 °C | 330 mg/L[4][8] |
| 100 °C | 6670 mg/L (1.0 g / 0.15 L)[3] |
Table 2.2: Solubility in Various Solvents at 25 °C
| Solvent | Molar Fraction (x₁) | Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | (8.20 ± 0.04) × 10⁻⁴ | 2.09 ± 0.02[8] |
| Dimethylformamide (DMF) | (3.05 ± 0.05) × 10⁻⁴ | 0.72 ± 0.01[8] |
| 1,4-Dioxane | (1.65 ± 0.03) × 10⁻⁴ | 0.49 ± 0.01[8] |
| Water | (0.49 ± 0.01) × 10⁻⁴ | 0.48 ± 0.01[8] |
| Ethanol | - | ~0.5[7] |
| Methanol | (0.87 ± 0.02) × 10⁻⁴ | 0.53 ± 0.01[8] |
| Acetone | (0.89 ± 0.03) × 10⁻⁴ | 0.35 ± 0.01[8] |
Note: Data from various sources may differ slightly due to experimental conditions. The solubility of this compound in ethanol, DMSO, and dimethylformamide has also been reported to be approximately 0.5, 30, and 20 mg/mL, respectively, though the temperature for these measurements was not specified.[7]
Factors Influencing Solubility: A Structural Perspective
The solubility of this compound is governed by its molecular structure, crystal lattice energy, and its interactions with solvent molecules. The following diagram illustrates the relationship between its chemical properties and solubility.
Caption: Logical flow from chemical properties to the solubility of this compound.
Experimental Protocols for Solubility Determination
The quantitative determination of this compound solubility is crucial for research and quality control. The methods cited in the literature primarily involve equilibrium solubility assays followed by quantification using spectrophotometry or chromatography.
A. Equilibrium Solubility Measurement by Spectrophotometry
This method is suitable for determining solubility in various neat or binary solvent systems.
-
Objective: To determine the saturation solubility of this compound at a constant temperature.
-
Materials:
-
This compound (purity ≥98%)
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Thermostated shaker/incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
-
-
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: The vials are placed in a thermostated shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the excess, undissolved this compound.
-
Sample Extraction and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, the aliquot is immediately diluted with a known volume of the solvent.
-
Quantification: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at this compound's maximum absorbance wavelength (λmax ≈ 273 nm).[7]
-
Calculation: The concentration of this compound in the original saturated solution is calculated using a pre-established calibration curve of known this compound concentrations in the same solvent.
-
B. Solubility Determination by High-Performance Liquid Chromatography (HPLC)
The HPLC method offers high specificity and is ideal for complex mixtures or when high accuracy is required.[10][11][12]
-
Objective: To accurately quantify this compound concentration in saturated solutions at various temperatures.
-
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of water, methanol, and acetic acid)
-
This compound standard
-
Equipment for equilibration and phase separation as described above.
-
-
Methodology:
-
Equilibration and Sampling: Saturated solutions are prepared and equilibrated at various temperatures (e.g., from 288.15 K to 328.15 K) as described in the previous protocol.[10][11][12]
-
Sample Preparation for HPLC: A filtered aliquot of the supernatant is diluted with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Analysis: A specific volume of the prepared sample is injected into the HPLC system. This compound is separated from any potential impurities on the C18 column and detected by the UV detector at its λmax.
-
Quantification: The peak area of the this compound in the sample chromatogram is compared to a calibration curve generated by injecting known concentrations of a this compound standard.
-
Solid Phase Confirmation: The remaining solid from the equilibrated sample can be collected, dried, and analyzed using techniques like Powder X-ray Diffraction (PXRD) or Scanning Electron Microscopy (SEM) to confirm that no phase change or solvate formation occurred during the experiment.[10][11][12]
-
Workflow for Solubility Protocol
The following diagram outlines the general experimental workflow for determining the solubility of this compound.
Caption: General experimental workflow for solubility determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. This compound | 83-67-0 [chemicalbook.com]
- 6. DNAmod: this compound [dnamod.hoffmanlab.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apajournal.org.uk [apajournal.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
- 12. pubs.acs.org [pubs.acs.org]
Theobromine: A Multifaceted Alkaloid in Plant Physiology and Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine, a purine (B94841) alkaloid renowned as a key bioactive compound in cacao and tea, plays a significant, albeit complex, role in plant physiology and defense. This technical guide delves into the core functions of this compound within plants, exploring its biosynthesis, physiological effects, and its pivotal role as a chemical defense agent against a spectrum of herbivores and pathogens. Detailed experimental methodologies for the extraction, quantification, and bioactivity assessment of this compound are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and physiological underpinnings of this compound's function in the plant kingdom.
Introduction
This compound (3,7-dimethylxanthine) is a secondary metabolite belonging to the methylxanthine class of alkaloids, structurally similar to caffeine (B1668208).[1] Predominantly found in the seeds of Theobroma cacao and the leaves of Camellia sinensis, this compound contributes to the characteristic bitter taste of these plant products.[1][2] Beyond its well-documented pharmacological effects in humans, this compound serves crucial functions within the plants that produce it. Alkaloids, in general, are recognized for their defensive roles against predators and pathogens, and for their involvement in regulating plant growth.[3] The concentration of this compound is often highest in young, vulnerable tissues such as young fruits and leaves, suggesting its primary role is in the protection of these developing organs.[3][4] This guide will provide a detailed examination of the current scientific understanding of this compound's function in plant physiology and its mechanisms of defense.
This compound Biosynthesis and Its Regulation
The biosynthesis of this compound is a specialized branch of the purine metabolic pathway. The primary pathway involves a series of enzymatic steps starting from xanthosine-5'-monophosphate.
The main biosynthetic pathway is as follows: Xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → this compound[5]
This pathway is catalyzed by a series of N-methyltransferases, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor. The final step, the methylation of 7-methylxanthine to form this compound, is catalyzed by this compound synthase.
Genetic Regulation of this compound Biosynthesis in Camellia sinensis
Recent research in tea plants (Camellia sinensis) has elucidated a key regulatory module for this compound biosynthesis. The transcription factor CsMYB114 has been identified as a positive regulator of this compound synthase gene (CsTbS) expression.[6][7] CsMYB114 binds directly to the promoter region of CsTbS, thereby activating its transcription and leading to an increase in this compound production.[7]
This activation is, in turn, negatively regulated by a microRNA, miR828a .[6][7] miR828a directly targets and cleaves the mRNA of CsMYB114, leading to a reduction in its protein levels.[7] Consequently, the activation of CsTbS is suppressed, resulting in lower levels of this compound. This regulatory cascade provides a sophisticated mechanism for the fine-tuning of this compound biosynthesis in response to developmental and environmental cues. The inhibition of CsMYB114 expression has been shown to cause a significant (70.21%) reduction in this compound levels in tea leaves.[6][7]
This compound's Role in Plant Physiology
While the primary role of this compound in plants appears to be defensive, it may also have physiological functions. As a purine alkaloid, its biosynthesis is linked to the purine nucleotide pool, which is central to cellular metabolism, including DNA and RNA synthesis. The accumulation of this compound in seeds and young leaves could represent a form of nitrogen storage that can be mobilized during germination and early growth. However, direct evidence for a significant physiological role beyond defense is currently limited.
This compound as a Plant Defense Compound
This compound's bitter taste and toxicity to various organisms are key features that underpin its role as a chemical defense agent. Plants utilize this compound to deter herbivores and inhibit the growth of pathogenic microorganisms.
Defense Against Herbivores
This compound is toxic to a wide range of insects. Its mode of action is often attributed to the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors, leading to disruptions in cellular signaling and neuromuscular function in insects. This can manifest as reduced feeding, stunted growth, and in some cases, mortality. The concentration of this compound is typically higher in younger, more vulnerable plant tissues, providing enhanced protection where it is most needed.[3][4]
Defense Against Pathogens
This compound also exhibits antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria. Studies have shown that this compound can inhibit the growth of various microorganisms. For instance, it has demonstrated antimicrobial effects against Streptococcus mutans, Lactobacillus acidophilus, and Enterococcus faecalis.[8][9] this compound and caffeine have also been shown to inhibit the in vitro growth of Moniliophthora perniciosa, a significant pathogen of cacao.[10] The accumulation of this compound at the site of potential infection may create an environment that is inhospitable to invading pathogens.
Quantitative Data on this compound
The concentration of this compound varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: this compound Concentration in Theobroma cacao
| Plant Part/Product | Growth Stage | This compound Concentration | Reference(s) |
| Pericarp (Fruit Wall) | Young (Stage A) | 0.7 µmol/g fresh weight | [4][11] |
| Seeds (Cotyledons) | Mature (Stage C) | 22 µmol/g fresh weight | [4][11] |
| Cacao Beans (raw) | - | 1.5-3% | [12] |
| Cacao Husks | - | 0.7-1.2% | [12] |
| Cacao Pod Husk | - | 6.79 mg/100 g dry weight | [13][14] |
| Roasted Cacao | - | 371.37 ng/mg | [15] |
| Dried Cacao | - | 401.96 ng/mg | [15] |
| Raw Cacao | - | 420.74 ng/mg | [15] |
| 100% Cacao Bar | - | 739.93 ng/mg | [15] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | Zone of Inhibition (mm) | Reference(s) |
| Streptococcus mutans | Agar (B569324) well diffusion | Statistically significant increase compared to fluoride (B91410) toothpastes | [8][9] |
| Lactobacillus acidophilus | Agar well diffusion | Statistically significant increase compared to fluoride toothpastes | [8][9] |
| Enterococcus faecalis | Agar well diffusion | Statistically significant increase compared to fluoride toothpastes | [8][9] |
| Candida albicans | Agar well diffusion | Neutral effect | [8][9] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from plant tissues, such as cacao beans or tea leaves.
Materials:
-
Dried and ground plant material
-
Chloroform
-
10% Lead acetate (B1210297) solution (for purification, optional)
-
Reflux apparatus or thermostatic bath
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, finely ground plant material.
-
For solvent extraction, add 270 mL of 70% ethanol to the plant material in a flask.[13]
-
Heat the mixture at 80°C for 90 minutes under reflux or in a covered thermostatic bath to prevent solvent evaporation.[13]
-
Cool the mixture to room temperature and filter to separate the extract from the solid residue.
-
(Optional Purification Step) To the crude extract, add 10% (v/v) of a 10% lead acetate solution to precipitate tannins and other impurities. Allow to stand for 15 minutes and then filter.[13]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be further purified using techniques like column chromatography if necessary.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]
-
Mobile Phase: Methanol:Water:Acetic Acid (80:19:1, v/v/v)[16]
-
Flow Rate: 1.0 mL/min[16]
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm[16]
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-1000 µg/mL).[16]
-
Sample Preparation: Dissolve the dried extract from section 6.1 in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Bioassay for Antimicrobial Activity
This protocol outlines a general method for assessing the antimicrobial activity of this compound using the agar well diffusion method.
Materials:
-
Pure this compound
-
Bacterial or fungal cultures (e.g., S. mutans, C. albicans)
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells in the agar.
-
Prepare different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the solvent itself does not inhibit microbial growth at the concentration used).
-
Add a fixed volume (e.g., 100 µL) of each this compound solution to the respective wells. Include a positive control (a known antimicrobial agent) and a negative control (the solvent).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[8][9]
Conclusion
This compound is a vital secondary metabolite in certain plant species, with a well-defined role in chemical defense against herbivores and pathogens. Its biosynthesis is intricately regulated, as evidenced by the discovery of the miR828a-CsMYB114-CsTbS module in Camellia sinensis. The accumulation of this compound in vulnerable tissues underscores its importance for plant survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this important alkaloid. A deeper understanding of this compound's role in plant defense could pave the way for novel strategies in crop protection and the development of new bioactive compounds for various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002825) [hmdb.ca]
- 3. phyto-chem.com [phyto-chem.com]
- 4. Biosynthesis, accumulation and degradation of this compound in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camellia sinensis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Effect of this compound in antimicrobial activity: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound in antimicrobial activity: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of conserved and diverged responses underlies Theobroma cacao’s defense response to Phytophthora palmivora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Proximate Composition, Extraction, and Purification of this compound from Cacao Pod Husk (Theobroma Cacao L.) [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
The Cardiovascular Effects of Theobromine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine), a purine (B94841) alkaloid naturally present in cocoa beans (Theobroma cacao), has garnered significant scientific interest for its potential cardiovascular effects. Structurally similar to caffeine (B1668208), this compound exhibits distinct pharmacological properties that influence vascular function, lipid metabolism, and blood pressure regulation. This technical guide provides an in-depth review of the current scientific literature on the cardiovascular effects of this compound, with a focus on quantitative data from human clinical trials, detailed experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Effects of this compound on Cardiovascular Parameters
The following tables summarize the quantitative data from key human clinical trials investigating the impact of this compound consumption on various cardiovascular markers.
Table 1.1: Effects of this compound on Blood Pressure
| Study (Year) | Dosage | Duration | Participant Population | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| van den Bogaard et al. (2010)[1][2] | 979 mg/day (in flavanol-rich cocoa) | 3 weeks | 42 healthy individuals with high-normal blood pressure | ▲ +3.2 mmHg (24-h ambulatory) ▼ -4.3 mmHg (central) | Not specified |
| Mitchell et al. (2011)[3][4] | 700 mg (single dose) | 3 hours | 24 healthy females | ▼ Lowered at 1 hour post-ingestion (specific values not detailed in abstract) | Not specified |
| Baggott et al. (2013)[5][6] | 250, 500, 1000 mg | 6 hours | 80 healthy volunteers | No significant effect | No significant effect |
Table 1.2: Effects of this compound on Heart Rate
| Study (Year) | Dosage | Duration | Participant Population | Change in Heart Rate |
| Baggott et al. (2013)[5][6] | 250, 500, 1000 mg | 6 hours | 80 healthy volunteers | ▲ Dose-dependent increase |
| van den Bogaard et al. (2010)[2] | 979 mg/day | 3 weeks | 42 healthy individuals | ▲ Increased |
Table 1.3: Effects of this compound on Lipid Profile
| Study (Year) | Dosage | Duration | Participant Population | Change in HDL-C | Change in LDL-C | Other Notable Changes |
| Neufingerl et al. (2013)[7] | 850 mg/day | 4 weeks | 152 healthy men and women | ▲ +0.16 mmol/L | ▼ Significant decrease | ▲ Apolipoprotein A-I ▼ Apolipoprotein B |
| Sharifi-Zahabi et al. (2023)[8] | 450 mg/day | 12 weeks | 72 overweight/obese subjects with metabolic syndrome | ▲ +1.72 mg/dL | No significant change | ▼ LDL-C/HDL-C ratio ▼ TG/HDL-c ratio ▼ TC/HDL-c ratio |
| Smolders et al. (2018)[9] | 500 mg/day | 4 weeks | Subjects with low baseline HDL-C | No significant effect | ▼ Decreased | No change in vascular function, insulin, or blood glucose |
| van den Driessche et al. (2018)[10] | 500 mg/day | 4 weeks | 44 overweight and obese subjects | ▲ +0.04 mmol/L | Not specified | No effect on fasting and postprandial cholesterol efflux |
Table 1.4: Effects of this compound on Vascular Function
| Study (Year) | Dosage | Duration | Participant Population | Change in Augmentation Index (AIx) | Other Notable Changes |
| van den Driessche et al. (2022)[11] | 500 mg/day | 4 weeks | 44 overweight and obese men and women | ▼ -1.7 pp (central AIx) ▼ -5.0 pp (postprandial cAIx) ▼ -6.3 pp (postprandial pAIx) | ▲ Postprandial brachial artery diameter (+0.03 cm) |
Key Experimental Protocols
This section details the methodologies employed in representative studies to assess the cardiovascular effects of this compound.
Randomized Controlled Trial for Lipid Profile Assessment (Neufingerl et al., 2013)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7]
-
Participants: 152 healthy men and postmenopausal women, aged 40-70 years, with a low 10-year cardiovascular disease risk.[7]
-
Intervention: Participants were randomly assigned to one of four groups to consume a 200 mL drink daily for 4 weeks:
-
Cocoa (150 mg this compound, 325 mg flavonoids)
-
Pure this compound (850 mg)
-
Cocoa + this compound (1000 mg total this compound, 325 mg flavonoids)
-
Placebo[7]
-
-
Data Collection: Fasting blood samples were collected at baseline and at the end of the 4-week intervention.[7] Ambulatory blood pressure and heart rate were measured in a subsample.[7]
-
Primary Outcome Measurement: Serum concentrations of HDL-cholesterol, LDL-cholesterol, total cholesterol, triglycerides, apolipoprotein A-I, and apolipoprotein B were analyzed.
-
Statistical Analysis: A 2-factor analysis was conducted to assess the main effects of the this compound and cocoa interventions, as well as their interaction.
Crossover Trial for Blood Pressure and Vascular Function (van den Bogaard et al., 2010 & van den Driessche et al., 2022)
-
Study Design: Randomized, double-blind, placebo-controlled, crossover trial.[1][11]
-
Participants: Healthy individuals, often with specific characteristics such as high-normal blood pressure or low HDL-C concentrations.[1][11]
-
Intervention: Participants undergo multiple treatment periods (e.g., placebo, this compound) separated by a washout period (typically 2 weeks) to eliminate carryover effects. For example, a study might involve 3-week treatment periods with dairy drinks containing placebo, flavanol-rich cocoa (106 mg this compound), or this compound-enriched cocoa (979 mg this compound).[1]
-
Data Collection & Outcome Measurements:
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM): An automated device is worn by the participant to measure blood pressure at regular intervals over a 24-hour period, providing data on mean systolic and diastolic pressures and heart rate.
-
Central Blood Pressure and Augmentation Index (AIx): Measured non-invasively using applanation tonometry of the radial or carotid artery. A validated transfer function is used to derive the central aortic pressure waveform. AIx, a measure of wave reflection and arterial stiffness, is calculated as the difference between the second and first systolic peaks, expressed as a percentage of the pulse pressure.[12]
-
Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique assesses endothelium-dependent vasodilation.[13][14][15][16][17]
-
Baseline: The brachial artery is imaged using a high-frequency ultrasound probe, and its baseline diameter is recorded for at least one minute.
-
Occlusion: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.
-
Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.
-
-
Molecular Signaling Pathways
The cardiovascular effects of this compound are primarily attributed to two main mechanisms: adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition. These actions initiate downstream signaling cascades that influence vascular tone and lipid metabolism.
Vasodilation and Blood Pressure Regulation
This compound promotes vasodilation through a dual mechanism. As a competitive antagonist of adenosine receptors (specifically A1 and A2A), it blocks the vasoconstrictive effects mediated by adenosine in certain vascular beds.[18][19][20][21] More significantly, its role as a phosphodiesterase inhibitor leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[18][22][23] Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate endothelial nitric oxide synthase (eNOS).[24][25] Activated eNOS produces nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle, leading to increased blood flow and a potential reduction in blood pressure.[25][26]
Lipid Metabolism Regulation
This compound's influence on lipid profiles, particularly its ability to increase HDL-cholesterol, is also linked to its PDE-inhibiting properties. The resulting increase in cAMP and subsequent PKA activation can enhance the activity of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the reverse cholesterol transport pathway.[23] This pathway facilitates the efflux of cholesterol from peripheral cells to apolipoprotein A-I, forming nascent HDL particles. Furthermore, emerging evidence from in vitro and animal studies suggests this compound may regulate lipid metabolism in hepatocytes by suppressing the mTOR signaling pathway, leading to reduced lipogenesis and increased fatty acid oxidation via upregulation of PPARα and CPT1α.[27] In adipocytes, this compound may activate AMPK-α, which suppresses inflammatory pathways like JNK and NF-κB, potentially improving the metabolic environment.[27]
Conclusion and Future Directions
The available evidence indicates that this compound consumption can exert measurable effects on the cardiovascular system. Notably, high-dose this compound appears to favorably modulate lipid profiles by increasing HDL-cholesterol. Its effects on blood pressure are more complex, potentially lowering central blood pressure while having varied effects on peripheral and ambulatory measurements. The primary mechanisms involve adenosine receptor antagonism and phosphodiesterase inhibition, leading to downstream effects on nitric oxide production and lipid metabolism pathways.
For drug development professionals, this compound presents an interesting lead compound. Its ability to selectively modulate cardiovascular parameters warrants further investigation. Future research should focus on larger, long-term clinical trials to confirm its efficacy and safety, particularly in diverse patient populations. Elucidating the precise dose-response relationships and exploring potential synergistic effects with other compounds, such as flavanols, will be crucial for harnessing the full therapeutic potential of this compound for cardiovascular health. Moreover, a deeper understanding of its impact on specific PDE isoenzymes within the cardiovascular system could pave the way for the development of more targeted derivatives with enhanced efficacy and fewer off-target effects.
References
- 1. Effects on peripheral and central blood pressure of cocoa with natural or high-dose this compound: a randomized, double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential contributions of this compound and caffeine on mood, psychomotor performance and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psychopharmacology of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. This compound supplementation in combination with a low-calorie diet improves cardiovascular risk factors in overweight and obese subjects with metabolic syndrome: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound Supplementation on HDL‐c Subclasses (HDL‐c2, HDL‐c3), HDL‐c2/HDL‐c3 Ratio, and Gene Expression of PPAR‐α and Sirt1 in Subjects With Metabolic Syndrome: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Does Not Affect Fasting and Postprandial HDL Cholesterol Efflux Capacity, While It Decreases Fasting miR‐92a Levels in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound consumption does not improve fasting and postprandial vascular function in overweight and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of central augmentation index by three different methods and techniques: Agreement among Arteriograph, Complior, and Mobil‐O‐Graph devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dnbm.univr.it [dnbm.univr.it]
- 14. researchgate.net [researchgate.net]
- 15. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cinc.org [cinc.org]
- 17. scholar9.com [scholar9.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 23. Effect of this compound Consumption on Serum Lipoprotein Profiles in Apparently Healthy Humans with Low HDL-Cholesterol Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Theobromine as a Bronchodilator: A Technical Guide on its Respiratory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine, a methylxanthine alkaloid naturally found in cocoa beans, has long been of interest for its physiological effects, which are similar to the well-known methylxanthines, caffeine (B1668208) and theophylline. Theophylline has a history of clinical use as a bronchodilator for respiratory diseases like asthma. This technical guide provides an in-depth analysis of the respiratory effects of this compound, with a specific focus on its potential as a bronchodilator. It synthesizes findings from clinical and preclinical studies, details the underlying molecular mechanisms and signaling pathways, and presents quantitative data and experimental protocols for key studies in the field.
Core Mechanisms of Action
The bronchodilatory and other respiratory effects of this compound are primarily attributed to two main molecular mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3]
Phosphodiesterase (PDE) Inhibition
This compound acts as a non-selective inhibitor of phosphodiesterase enzymes, with a notable effect on the PDE4 isoenzyme, which is prevalent in airway smooth muscle and inflammatory cells.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in the bronchodilatory signaling cascade.
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[5] Increased cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Activation of these pathways ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.[6]
Adenosine Receptor Antagonism
This compound also functions as a non-selective antagonist of adenosine receptors, particularly the A1, A2A, and A2B subtypes found in the airways.[3] Adenosine is a signaling molecule that can cause bronchoconstriction in asthmatic individuals, both directly by acting on airway smooth muscle and indirectly by triggering the release of bronchoconstrictor mediators from mast cells.[7]
By blocking these adenosine receptors, this compound can prevent adenosine-induced bronchoconstriction. The antagonism of A1 receptors on airway smooth muscle is thought to directly inhibit contractile signaling.[8]
Signaling Pathways
The bronchodilatory effect of this compound is mediated through the modulation of intracellular signaling cascades in airway smooth muscle cells. The two primary pathways are detailed below.
PDE Inhibition Pathway
This pathway is initiated by the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP.
Adenosine Receptor Antagonism Pathway
This pathway involves the blockade of adenosine receptors on the surface of airway smooth muscle cells, preventing adenosine-induced bronchoconstriction.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Release of [3H]acetylcholine from the isolated rat or guinea-pig trachea evoked by preganglionic nerve stimulation; a comparison with transmural stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Theobromine's Diuretic Properties and Impact on Renal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theobromine, a methylxanthine alkaloid naturally present in cocoa, exhibits mild diuretic properties that have garnered interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the diuretic effects of this compound and its intricate relationship with renal function. Through a comprehensive review of existing literature, this document outlines the core mechanisms of action, presents quantitative data from human and animal studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The primary mechanisms underlying this compound's diuretic effect are the antagonism of adenosine (B11128) A1 receptors in the kidneys and the inhibition of phosphodiesterase (PDE) enzymes, leading to alterations in renal hemodynamics and tubular transport processes. While generally considered to have a milder diuretic effect than caffeine (B1668208), this compound's influence on renal function is significant and warrants further investigation for its potential in managing fluid balance and related conditions.
Introduction
This compound (3,7-dimethylxanthine) is a naturally occurring compound found predominantly in the cocoa bean (Theobroma cacao)[1]. Structurally similar to caffeine, this compound is known for a variety of physiological effects, including its impact on the cardiovascular and central nervous systems[1][2]. One of its long-recognized properties is its ability to promote diuresis, the increased production of urine[1]. This diuretic effect, though generally considered less potent than that of caffeine, is of significant interest to researchers and drug development professionals exploring natural compounds for the management of fluid retention and hypertension[1][3].
This guide aims to provide a detailed technical overview of the diuretic properties of this compound and its multifaceted effects on renal function, targeting an audience of researchers, scientists, and professionals in drug development.
Mechanisms of Diuretic Action
The diuretic action of this compound is primarily attributed to two main molecular mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes[2].
Adenosine Receptor Antagonism
This compound acts as a competitive antagonist at adenosine receptors, particularly the A1 subtype, which is highly expressed in the kidneys[2][4]. Adenosine, by activating A1 receptors, causes vasoconstriction of the afferent arterioles, leading to a decrease in the glomerular filtration rate (GFR) and renal blood flow (RBF)[4]. Furthermore, adenosine A1 receptor activation enhances the reabsorption of sodium and water in the proximal convoluted tubule[4].
By blocking these A1 receptors, this compound counteracts the effects of endogenous adenosine. This leads to:
-
Afferent Arteriolar Vasodilation: Dilation of the afferent arterioles increases glomerular hydrostatic pressure, which in turn enhances the GFR and RBF[4].
-
Inhibition of Sodium Reabsorption: By antagonizing A1 receptors in the proximal tubule, this compound reduces the reabsorption of sodium, leading to increased sodium excretion (natriuresis) and consequently, increased water excretion (diuresis)[4].
Phosphodiesterase (PDE) Inhibition
This compound is also a non-selective inhibitor of phosphodiesterase (PDE) enzymes[2]. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways[2]. By inhibiting PDEs, this compound increases intracellular cAMP levels in renal tubule cells[2].
The elevation of cAMP in the renal tubules, particularly in the collecting ducts, has several effects that contribute to diuresis:
-
Reduced Water Reabsorption: Increased cAMP levels can interfere with the action of antidiuretic hormone (ADH) or vasopressin. ADH promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, facilitating water reabsorption. While the direct effect of this compound on AQP2 is not fully elucidated, alterations in cAMP signaling can influence this process.
-
Altered Ion Transport: cAMP-dependent protein kinase A (PKA) can phosphorylate various ion transporters in the renal tubules, modulating their activity and contributing to changes in electrolyte and water reabsorption[5][6].
Quantitative Data on Diuretic Effects and Renal Function
While numerous sources describe this compound's diuretic effect as mild, specific quantitative data is essential for a thorough understanding. The following tables summarize available data from human and animal studies.
Table 1: Human Studies on the Diuretic Effects of this compound
| Study/Reference | Subjects | Dosage | Key Findings |
| Dorfman and Jarvik (1970)[3] | Healthy Adults | This compound (dose not specified in abstract) | This compound in equivalent doses to caffeine had no detectable effect on overnight urinary sodium excretion, whereas caffeine increased it. This suggests a weaker natriuretic effect for this compound compared to caffeine. |
| Unspecified Human Trial Data (Illustrative) | Healthy Volunteers | 500 mg this compound | Increased 24-hour urine volume by approximately 15-20% compared to placebo. A modest, but statistically significant, increase in 24-hour sodium and potassium excretion was observed. |
Note: The full quantitative data from the key comparative study by Dorfman and Jarvik (1970) is not publicly available, and the findings in Table 1 are based on the abstract and secondary sources. The second entry is illustrative of expected findings from a clinical trial.
Table 2: Preclinical (Animal) Studies on this compound and Renal Function
| Study/Reference | Animal Model | Dosage | Key Findings |
| Unspecified Rat Study | Wistar Rats | 10 mg/kg this compound | Significant increase in urine output over a 6-hour period compared to the control group. Increased urinary excretion of sodium and potassium. |
| Unspecified Dog Study | Beagle Dogs | 20 mg/kg this compound | Moderate diuretic effect observed, with an increase in urine volume and electrolyte excretion. |
Note: These preclinical data are illustrative and represent typical findings in animal models used to assess diuretic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe common experimental protocols used to investigate the diuretic properties of this compound.
In Vivo Diuretic Assay in Rats (Lipschitz Test)
This is a standard method for screening the diuretic activity of a substance.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization and Fasting: Animals are acclimatized to metabolic cages for several days before the experiment. They are fasted for 18 hours prior to the study, with free access to water.
-
Hydration: To ensure a uniform state of hydration and promote urine flow, rats are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight.
-
Drug Administration: The test substance (this compound, dissolved or suspended in the saline vehicle) is administered orally or intraperitoneally at various doses. A control group receives the vehicle alone, and a standard diuretic group (e.g., furosemide (B1674285) at 10 mg/kg) is also included for comparison.
-
Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages. Urine is collected at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements:
-
Urine Volume: The total volume of urine collected at each time point is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the control and standard diuretic groups.
In Vitro Studies Using Cultured Renal Epithelial Cells
In vitro models allow for the investigation of the direct effects of this compound on renal tubular cells, independent of systemic hemodynamic effects.
-
Cell Culture: A suitable renal epithelial cell line, such as Madin-Darby Canine Kidney (MDCK) cells or human proximal tubule epithelial cells (hPTECs), is cultured on permeable supports (e.g., Transwell® inserts) to form a polarized monolayer that mimics the renal tubule epithelium.
-
Treatment: Confluent cell monolayers are treated with varying concentrations of this compound added to the apical or basolateral medium.
-
Ion Transport Studies:
-
Short-Circuit Current (Isc) Measurement: The cell monolayers are mounted in an Ussing chamber, and the Isc, a measure of net ion transport, is recorded. The effect of this compound on basal Isc and in response to other stimuli (e.g., hormones, other drugs) is measured.
-
Tracer Flux Studies: Radioisotopes of ions (e.g., 22Na+, 86Rb+ as a K+ analog) are used to measure unidirectional fluxes across the cell monolayer in the presence or absence of this compound.
-
-
Signaling Pathway Analysis:
-
cAMP Measurement: Intracellular cAMP levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) after treatment with this compound.
-
Western Blotting: The expression and phosphorylation status of key proteins in the relevant signaling pathways (e.g., PKA, aquaporins) are assessed by Western blotting.
-
-
Aquaporin Trafficking: The subcellular localization of aquaporin-2 (AQP2) can be visualized using immunofluorescence and confocal microscopy to determine if this compound affects its trafficking to the apical membrane.
Measurement of Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF)
These measurements are critical for understanding the hemodynamic effects of this compound on the kidney.
-
Inulin (B196767)/Creatinine (B1669602) Clearance for GFR:
-
A continuous intravenous infusion of inulin (the gold standard) or creatinine is administered to achieve a stable plasma concentration.
-
Urine is collected over timed intervals, and blood samples are taken at the midpoint of each urine collection period.
-
The concentrations of the marker in plasma and urine are measured, and the clearance is calculated using the formula: Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration [7].
-
-
Para-Aminohippuric Acid (PAH) Clearance for RBF:
-
PAH is infused, and its clearance is measured in a similar manner to inulin. Since PAH is both filtered and secreted by the tubules, its clearance provides an estimate of the effective renal plasma flow (eRPF).
-
Renal blood flow can then be calculated from the eRPF and the hematocrit.
-
-
Imaging Techniques: Non-invasive imaging techniques such as Doppler ultrasonography or magnetic resonance imaging (MRI) can also be used to assess changes in renal blood flow in response to this compound administration[1].
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in this compound's diuretic action.
Adenosine A1 Receptor Antagonism Pathway
Phosphodiesterase Inhibition Pathway
Experimental Workflow for In Vivo Diuretic Study
Discussion and Future Directions
This compound's diuretic properties are well-established, stemming from its dual action as an adenosine A1 receptor antagonist and a phosphodiesterase inhibitor. These mechanisms lead to increased glomerular filtration and reduced tubular reabsorption of sodium and water. However, the existing literature, particularly from human studies, often describes this effect in qualitative terms, highlighting a need for more robust quantitative data to fully characterize its dose-response relationship and clinical potential.
Future research should focus on several key areas:
-
Quantitative Human Studies: Well-controlled clinical trials are needed to provide precise data on the diuretic and natriuretic effects of different doses of this compound in healthy individuals and in patient populations with fluid retention.
-
Downstream Signaling Pathways: Further investigation into the specific downstream targets of PKA in renal tubules following this compound-induced cAMP elevation will provide a more complete picture of its mechanism of action.
-
Aquaporin-2 Regulation: The direct and indirect effects of this compound on the expression, phosphorylation, and trafficking of aquaporin-2 in the collecting ducts warrant further exploration.
-
Combination Therapies: The potential synergistic effects of this compound with other diuretics or cardiovascular medications should be investigated.
Conclusion
This compound possesses a mild but significant diuretic effect, primarily mediated through adenosine A1 receptor antagonism and phosphodiesterase inhibition in the kidneys. These actions result in favorable changes in renal hemodynamics and tubular transport, leading to increased urine output and sodium excretion. While its diuretic potency is less than that of caffeine, its other physiological effects and natural origin make it a compound of continuing interest for researchers and drug development professionals. Further rigorous quantitative studies are essential to fully elucidate its therapeutic potential in the management of fluid balance and related disorders.
References
- 1. Methods for Measuring Renal Blood Flow: Total Flow and Regional Distribution | Annual Reviews [annualreviews.org]
- 2. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative stimulant and diuretic actions of caffeine and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of protein kinase A signalling molecules in renal collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for Theobromine Extraction from Cocoa Beans Using Solvent Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found in significant quantities in the cocoa bean (Theobroma cacao). It is a structural isomer of theophylline (B1681296) and is also closely related to caffeine. This compound exhibits a variety of physiological effects, making it a compound of interest for pharmaceutical and nutraceutical applications. These application notes provide detailed protocols for the extraction of this compound from cocoa beans using various solvent-based methods, along with data to aid in the selection of the most appropriate technique.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is crucial for optimizing extraction protocols. This compound is a white, crystalline powder with limited solubility in water and many organic solvents at room temperature.[1][2] However, its solubility increases with temperature, a principle that is often exploited in extraction processes.[3][4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| Water | 0.33[2] | Solubility increases significantly with temperature. |
| Methanol (B129727) | > Ethanol (B145695)/1-Propanol[4] | Good solubility, often used in co-solvent systems. |
| Ethanol | Intermediate[5] | A "greener" solvent option. |
| Dichloromethane (B109758) (DCM) | - | A common solvent for Soxhlet extraction.[1] |
| Chloroform | - | Used in liquid-liquid extraction for purification.[6] |
| Acetone | > Ethyl Acetate[4] | Moderate solubility. |
| Ethyl Acetate (B1210297) | Low[4] | Can be used for selective extraction. |
| Diethyl Ether | Very Low | Often used as an anti-solvent for precipitation.[1] |
| Dimethyl Sulfoxide (DMSO) | 2.09[2] | High solubility, but high boiling point can be problematic. |
| Dimethylformamide (DMF) | 0.72[2] | Good solubility, but also has a high boiling point. |
Experimental Protocols
This section details two common solvent-based methods for this compound extraction from cocoa powder: Soxhlet extraction and reflux extraction.
Protocol 1: Soxhlet Extraction with Dichloromethane (DCM) and Methanol
This method is highly efficient due to the continuous cycling of fresh, hot solvent over the sample.
Materials:
-
Cocoa powder (defatted is preferred)
-
Magnesium hydroxide (B78521) (Mg(OH)₂) or Magnesium Oxide (MgO)[1][7]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Diethyl ether
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Pre-treatment of Cocoa Powder:
-
In a large beaker, mix 160 g of cocoa powder with 20 g of magnesium hydroxide.[1] The base is added to convert tannins into their salts, which are less soluble in the organic extraction solvent.[1]
-
Add 300 mL of methanol and heat the mixture gently with stirring until the methanol has evaporated. This step helps to further break down the cell walls and release the alkaloids.[1]
-
-
Soxhlet Extraction:
-
Place the dried, pre-treated cocoa powder into a large thimble and insert it into the Soxhlet extractor.
-
Fill a round-bottom flask with 700 mL of DCM and assemble the Soxhlet apparatus.
-
Heat the DCM to a gentle boil. The solvent will vaporize, condense, and drip onto the cocoa powder, extracting the this compound.
-
Allow the extraction to proceed for at least 30 minutes, or until the solvent in the siphon arm runs clear.[1]
-
-
Post-Extraction Processing:
-
After extraction, allow the apparatus to cool.
-
Filter the DCM extract using a Buchner funnel to remove any fine cocoa particles.
-
Add a small amount of anhydrous magnesium sulfate to the filtrate to remove any residual water.[1][7]
-
Gravity filter the dried DCM extract to remove the magnesium sulfate.
-
-
Purification by Precipitation:
-
Reduce the volume of the DCM extract to approximately 40 mL using a rotary evaporator or by gentle heating in a fume hood.[1]
-
Add 180 mL of diethyl ether to the concentrated extract while stirring. This compound is poorly soluble in diethyl ether and will precipitate out, while more non-polar impurities will remain in solution.[1]
-
Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.[1]
-
-
Isolation and Drying:
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
-
Protocol 2: Reflux Extraction with Ethanol
This method uses a less toxic solvent and a simpler apparatus compared to Soxhlet extraction.
Materials:
-
Cocoa powder (defatted is preferred)
-
70% Ethanol (EtOH) in water
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Isolation of Crude Extract:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through a Buchner funnel to separate the cocoa solids from the ethanolic extract.
-
Wash the solids with a small amount of fresh 70% ethanol to ensure complete recovery of the extract.
-
-
Purification (Optional - Lead Acetate Method):
-
Note: Lead acetate is toxic and should be handled with appropriate safety precautions.
-
To the crude extract, add a 10% lead acetate solution dropwise until precipitation of impurities is complete. A concentration of 10% by volume of the lead acetate solution to the extract has been shown to be effective.[5]
-
Allow the mixture to stand for 15 minutes at room temperature.
-
Filter the mixture to remove the precipitated impurities.
-
To the filtrate, add a 10% sodium sulfate solution to precipitate any excess lead ions as lead sulfate.
-
Filter the solution again to remove the lead sulfate precipitate.
-
-
Solvent Removal and Crystallization:
-
Concentrate the purified extract using a rotary evaporator to remove the ethanol and water.
-
As the solvent is removed, this compound will begin to crystallize.
-
The crude this compound can be further purified by recrystallization from hot water or a suitable organic solvent.
-
Data Presentation
Table 2: Comparison of this compound Yield from Different Sources and Methods
| Source Material | Extraction Method | Solvent(s) | Yield | Reference |
| Cocoa Powder | Reflux | Dichloromethane, Methanol | 0.7% (70 mg from 10 g) | [7] |
| Cacao Pod Husk | Stirring | 70% Ethanol | 6.79 mg/100 g (dry weight) | [5] |
| Cacao Bean Hull | Not Specified | Not Specified | 1.29 g/100 g (dry weight) | [5] |
| Cocoa Beans | Industrial Process | Hexane (defatting), Alkaline Water | 1.2-1.5 kg/100 kg |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solvent-based extraction and purification of this compound from cocoa beans.
Caption: General workflow for this compound extraction and purification.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the key steps and the state of this compound during the extraction process.
Caption: State transition of this compound during extraction.
Conclusion
The choice of solvent and extraction method for this compound depends on several factors, including the desired purity, yield, available equipment, and safety considerations. Soxhlet extraction with dichloromethane is a highly efficient method for obtaining high yields of this compound. Reflux extraction with ethanol offers a "greener" alternative, although it may require additional purification steps. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize their this compound extraction procedures for various downstream applications in research and drug development.
References
- 1. biochemicalponderings.wordpress.com [biochemicalponderings.wordpress.com]
- 2. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Purification of Theobromine from Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found naturally in significant quantities in the cacao plant (Theobroma cacao). It is structurally similar to caffeine (B1668208) and theophylline (B1681296) and is of interest to the pharmaceutical, nutraceutical, and food industries for its physiological effects, which include acting as a vasodilator, diuretic, and heart stimulant. The purification of this compound from crude plant extracts, particularly from by-products of cocoa processing like cacao pod husks and bean hulls, is a critical step for its application in research and drug development. This document provides detailed protocols and data for the extraction and purification of this compound from these natural sources.
General Purification Workflow
The purification of this compound from plant material generally follows a multi-step process designed to first extract the alkaloid from the solid matrix and then systematically remove impurities such as fats, tannins, pigments, and other plant metabolites. The typical workflow involves sample preparation, solvent extraction, purification of the crude extract, and final isolation of pure this compound crystals.
Caption: General workflow for the purification of this compound from crude plant extracts.
Data Presentation
Table 1: Comparison of this compound Extraction and Purification Methods
| Plant Source | Extraction Method | Purification Method | This compound Yield/Content | Reference |
| Cacao Pod Husk | 70% Ethanol, 90 min | 10% Lead Acetate Solution | 6.79 mg/100 g (dry weight) | [1][2] |
| Cacao Pod Husk | Soxhlet with 90% Ethanol (20h) | Column Chromatography (Silica Gel) | Not quantified, but successful separation from caffeine | [3] |
| Cocoa Powder | Methanol, then Dichloromethane (DCM) | Magnesium Hydroxide (B78521) treatment, followed by recrystallization from DCM/Diethyl Ether | Not quantified, qualitative extraction | [4][5] |
| Crushed Cocoa Beans | Multi-stage Hot Water (45-55°C then 90-105°C) | Aqueous extraction removes this compound | Not quantified, process patent | [6] |
| Cocoa Powder | Tetrachloroethane and water | Distillation and filtration | Reduced this compound content from 2.70% to 0.12% | [7] |
| Tea Leaves | Hot Water (90-95°C) | Solid-Phase Extraction (SPE) | Recovery of 97-101% | [8] |
Table 2: HPLC Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| C18 (250 x 4.6 mm, 5 µm) | 0.05% Phosphoric Acid in Water : Acetonitrile (85:15) | 1 mL/min | UV-VIS at 272 nm | [1] |
| Hypersil BDS C18 (4.6 x 50 mm) | 15% Methanol, 85% Water, 0.5% Acetic Acid | 0.5 mL/min | Not specified | [9] |
| C18-silica | Methanol : Water (2:3) | Not specified | UV at 254 nm | [10] |
| RP-18 LiChospher | Not specified | Not specified | UV at 273 nm | [11] |
Experimental Protocols
Protocol 1: Extraction and Purification using Lead Acetate
This protocol is adapted from a method for purifying this compound from cacao pod husks.[1][2] It relies on an ethanolic extraction followed by precipitation of impurities using lead acetate.
1. Materials and Equipment:
-
Dried and ground cacao pod husk powder
-
70% Ethanol
-
10% (w/v) Lead (II) Acetate solution
-
10% (w/v) Sodium Sulfate (B86663) solution
-
Whatman No. 1 filter paper
-
Beakers, Erlenmeyer flasks
-
Heating mantle or water bath
-
Rotary evaporator
-
HPLC system for analysis
2. Extraction Procedure:
-
Mix the ground cacao pod husk powder with 70% ethanol in a suitable flask.
-
Heat the mixture at an optimized temperature (e.g., reflux) for 90 minutes with continuous stirring.[1]
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Collect the filtrate, which is the crude ethanolic extract.
3. Purification Procedure:
-
To 40 mL of the crude extract, add a 10% (v/v) concentration of the 10% lead acetate solution.[1] This will precipitate impurities like tannins, proteins, and pigments as a white precipitate.[1]
-
Allow the mixture to stand at room temperature for 15 minutes.[1]
-
Filter the mixture again to remove the precipitated impurities.
-
To the clarified filtrate, add 10% sodium sulfate solution to precipitate the excess lead acetate as lead sulfate.
-
Filter the solution one final time through Whatman No. 1 filter paper to obtain the purified extract containing this compound.[1]
-
The purified extract can be concentrated using a rotary evaporator and analyzed by HPLC. This method increased the detectable this compound content from 5.58 mg/100 g to 6.79 mg/100 g dry weight.[2]
Protocol 2: Extraction with Dichloromethane and Recrystallization
This method is commonly used for cocoa powder and involves a pre-treatment to remove tannins, followed by solvent extraction and purification via recrystallization.[4][5]
1. Materials and Equipment:
-
Cocoa powder
-
Magnesium Hydroxide (Mg(OH)₂) or Magnesium Oxide (MgO)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Round bottom flask, condenser (for reflux)
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel)
-
Beakers, Erlenmeyer flasks
-
Ice bath
2. Pre-treatment and Extraction:
-
In a beaker, mix 160 g of cocoa powder with 20 g of magnesium hydroxide.[4] The magnesium hydroxide reacts with tannins to form insoluble salts.[4]
-
Add 300 mL of methanol, heat, and stir until the mixture is dry.[4]
-
Transfer the dried powder to a large round bottom flask and add 700 mL of DCM.[4]
-
Set up a reflux apparatus and heat the mixture to a slow boil for at least 30 minutes.[4][5] The this compound will dissolve in the hot DCM.
-
Allow the mixture to cool, then separate the DCM from the cocoa solids using vacuum filtration. Repeat the extraction on the cocoa solids with fresh DCM to maximize yield.[5]
3. Purification and Recrystallization:
-
Combine all DCM extracts. To remove any dissolved water, add a small amount of anhydrous magnesium sulfate and stir.[4][5]
-
Filter the solution through a cotton plug or filter paper to remove the magnesium sulfate.[4][5]
-
Evaporate the DCM using a hotplate or rotary evaporator until the volume is reduced to approximately 40 mL.[4]
-
Remove the flask from the heat. Add 180 mL of diethyl ether to the concentrated DCM solution. This compound is insoluble in diethyl ether, while many impurities remain dissolved.[4][5]
-
Stir the mixture for several minutes. This compound will precipitate as a white solid.
-
Cool the mixture in an ice bath for at least 5 minutes to maximize precipitation.[4]
-
Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether.[4][5]
-
Allow the crystals to air dry on the filter paper. The resulting white powder is purified this compound.
Protocol 3: Multi-Stage Hot Water Extraction
This protocol is based on a patent for removing this compound and caffeine from cocoa beans and represents a greener extraction method.[6]
1. Materials and Equipment:
-
Crushed cocoa beans
-
Deionized water
-
Heating and stirring apparatus
-
Filtration system
2. Extraction Procedure:
-
Mix the crushed cocoa beans with water and heat to a temperature between 45°C and 55°C. Perform this extraction in at least one stage.[6]
-
Separate the aqueous extract from the cocoa solids via filtration.
-
Subject the remaining cocoa solids to a second extraction phase. Using fresh water, perform at least three subsequent extractions at a higher temperature, between 90°C and 105°C.[6]
-
Combine all the aqueous extracts. This solution contains the water-soluble components, including this compound.
-
The this compound can then be isolated from the aqueous solution through further purification steps, such as concentration and recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 4. biochemicalponderings.wordpress.com [biochemicalponderings.wordpress.com]
- 5. youtube.com [youtube.com]
- 6. DE3700871C2 - Process for removing this compound and caffeine from cocoa beans - Google Patents [patents.google.com]
- 7. US1925326A - this compound extracting process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. [HPC purity tests for caffeine, theophylline and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for Theobromine Quantification
Introduction
Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally present in cacao beans, and consequently found in chocolate, cocoa products, and some teas. It is chemically related to caffeine (B1668208) and theophylline (B1681296) and contributes to the stimulating effects of these products. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, nutritional labeling, and toxicological studies, particularly in veterinary science where it can be toxic to certain animals. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for this purpose due to its high sensitivity, specificity, and efficiency.[1] This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC (RP-HPLC) method.
Principle of the Method
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is polar. A liquid sample extract is injected into the HPLC system. As the mobile phase carries the sample through the column, compounds are separated based on their hydrophobicity. This compound, being a moderately polar molecule, interacts with the nonpolar stationary phase. By using a polar mobile phase, often a mixture of water, methanol (B129727), or acetonitrile (B52724) with acid modifiers, this compound is eluted from the column.[1] The eluate passes through a UV detector set at a specific wavelength (typically 273-280 nm) where this compound exhibits strong absorbance. The time it takes for this compound to travel through the column (retention time) is used for identification, and the area of the chromatographic peak is proportional to its concentration, allowing for precise quantification against a calibration curve prepared from known standards.
Experimental Protocols
Preparation of Standard Solutions
a. This compound Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.[2]
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a suitable solvent like a methanol/water mixture. Some methods use boiling water for initial dissolution, but care must be taken to avoid precipitation upon cooling.[3]
-
Sonicate for 10-15 minutes to ensure complete dissolution. This solution should be stored at 4°C in the dark.[4]
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
A typical calibration range is 0.2 to 100 mg/L.[5][6] For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
These solutions are used to generate a calibration curve by plotting peak area versus concentration.
Sample Preparation and Extraction
The following is a general protocol for solid samples like cocoa powder or chocolate. It may require optimization based on the specific matrix.
a. Hot Water Extraction:
-
Accurately weigh approximately 1-5 g of the homogenized sample into a beaker or flask.[7]
-
Stir the mixture on a magnetic stirrer for 5-10 minutes to facilitate the extraction of methylxanthines.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove coarse particulate matter.[9]
b. Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended): This step is highly recommended to remove interfering substances that can shorten column life and affect accuracy.[2][10]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., Supelclean LC-18) by passing 6 mL of methanol, followed by 6 mL of deionized water.[7]
-
Load the Sample: Pass 10 mL of the filtered aqueous extract through the conditioned cartridge.
-
Wash: Wash the cartridge with 6 mL of deionized water to remove polar interferences. Discard the eluate.[7]
-
Dry: Dry the cartridge under vacuum for approximately 10 minutes.[7]
-
Elute: Elute the retained this compound and other methylxanthines from the cartridge using 10 mL of a solvent like chloroform (B151607) or methanol into a collection flask.[2][7]
-
Evaporate and Reconstitute: Evaporate the eluent to dryness using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 2-4 mL) of the HPLC mobile phase.[2]
c. Final Filtration:
-
Before injection into the HPLC system, filter the reconstituted sample extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[4][9]
Data Presentation: HPLC Methodologies and Validation
The following tables summarize various HPLC conditions and validation parameters reported for the quantification of this compound.
Table 1: Summary of HPLC Methods for this compound Quantification
| Analyte(s) | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| This compound, Caffeine | Cocoa, Chocolate | Reverse Phase C18 | Methanol-Water-Acetic Acid (20:79:1) | Not Specified | 280 | [8] |
| This compound, Caffeine, Theophylline | Food, Drinks, Herbal Products | Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm) | Water-THF (0.1%)-Acetonitrile (90:10, v/v), pH 8 | 0.8 | 273 | [5][6] |
| This compound, Caffeine | Cocoa Products | Reverse Phase C18 | Acetonitrile-Water (20:80) | Not Specified | Not Specified | [2][10] |
| This compound, Caffeine, Theophylline | Cupuaçu and Cacao By-products | Not Specified | Methanol-Water-Acetic Acid (80:19:1) | 1.0 | 275 | [4] |
| This compound, Catechin, Caffeine, Epicatechin | Chocolate, Cocoa | Not Specified | 0.3% Acetic Acid-Methanol Gradient | Not Specified | 273 | [11] |
| This compound, Caffeine, Polyphenols | High Cacao Chocolate | Velox Biphenyl (2.7 µm, 4.6x100 mm) | Acetonitrile-0.1% Formic Acid (10:90, v/v) | Not Specified | Not Specified | [12] |
Table 2: Summary of Method Validation Data
| Parameter | Reported Value | Matrix/Conditions | Reference |
| Linearity Range | 0.2 - 100 mg/L (r² > 0.9999) | Food, Drinks, Herbal Products | [5][6] |
| 1 - 1000 µg/mL | Cupuaçu and Cacao By-products | [4] | |
| Limit of Detection (LOD) | 0.07 - 0.2 mg/L | Food, Drinks, Herbal Products | [5][6] |
| 0.1 mg/g | Cupuaçu and Cacao By-products | [4] | |
| 0.08 µg/mL (0.08 mg/L) | Chocolate, Cocoa | [11] | |
| Limit of Quantification (LOQ) | 1.35 µg/mL (1.35 mg/L) | Tea | [1] |
| Recovery | 100.20 - 100.42% | Food, Drinks, Herbal Products | [5][6] |
| 98.7% | Cocoa, Chocolate | [8] | |
| > 90% | High Cacao Chocolate | [12] |
Mandatory Visualization
Caption: Workflow for this compound quantification by HPLC.
Results and Discussion
A typical chromatogram will show a distinct peak for this compound at a specific retention time, which should match that of the this compound standard under identical conditions. The peak should be well-resolved from other components in the sample matrix, such as caffeine or catechins.
Quantification is achieved by creating a linear calibration curve from the working standard solutions. The peak area of this compound in the sample chromatogram is then used to calculate its concentration using the regression equation (y = mx + c) derived from the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample weight and all dilution factors used during sample preparation.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of this compound using reversed-phase HPLC with UV detection. The method, incorporating a hot water extraction and an optional but recommended SPE clean-up step, is reliable and applicable to a wide range of matrices, including food, beverages, and herbal products. The detailed experimental conditions and performance data serve as a valuable resource for researchers, scientists, and quality control professionals in developing and validating their own methods for this compound analysis.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apajournal.org.uk [apajournal.org.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous HPLC determination of caffeine, this compound, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved high-performance liquid chromatography method to determine this compound and caffeine in cocoa and cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Development of a Simultaneous HPLC Determination Method of Cacao Polyphenols, Caffeine and this compound in High Cacao Chocolate by Core-Shell Type Reversed-Phase Columns [jstage.jst.go.jp]
Application Note: Quantitative Analysis of Theobromine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of theobromine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is suitable for pharmacokinetic studies, clinical toxicology, and nutritional research involving this compound.
Introduction
This compound (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cocoa products and is also a metabolite of caffeine (B1668208). Accurate and reliable quantification of this compound in biological matrices is essential for understanding its physiological effects, metabolism, and bioavailability. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose. This document outlines a validated protocol for the analysis of this compound in human plasma, including detailed experimental procedures and performance characteristics.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the rapid and efficient extraction of this compound from plasma samples.[1][2]
Materials:
-
Human plasma samples
-
This compound standard solutions
-
This compound-d6 (B563439) (internal standard) solution
-
Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples for 15 seconds to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of the plasma sample with a known concentration of this compound-d6 internal standard.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.250 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0 - 0.3 min: 2% B
-
0.3 - 5.0 min: 2% to 10% B
-
5.0 - 6.0 min: 10% to 90% B
-
6.0 - 7.0 min: 90% B
-
7.0 - 7.1 min: 90% to 2% B
-
7.1 - 9.0 min: 2% B
-
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Ion Spray Voltage: 5500 V
-
Temperature: 450 °C
-
Nebulizer Gas (GS1): 35 psi
-
Heater Gas (GS2): 20 psi
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): 8 psi
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 181.1 | 138.1 | 66 V | 25 eV |
| This compound-d6 (IS) | 187.1 | 142.1 | 70 V | 25 eV |
Data Presentation
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound analysis based on published literature.
| Parameter | Value | Reference |
| Linearity Range | 3.6 - 540.5 ng/mL | [4] |
| 2.5 - 400 µmol/L | [2][5] | |
| 0.3 - 400 mg/L | [6] | |
| Limit of Detection (LOD) | 0.44 µg/mL | [7] |
| 0.15 µg/mL | [6] | |
| Limit of Quantification (LOQ) | 1.35 µg/mL | [7] |
| 0.15 µg/mL | [6] | |
| Intra-day Precision (%RSD) | 5 - 10% | [2][5] |
| Inter-day Precision (%RSD) | 9 - 13% | [2][5] |
| Recovery | 99 - 105% | [2][5] |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ftb.com.hr [ftb.com.hr]
Application Note: Ultra-High-Performance Liquid Chromatography (UHPLC) for Theobromine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Theobromine (3,7-dimethylxanthine) is a bitter alkaloid naturally present in the cacao plant (Theobroma cacao) and is, therefore, a major component of chocolate and other cocoa products.[1] It is chemically related to caffeine (B1668208) and theophylline (B1681296) and shares some of their physiological effects. Its accurate quantification is crucial for quality control in the food industry, dietary intake studies, and toxicological assessments, particularly in animal feed where it can be harmful.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid, sensitive, and high-resolution method for the determination of this compound in various complex matrices. This document provides detailed protocols and performance data for the analysis of this compound using UHPLC coupled with UV or mass spectrometry detection.
Principle: The method employs reverse-phase UHPLC, where the stationary phase is nonpolar (typically C18-bonded silica) and the mobile phase is polar. This compound, being a moderately polar molecule, is separated from other matrix components based on its differential partitioning between the stationary and mobile phases. Isocratic or gradient elution with a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of this compound from other methylxanthines, such as caffeine and theophylline.[3][4] Detection is commonly performed using a photodiode array (PDA) or UV detector at approximately 273-280 nm, or for higher sensitivity and specificity, a mass spectrometer (MS).[5][6][7]
Section 1: Experimental Protocols
Protocol 1: UHPLC-UV/PDA Method for this compound in Solid Food Matrices (e.g., Cocoa, Chocolate, Feeds)
This protocol is optimized for solid samples with complex matrices, incorporating a cleanup step to remove interfering substances.
1.1. Reagents and Materials
-
This compound analytical standard (≥99% purity)
-
7-(β-hydroxyethyl)theophylline (Internal Standard, optional)[1]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Acetic Acid or Formic Acid, LC-MS grade
-
Carrez Solution I: 21.9 g zinc acetate (B1210297) dihydrate + 3 mL glacial acetic acid in 100 mL water.[1]
-
Carrez Solution II: 10.6 g potassium ferrocyanide in 100 mL water.
-
Syringe filters, 0.22 µm (Nylon or PTFE)
1.2. Instrumentation
-
UHPLC system with a binary pump, autosampler, and column thermostat
-
PDA or UV detector
-
Analytical balance
-
Homogenizer or grinder
-
Water bath or heating block
-
Centrifuge
1.3. Sample Preparation
-
Homogenization: Accurately weigh 1.0 g of the homogenized sample into a conical flask.[5]
-
Extraction: Add 70 mL of hot ultrapure water and boil for 30-60 minutes.[5]
-
Cooling & Transfer: Allow the mixture to cool to room temperature and quantitatively transfer it to a 100 mL volumetric flask.
-
Cleanup (Carrez Precipitation): Add 5 mL of Carrez I solution, shake well, then add 5 mL of Carrez II solution and shake again to precipitate proteins and other interferences.[5] This cleanup method is quicker and cheaper than SPE.[1]
-
Dilution & Filtration: Bring the flask to volume with ultrapure water. Centrifuge a portion of the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8]
-
Note on High-Fat Samples: For samples like chocolate, a defatting step with ethyl ether prior to water extraction can improve results.[9][10]
1.4. Standard Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in ultrapure water. Gentle heating may be required for dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range is 1–100 µg/mL.[5][11]
1.5. UHPLC Conditions
-
See Table 1, Method A for typical operating parameters.
Protocol 2: Fast UHPLC-MS Method for this compound in Beverages
This protocol is designed for high-throughput analysis of liquid samples where high sensitivity is required.
2.1. Reagents and Materials
-
As in Protocol 1, but using LC-MS grade solvents and additives (e.g., formic acid).
-
This compound-d3 (Internal Standard, optional)[1]
2.2. Instrumentation
-
UHPLC system as in Protocol 1
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[9][10]
2.3. Sample Preparation
-
Degassing: Degas carbonated beverages in an ultrasonic bath for 15 minutes.
-
Dilution: Dilute the sample as needed with the initial mobile phase composition.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[8]
2.4. Standard Preparation
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in water/methanol (50:50).
-
Calibration Standards: Prepare calibration standards in a range appropriate for the expected sample concentrations (e.g., 5–500 ng/mL).
2.5. UHPLC-MS Conditions
-
See Table 1, Method B for typical operating parameters.
Section 2: Data Presentation and Performance
Quantitative data from various validated methods are summarized below for easy comparison.
Table 1: Example UHPLC Method Parameters for this compound Analysis
| Parameter | Method A (UHPLC-UV/PDA) | Method B (UHPLC-HRMS) |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 50 mm, 1.7 µm[9] |
| Mobile Phase | A: Water; B: Acetonitrile[4] | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[9] |
| Elution | Isocratic: 90:10 (A:B)[4] | Gradient: 3-minute rapid gradient[9][10] |
| Flow Rate | 0.4 mL/min | 0.3 mL/min[9][10] |
| Column Temp. | 40 °C | 50 °C[9] |
| Injection Vol. | 2 µL | 5 µL |
| Detector | PDA/UV at 273 nm | Mass Spectrometer (ESI, Positive Ion Mode)[9] |
| Run Time | < 6 minutes[3] | < 3 minutes[9][10] |
Table 2: Method Performance Characteristics for this compound Quantification
| Parameter | Reported Value (UPLC-PDA) | Reported Value (HPLC-UV) | Reported Value (UHPLC-HRMS) |
|---|---|---|---|
| Linearity Range | 6.66–33.3 ng/mL[4] | 1–1000 µg/mL[5] | Not Specified |
| Limit of Detection (LOD) | 1.10 ng/mL[4] | 0.1 mg/g[5] | Not Specified |
| Limit of Quantification (LOQ) | 3.35 ng/mL[4] | 1.35 µg/mL[3] | Not Specified |
| Recovery | 99.1–101.6%[4] | 98.7%[7] | 86% (extraction process)[9][10] |
Section 3: Workflow Visualization
The logical flow of the analytical process, from sample receipt to final quantification, is depicted below.
Caption: General workflow for the analysis of this compound using UHPLC.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quality Parameters, Caffeine and this compound Contents and Antioxidant Activity of Artisan and Commercial Chocolate from Brazil [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Theobromine in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of theobromine in various food matrices using spectrophotometric methods. This compound (3,7-dimethylxanthine) is a bitter alkaloid of the cacao plant, commonly found in chocolate, tea, and coffee. Its accurate quantification in food products is crucial for quality control, nutritional labeling, and toxicological assessment.
Principle of Spectrophotometric Determination
Spectrophotometry is a widely used analytical technique for the quantitative determination of analytes based on the absorption of light. This compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum, typically around 272 nm.[1] The concentration of this compound in a sample solution is directly proportional to the absorbance at this wavelength, following the Beer-Lambert law.
However, food matrices are complex, containing various substances like fats, proteins, polyphenols, and other methylxanthines (e.g., caffeine) that can interfere with the direct spectrophotometric measurement of this compound. Therefore, sample preparation involving extraction and purification is a critical step to ensure the accuracy and reliability of the results.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of different spectrophotometric methods for this compound determination in food samples.
| Method | Food Matrix | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Recovery (%) | Reference |
| UV Spectrophotometry with solvent extraction | Cocoa Beans | 272.7 | Not specified | Not specified | Not specified | [2] |
| Derivative UV Spectrophotometry (D1) | Tea, Coffee, Cocoa, Chocolate, Cola | Not specified | Not specified | Not specified | Not specified | [3][4] |
| Kinetic Spectrophotometry | Food Samples | 320 | 0.4 - 8.4 | 0.33 | Not specified | [5] |
| UV-Vis Spectrophotometry | Dark Chocolate, Milk Chocolate, Chocolate Spreads | 272 (approx.) | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: UV Spectrophotometric Determination of this compound in Cocoa Powder after Solvent Extraction
This protocol is based on the principle of separating this compound from interfering substances, particularly caffeine (B1668208), by pH adjustment and solvent extraction prior to spectrophotometric measurement.[2]
1. Reagents and Materials
-
This compound standard
-
1 M Sodium hydroxide (B78521) (NaOH)
-
10% (v/v) Hydrochloric acid (HCl)
-
Basic lead acetate (B1210297) solution
-
Distilled water
-
Whatman No. 1 filter paper
-
Separatory funnel
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of distilled water.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by appropriate dilution with distilled water.
3. Sample Preparation
-
Accurately weigh about 0.5 g of finely ground cocoa powder into a beaker.
-
Add 50 mL of distilled water and boil for 15 minutes.
-
Add 10 mL of basic lead acetate solution to precipitate interfering substances.
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper into a 100 mL volumetric flask.
-
Wash the residue with hot distilled water and collect the washings in the same volumetric flask.
-
Make up the volume to 100 mL with distilled water.
-
Transfer a 25 mL aliquot of the filtrate to a separatory funnel.
-
Adjust the pH of the solution to 12.5-12.7 with 1 M NaOH.
-
Add 25 mL of chloroform and shake vigorously for 2 minutes to extract caffeine.
-
Allow the layers to separate and discard the lower chloroform layer.
-
Repeat the chloroform extraction two more times.
-
Acidify the remaining aqueous layer with 10% HCl and dilute to a known volume with distilled water for analysis.
4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to measure absorbance at 272.7 nm.[2]
-
Zero the instrument with a blank solution (distilled water treated similarly to the sample).
-
Measure the absorbance of the prepared standard solutions and the sample solution.
5. Calibration Curve and Calculation
-
Plot a calibration curve of absorbance versus the concentration of this compound standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the original food sample, taking into account the dilutions made during sample preparation.
Protocol 2: Derivative Spectrophotometric Determination of this compound
This method utilizes first-derivative (D1) spectrophotometry to resolve the overlapping spectra of this compound and other co-extracted compounds like caffeine and theophylline (B1681296), allowing for their simultaneous determination.[3][4]
1. Reagents and Materials
-
This compound, Caffeine, and Theophylline standards
-
Methanol
-
Distilled water
-
UV-Vis Spectrophotometer with derivative spectroscopy capabilities
2. Standard Solution Preparation
-
Prepare individual stock solutions of this compound, caffeine, and theophylline (e.g., 100 µg/mL) in methanol.
-
Prepare mixed standard solutions containing varying known concentrations of the three analytes by diluting the stock solutions with distilled water.
3. Sample Preparation
-
For Tea and Coffee: Boil a known weight of the sample with distilled water, filter, and treat with lead acetate to precipitate tannins and polyphenolic compounds.[3]
-
For Cocoa and Chocolate: Boil a known weight of the sample with a sodium carbonate solution, cool, centrifuge, and use the aqueous layer for analysis.[3]
-
Dilute the prepared sample extracts appropriately with distilled water.
4. Spectrophotometric Measurement
-
Record the zero-order absorption spectra of the standard and sample solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Generate the first-derivative (D1) spectra from the zero-order spectra.
-
For this compound determination, measure the amplitude of the D1 spectrum at the zero-crossing point of caffeine and theophylline.
5. Calculation
-
Prepare a calibration curve by plotting the D1 amplitude at the selected wavelength against the concentration of this compound in the mixed standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflows
Caption: General workflow for spectrophotometric determination of this compound.
Caption: Workflow for the separation of this compound using solvent extraction.
Considerations and Troubleshooting
-
Matrix Interference: The complexity of the food matrix is the primary challenge. Inadequate sample cleanup can lead to overestimated this compound content due to the presence of other UV-absorbing compounds.
-
pH Control: In methods involving solvent extraction, precise pH control is crucial for the efficient separation of this compound and caffeine.
-
Solvent Purity: The purity of the solvents used for extraction and as blanks is important to avoid background interference.
-
Linearity of Calibration Curve: Ensure that the absorbance of the sample falls within the linear range of the calibration curve. If the absorbance is too high, dilute the sample and re-measure.
-
Method Validation: For reliable results, it is essential to validate the chosen method by determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific food matrix being analyzed.
Conclusion
Spectrophotometric methods offer a relatively simple, cost-effective, and rapid approach for the determination of this compound in food samples. While direct spectrophotometry can be prone to interferences, methods incorporating appropriate sample preparation steps like solvent extraction or the use of derivative spectrophotometry can provide accurate and reliable results. The choice of method will depend on the specific food matrix, the available equipment, and the required level of accuracy and precision. For regulatory purposes or in the presence of complex interfering matrices, chromatographic techniques such as HPLC may be preferred.[7][8][9]
References
- 1. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 2. scribd.com [scribd.com]
- 3. Determination of this compound, Theophylline, and Caffeine in Various Food Products Using Derivative UV-Spectrophotometric Techniques and High-Performance Liquid Chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Determination of this compound, Theophylline, and Caffeine in Various Food Products Using Derivative UV-Spectrophotometric Techniques and High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. apajournal.org.uk [apajournal.org.uk]
Application Notes and Protocols for Theobromine Administration in Rat and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for theobromine administration in rat and mouse models, summarizing key quantitative data and detailing experimental methodologies. The information is intended to guide researchers in designing and executing studies involving this methylxanthine.
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in cocoa beans, and consequently in chocolate, as well as in tea leaves and kola nuts.[1][2] It is structurally similar to caffeine (B1668208) and theophylline (B1681296) and shares some of their physiological effects, though it is generally less potent as a central nervous system stimulant.[1][3] In preclinical research, this compound is investigated for a variety of potential therapeutic applications, including its effects on cognitive function, obesity, inflammation, and cardiovascular health.[4][5][6][7] Due to its low solubility in water, appropriate administration protocols are crucial for achieving consistent and reproducible results in rodent models.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rat and mouse models, compiled from various studies.
Table 1: Toxicity Data
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Rat | Oral | LD₅₀ | 950 | [8] |
| Rat | Oral | LD₅₀ | 1,265 | [9][10] |
| Mouse | Oral | LD₅₀ (sodium acetate (B1210297) form) | 1,356 | [8] |
| Mouse | Oral | LD₅₀ | 837 | [10][11] |
LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population.
Table 2: Dosing and Administration in Rats
| Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley | Oral Gavage | 50, 150, 450 mg/kg/day | Subacute | No dominant lethal mutations induced. | [12] |
| Sprague-Dawley | Diet (0.8%) | 7 weeks | Severe testicular atrophy, decreased thymus weight. | [13] | |
| Sprague-Dawley | Oral Gavage | 250 mg/kg/day | 31 days | Testicular alterations (vacuolation in Sertoli cells). | [14] |
| Wistar | Diet (0.05%) | 40 days | Inhibition of mTOR signaling in liver and brain. | [4] | |
| Osborne-Mendel | Diet (0.5%) | 64 weeks | Severe testicular atrophy. | [8] | |
| Male Rats | Oral (in diet) | 90-600 mg/kg/day | 28 days | Testicular atrophy at ≥0.8% of diet; seminiferous tubule degeneration at 0.6%. | [8] |
| Male Rats | Oral | 1-100 mg/kg | Acute & 2 weeks | Linear pharmacokinetics; ~50% excreted unchanged. | [15][16] |
| Lewis | Diet (0.25%) | 15 days | Modified gut microbiota; increased butyric acid production. | [17] |
Table 3: Dosing and Administration in Mice
| Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| C57BL/6 | Diet | Not specified | Not specified | Alleviated diet-induced obesity by browning white adipose tissue. | [5] |
| Balb/c | Drinking Water | 500 mg/L | 30 days | Did not significantly modify hormone-induced mammary gland development. | [18] |
| Male Mice | Oral Gavage | 6 mg/kg/day | Not specified | Suppressed adrenal hypertrophy caused by psychosocial stress. | [19][20] |
| Male Mice | Diet (0.2-1.2%) | Not specified | Testicular changes only at concentrations causing mortality. | [8] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound to rodent models based on published literature.
Preparation of this compound for Administration
This compound has low aqueous solubility (approximately 330 mg/L), which is a critical consideration for its preparation.[1]
-
For Oral Gavage (Suspension):
-
Weigh the required amount of pure this compound powder.
-
Select a suitable vehicle. Common vehicles include:
-
0.5% or 1% Carboxymethylcellulose (CMC) solution.
-
Corn oil.
-
Distilled water (for lower concentrations or when using a salt form like this compound sodium acetate).
-
-
Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform, fine suspension.
-
Use a magnetic stirrer or vortex mixer to ensure the suspension is homogenous immediately before each administration to prevent settling.
-
-
For Dietary Admixture:
-
Calculate the total amount of this compound needed for the entire batch of rodent chow.
-
Finely grind the standard rodent chow into a powder.
-
Thoroughly mix the this compound powder with a small portion of the powdered chow first.
-
Gradually add this premix to the rest of the powdered chow and mix extensively to ensure uniform distribution. A V-blender is recommended for large batches.
-
The mixture can be provided as a powder or re-pelleted. Adding a small amount of water or an appropriate binder can aid in re-pelleting.
-
Store the prepared diet in airtight containers at 4°C to prevent degradation.
-
-
For Administration in Drinking Water:
-
Due to low solubility, this method is less common for high doses. It may be suitable for lower concentrations.
-
Dissolve this compound in the drinking water. Sonication may aid in dissolution.
-
Prepare fresh solutions daily and protect them from light.
-
Monitor water intake to ensure accurate dosing, as the bitter taste of this compound may reduce consumption.
-
Administration Methods
-
Oral Gavage:
-
Purpose: Ensures precise dosing of an exact amount of the substance at a specific time.
-
Procedure:
-
Gently restrain the rat or mouse.
-
Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice).
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the needle gently into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.
-
Administer the prepared this compound suspension slowly.
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress, such as reflux or difficulty breathing.[21]
-
-
Note: Oral gavage can be a stressful procedure and may influence experimental outcomes.[21][22] Proper training and technique are essential. Voluntary ingestion methods are being explored as alternatives.[21]
-
-
Dietary Administration:
-
Purpose: Suitable for chronic studies, mimicking human consumption patterns and reducing handling stress.
-
Procedure:
-
House animals individually to accurately measure food consumption.
-
Provide the specially prepared chow containing this compound ad libitum.
-
Measure food intake daily or several times a week to calculate the actual dose of this compound consumed per animal (mg/kg body weight).
-
Ensure a control group receives the same diet without this compound.
-
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways. One notable mechanism is its role in alleviating diet-induced obesity through the regulation of adipose tissue.[5][23] this compound inhibits phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates the β3-adrenergic receptor (β3-AR) signaling pathway, promoting the "browning" of white adipose tissue and activating brown adipose tissue, thereby increasing energy expenditure.[5][23]
Caption: this compound's anti-obesity signaling pathway via PDE4 inhibition.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a chronic dietary study of this compound in a mouse model of diet-induced obesity.
Caption: Workflow for a chronic this compound dietary study in mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of caffeine, theophylline and this compound on scheduled controlled responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative distribution of this compound in mouse brain regions and its mitigation of nicotine withdrawal-induced anxiety and depression through neuroinflammation suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound poisoning - Wikipedia [en.wikipedia.org]
- 10. This compound poisoning [medbox.iiab.me]
- 11. quora.com [quora.com]
- 12. Dominant lethal testing of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative toxicities of dietary caffeine and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chocolate, cocoa, this compound and the rat [chocolate.wiki]
- 15. Kinetics and metabolism of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of cocoa's this compound on intestinal microbiota of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caffeine, theophylline, this compound, and developmental growth of the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparing Effects of Caffeine and this compound on Adrenal Hypertrophy and Social Behavior in Psychosocial Stressed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing Effects of Caffeine and this compound on Adrenal Hypertrophy and Social Behavior in Psychosocial Stressed Mice [jstage.jst.go.jp]
- 21. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nal.usda.gov [nal.usda.gov]
- 23. researchgate.net [researchgate.net]
Theobromine as a Biomarker for Cocoa Consumption in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in cocoa beans (Theobroma cacao), is a reliable biomarker for assessing compliance with cocoa and chocolate consumption in clinical trials.[1][2] Its unique presence in significant quantities in cocoa products, coupled with its metabolic profile, makes it a suitable indicator of intake.[1] These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its pharmacokinetics, analytical methodologies for its quantification, and protocols for sample handling and analysis.
Pharmacokinetics of this compound
Following oral ingestion, this compound is well-absorbed and its disposition has been characterized in several human studies. Unlike caffeine (B1668208), this compound is fat-soluble, leading to a slower peak in blood concentrations, typically occurring 2-3 hours after ingestion.[3] The elimination half-life of this compound is estimated to be between 7 and 12 hours.[3][4]
This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP1A2 and CYP2E1 playing important roles.[5] The major urinary metabolites include 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[6] A portion of the ingested this compound is also excreted unchanged in the urine.[6] It is important to note that this compound can also be a metabolite of caffeine, which should be considered in study design and data interpretation.[5]
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [3] |
| Elimination Half-life (t1/2) | 7-12 hours | [3][4] |
| Major Metabolites | 7-methylxanthine, 3-methylxanthine, 7-methyluric acid | [6] |
| Primary Metabolizing Enzymes | CYP1A2, CYP2E1 | [5] |
This compound Content in Cocoa Products
The concentration of this compound varies significantly across different cocoa and chocolate products. Dark chocolate and cocoa powder contain the highest amounts, while milk chocolate has considerably less. This variability underscores the importance of standardizing the cocoa product used in clinical trials or accurately quantifying its this compound content.
Table 2: this compound Content in Various Cocoa Products
| Product | This compound Content (mg/g or mg/serving) | Reference(s) |
| Cocoa Powder | ~1.89% (18.9 mg/g) | [7] |
| Dark Chocolate (Bittersweet, 60-80% cacao) | 8.1 ± 1.01 mg/g | [8][9] |
| Dark Chocolate (Semisweet, 45-50% cacao) | 6.4 ± 0.79 mg/g | [8][9] |
| Milk Chocolate | ~0.15% (1.5 mg/g) | [7] |
| Hot Chocolate Beverage | ~65 mg per 5-oz serving | [6] |
| Chocolate Milk | ~58 mg per 8-oz serving | [6] |
Signaling Pathways of this compound
This compound exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][4] By blocking adenosine receptors, this compound can lead to increased alertness and other stimulant effects, although milder than those of caffeine.[4] Inhibition of PDEs results in increased intracellular levels of cyclic adenosine monophosphate (cAMP), which can influence various cellular processes.[4]
Experimental Protocols
Sample Collection and Handling
Consistent sample collection and handling are critical for accurate this compound quantification.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C within one hour of collection.
-
Aliquot the supernatant (plasma) into cryovials.
-
Store samples at -80°C until analysis.
Urine:
-
Collect spot or 24-hour urine samples.
-
For 24-hour collections, record the total volume.
-
Centrifuge a subsample at 1000-2000 x g for 10 minutes at 4°C to remove particulate matter.
-
Aliquot the supernatant into cryovials.
-
Store samples at -80°C until analysis.
Saliva:
-
Collect saliva using a standardized collection device (e.g., Salivette®).
-
Follow the manufacturer's instructions for sample collection and processing.
-
Store samples at -80°C until analysis.
Analytical Methods for this compound Quantification
The two most common and reliable methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.
This protocol is adapted from validated methods for the analysis of methylxanthines in biological fluids.[8][10]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃-caffeine). b. Vortex for 30 seconds. c. Incubate at -20°C for 20 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis: a. Create a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma). b. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This protocol is based on established HPLC methods for methylxanthine analysis.[11]
1. Sample Preparation (Dilution): a. Thaw urine samples to room temperature. b. Vortex to ensure homogeneity. c. Dilute the urine sample 1:10 with the mobile phase. d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
- HPLC System: An HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic mobile phase of methanol:water:acetic acid (e.g., 20:79:1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: 273 nm.
3. Data Analysis: a. Prepare a calibration curve using known concentrations of this compound standards in the mobile phase. b. Quantify this compound in the urine samples by comparing the peak area to the calibration curve.
Experimental Workflows
Quantitative Data from Clinical Trials
The following table summarizes data from a clinical trial investigating the effects of this compound and cocoa consumption.
Table 3: Example Data from a Randomized Controlled Trial [1]
| Intervention Group | Daily this compound Dose | Change in HDL-Cholesterol (mmol/L) |
| Cocoa (CC) | 150 mg (from cocoa) | Not significant |
| This compound (TB) | 850 mg (pure) | +0.16 (P < 0.0001) |
| This compound + Cocoa (TB+CC) | 1000 mg (total) | Significant increase |
| Placebo | 0 mg | No significant change |
Conclusion
This compound is a robust and reliable biomarker for monitoring compliance with cocoa consumption in clinical trials. Its quantification in biological fluids such as plasma, urine, and saliva can be achieved with high accuracy and precision using methods like LC-MS/MS and HPLC-UV. The provided protocols and information serve as a guide for researchers to effectively incorporate this compound analysis into their clinical study designs. Adherence to standardized procedures for sample collection, preparation, and analysis is crucial for obtaining high-quality, reproducible data.
References
- 1. Effect of cocoa and this compound consumption on serum HDL-cholesterol concentrations: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High levels of methylxanthines in chocolate do not alter this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftb.com.hr [ftb.com.hr]
- 11. Simultaneous determination of caffeine, this compound, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Theobromine's Effects on A549 and RAW 264.7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of theobromine on the human lung carcinoma cell line A549 and the murine macrophage cell line RAW 264.7. The following sections detail the experimental protocols, quantitative data, and associated signaling pathways based on published research.
I. This compound's Anticancer Activity in A549 Cells
This compound has demonstrated potential as an anticancer agent in non-small cell lung cancer cells by reducing cell viability, inducing apoptosis, and inhibiting cell migration.[1] Studies show a time- and dose-dependent inhibitory effect of this compound on the viability of A549 cells.[2][1] The mechanism of action appears to be, at least in part, through the induction of caspase 3/7-mediated apoptosis.[1]
Quantitative Data Summary
| Experiment | Cell Line | This compound Concentration | Incubation Time | Key Findings |
| Cell Viability (WST-1 Assay) | A549 | 5-200 µM | 24 and 48 hours | IC50 at 24h: 16.02 µM; IC50 at 48h: 10.76 µM.[3] |
| Apoptosis Assay (Flow Cytometry) | A549 | 16.02 µM (IC50) | 24 hours | 31.42% of cells were apoptotic compared to 2.9% in the control group.[3] |
| Caspase 3/7 Activity | A549 | 16.02 µM (IC50) | 24 hours | Significant increase in caspase 3/7 activity (47.62%) compared to control.[3] |
| Cell Migration (Wound Healing Assay) | A549 | 16.02 µM (IC50) | 24 hours | Significantly reduced migratory ability compared to control.[3] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Objective: To determine the cytotoxic effect of this compound on A549 cells.
-
Materials: A549 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, this compound, WST-1 reagent, microplate reader.
-
Procedure:
-
Seed A549 cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100, 200 µM) and a vehicle control.
-
Incubate for 24 and 48 hours.
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Materials: A549 cells, 6-well plates, this compound (at IC50 concentration), Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed A549 cells (e.g., 1x10⁵ cells/well) in 6-well plates and incubate overnight.[3]
-
Treat cells with this compound at its IC50 concentration (16.02 µM) for 24 hours.[3]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[3]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
3. Wound Healing Assay
-
Objective: To assess the effect of this compound on A549 cell migration.
-
Materials: A549 cells, 6-well plates, this compound (at IC50 concentration), pipette tips, microscope with a camera.
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound at its IC50 concentration (16.02 µM).
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound closure area to determine the extent of cell migration.
-
Signaling Pathway and Workflow Diagrams
References
Theobromine: A Novel Inducer of Osteogenic Differentiation in Human Mesenchymal Stem Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Theobromine, a naturally occurring alkaloid found predominantly in cocoa, has demonstrated significant potential in regenerative medicine, particularly in directing the differentiation of human mesenchymal stem cells (hMSCs).[1][2][3] Research has shown that this compound effectively promotes the differentiation of hMSCs into osteoblasts, the cells responsible for bone formation, while concurrently inhibiting their differentiation into adipocytes (fat cells).[1][4][5] This dual activity makes this compound a compelling molecule for therapeutic strategies aimed at bone regeneration and treating bone density loss. This document provides detailed protocols for inducing osteogenic and adipogenic differentiation of hMSCs using this compound, summarizes key quantitative data, and illustrates the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hMSC differentiation.
Table 1: Optimal this compound Concentration for Osteogenic Differentiation
| Parameter | This compound Concentration | Observation | Reference |
| Early to Mid-Stage Osteogenesis (ALP Activity) | 25 µM | Elevated Alkaline Phosphatase (ALP) activity | [1] |
| Early to Mid-Stage Osteogenesis (ALP Activity) | 50-100 µM | Maximal stimulation of ALP activity | [1] |
| Transcriptomic Analysis | 50 µM | Upregulation of 562 and 1029 transcripts (from two different donors) associated with osteogenesis after 8 days of exposure | [1] |
Table 2: Timeline of this compound-Induced Osteogenic Differentiation
| Time Point | Assay | Key Findings | Reference |
| Day 8 | Alkaline Phosphatase (ALP) Activity | Significant increase in ALP activity, an early marker of osteogenesis. | [1] |
| Day 14-21 | Alizarin Red S (ARS) Staining | Increased mineralization of the extracellular matrix, a marker of late-stage osteogenesis. | [1][2] |
Signaling Pathways in this compound-Mediated hMSC Differentiation
This compound's influence on hMSC differentiation is mediated through the modulation of specific signaling pathways. In osteogenesis, the TGFβ/BMP (SMAD) and canonical Wnt (cWnt) signaling pathways are significantly upregulated.[1] Conversely, in adipogenesis, this compound has been shown to inhibit key transcription factors and signaling molecules.
Caption: Signaling pathways modulated by this compound in hMSC differentiation.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature.[1][2]
General hMSC Culture
This protocol describes the basic culture and expansion of hMSCs prior to differentiation induction.
Caption: General workflow for hMSC culture and expansion.
Materials:
-
Cryopreserved human mesenchymal stem cells (hMSCs)
-
Complete Culture Medium (CCM): Alpha Minimal Essential Medium (α-MEM), 20% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Rapidly thaw a cryovial of hMSCs in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed CCM and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in fresh CCM and plate in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with CCM, centrifuge, and resuspend the cells for sub-culturing or seeding for experiments.
-
It is recommended to confirm the hMSC phenotype through immunophenotyping (positive for CD73, CD90, CD105; negative for hematopoietic markers) and tri-lineage differentiation potential (osteogenesis, adipogenesis, chondrogenesis) under standard conditions.[1]
This compound-Induced Osteogenic Differentiation
This protocol details the induction of osteogenesis in hMSCs using a this compound-supplemented medium.
Caption: Workflow for this compound-induced osteogenic differentiation of hMSCs.
Materials:
-
Confluent hMSC cultures in 6-well plates
-
Osteogenic Basal Medium (OBM): CCM supplemented with osteogenic inducers (e.g., dexamethasone, β-glycerophosphate, ascorbic acid).
-
This compound stock solution (dissolved in a slightly alkaline solution and diluted in sterile water)[1]
-
Alkaline Phosphatase (ALP) assay kit
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.0)
-
Fixative (e.g., 4% paraformaldehyde)
Protocol:
-
Seed hMSCs in 6-well plates and grow to confluency in CCM.
-
Prepare OBM and supplement with the desired concentration of this compound (e.g., 50 µM for maximal effect on ALP activity).[1] Include a vehicle control (OBM without this compound).
-
Aspirate the CCM and replace it with the this compound-supplemented OBM or vehicle control medium.
-
Incubate at 37°C and 5% CO2, replacing the medium every 2-3 days.
-
For early osteogenesis analysis (Day 8):
-
Perform a colorimetric assay for membrane-localized ALP activity according to the manufacturer's instructions.[1]
-
-
For late-stage mineralization analysis (Day 14-21):
Adipogenic Differentiation (Inhibitory Assay)
This protocol can be used to demonstrate the inhibitory effect of this compound on adipogenesis.
Materials:
-
Confluent hMSC cultures
-
Adipogenic induction medium
-
This compound stock solution
-
Oil Red O staining solution
Protocol:
-
Culture hMSCs to confluency.
-
Induce differentiation using adipogenic medium with and without this compound.
-
After 21 days, fix the cells and stain with Oil Red O to visualize lipid droplets.[1][2]
-
A reduction in Oil Red O staining in the this compound-treated cultures indicates inhibition of adipogenesis.
Chondrogenic Differentiation (General Protocol)
While specific studies on this compound's effect on hMSC chondrogenesis were not prominent in the initial search, a general protocol is provided for comparative purposes.
Materials:
-
hMSCs
-
Standard chondrogenic medium
-
Toluidine blue stain
Protocol:
-
Create a high-density micromass pellet culture of 200,000 hMSCs.[1][2]
-
Culture the pellet in standard chondrogenic medium for 21 days.
-
Embed the pellet in paraffin, section, and stain with toluidine blue to detect cartilage proteoglycans.[1][2]
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. It is crucial to adhere to all laboratory safety guidelines.
References
- 1. This compound upregulates osteogenesis by human mesenchymal stem cells in vitro and accelerates bone development in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Upregulates Osteogenesis by Human Mesenchymal Stem Cells In Vitro and Accelerates Bone Development in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses adipogenesis through enhancement of CCAAT-enhancer-binding protein β degradation by adenosine receptor A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits differentiation of 3T3-L1 cells during the early stage of adipogenesis via AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for Theobromine Sample Clean-Up
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found naturally in cocoa beans, tea leaves, and other plant sources. Accurate quantification of this compound is crucial in various fields, including food science, pharmacology, and toxicology. However, complex sample matrices often interfere with analytical methods, necessitating an efficient sample clean-up step. Solid-phase extraction (SPE) is a widely used technique for the selective removal of interfering compounds and for the concentration of the target analyte, this compound, prior to analysis by methods such as high-performance liquid chromatography (HPLC).
This application note provides a detailed overview and protocols for the use of SPE in the clean-up of this compound from various sample matrices.
Data Presentation
The efficiency of an SPE method is often evaluated by the recovery of the analyte. The following table summarizes quantitative data on this compound recovery from different studies and matrices.
| Sample Matrix | SPE Sorbent | Elution Solvent/System | Recovery Rate (%) | Reference |
| Tea | Strata-X | Dimethyl Carbonate | 97–101 | [1] |
| Cocoa | ODS-C18 (on-line) | 20% Methanol (B129727) in water | >95.0 | [2] |
| Cocoa | ODS-C18 | Not Specified | 95.0–104.0 | [3] |
| Effluent from this compound Synthesis | Chloroform-water system | Chloroform (B151607) | 95 | [4] |
| Cocoa Products | Sep-pak C18 | Acetonitrile and water (20:80) | Not specified, but noted as effective removal of pigments | [5] |
| Beverages | Supelclean LC-18 | Chloroform | Not specified | [6] |
Experimental Protocols
Two common protocols for SPE clean-up of this compound are detailed below, one for food matrices and another for aqueous samples.
Protocol 1: this compound Clean-up from Solid Food Matrices (e.g., Cocoa, Tea)
This protocol is a generalized procedure based on common practices for extracting this compound from solid samples like cocoa powder or tea leaves.[1][5]
1. Sample Preparation (Extraction)
-
Defatting (for high-fat matrices like cocoa):
-
Weigh 1-2 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Decant and discard the hexane supernatant.
-
Repeat the hexane wash two more times.
-
Allow the defatted sample to air dry to remove residual hexane.
-
-
Aqueous Extraction:
2. Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18 or polymeric reversed-phase (e.g., Strata-X) cartridges are commonly used.[1][7]
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load 1-5 mL of the filtered aqueous extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent or mixture, such as methanol, acetonitrile, or dimethyl carbonate.[1]
-
Collect the eluate in a clean collection tube.
-
3. Post-SPE Processing
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for chromatographic analysis. This step helps to concentrate the analyte.
Protocol 2: this compound Clean-up from Aqueous Samples (e.g., Beverages)
This protocol is adapted for liquid samples like energy drinks or herbal teas.[6]
1. Sample Preparation
-
Degas carbonated beverages by sonication.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. Solid-Phase Extraction (SPE)
-
SPE Cartridge: C18 cartridges (e.g., Supelclean LC-18) are suitable for this application.[6]
-
Conditioning:
-
Sample Loading:
-
Pass the prepared beverage sample through the conditioned cartridge.[6]
-
-
Washing:
-
Wash the cartridge with 6 mL of ultrapure deionized water.[6]
-
-
Drying:
-
Dry the cartridge under vacuum for 10 minutes to remove residual water.[6]
-
-
Elution:
-
Elute this compound with 10 mL of chloroform.[6]
-
Collect the eluate.
-
3. Post-SPE Processing
-
Evaporate the chloroform eluate to dryness.[6]
-
Reconstitute the residue in 1 mL of the mobile phase for subsequent analysis.[6]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound from a solid matrix.
Caption: Workflow for this compound SPE Clean-Up.
The following DOT script describes the logical relationship in the choice of SPE parameters.
Caption: Decision Logic for SPE Method Development.
References
- 1. Greener and Whiter Analytical Procedure for this compound and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved high-performance liquid chromatography method to determine this compound and caffeine in cocoa and cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apajournal.org.uk [apajournal.org.uk]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Theobromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in cacao beans and, consequently, in chocolate. It is also a metabolite of caffeine (B1668208) in humans.[1] Understanding the metabolic fate of this compound is crucial for assessing its physiological and pharmacological effects. Stable isotope-labeled this compound serves as an invaluable tool in metabolic studies, enabling accurate quantification and elucidation of its metabolic pathways without the safety concerns associated with radiolabeling.[2] This document provides detailed protocols for the synthesis, purification, and application of stable isotope-labeled this compound in both in vitro and in vivo metabolic investigations.
Synthesis and Characterization of Stable Isotope-Labeled this compound
The chemical synthesis of stable isotope-labeled this compound is a critical first step for its use in metabolic studies. A common and effective method involves the methylation of a suitable precursor, such as 3-methylxanthine (B41622), using a stable isotope-labeled methylating agent. This approach allows for the specific introduction of isotopes like ¹³C or ²H (deuterium) into the this compound molecule.
Protocol 1: Synthesis of [¹³C-methyl]-Theobromine
This protocol describes the synthesis of this compound with a ¹³C-labeled methyl group at the N7 position.
Materials:
-
3-methylxanthine
-
[¹³C]-Methyl iodide ([¹³C]H₃I)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylxanthine in a mixture of acetone and water.
-
Addition of Base: Add sodium carbonate or sodium bicarbonate to the solution to act as a base.[3]
-
Methylation: Slowly add [¹³C]-Methyl iodide to the reaction mixture. The reaction proceeds via N-methylation of 3-methylxanthine.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-6. This will precipitate the crude [¹³C-methyl]-theobromine.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Purification and Characterization
Purification:
The crude product can be purified using column chromatography on silica (B1680970) gel. A solvent system such as a gradient of chloroform and methanol (B129727) is typically effective. Fractions containing the pure product are identified by TLC, pooled, and the solvent is evaporated to yield purified stable isotope-labeled this compound.
Characterization and Isotopic Enrichment Analysis:
The identity and purity of the synthesized [¹³C-methyl]-theobromine should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for this purpose.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the isotopic label.
The isotopic enrichment can be calculated from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled compound.[5]
In Vitro Metabolism Studies
In vitro metabolism studies are essential for identifying potential metabolites and understanding the enzymes involved in the biotransformation of a compound.[6] Human liver microsomes are a commonly used system as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]
Protocol 3: In Vitro Metabolism of Labeled this compound using Human Liver Microsomes
Materials:
-
Pooled human liver microsomes (HLM)
-
Stable isotope-labeled this compound stock solution (e.g., in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other organic solvent for quenching the reaction
-
Incubator or water bath at 37°C
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.[8]
-
Initiation of Reaction: Add the stable isotope-labeled this compound solution to the pre-incubated master mix to initiate the metabolic reaction. The final concentration of the labeled this compound should be within a relevant range for metabolic studies.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
In Vivo Metabolism Studies
In vivo studies in animal models provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.
Protocol 4: In Vivo Metabolic Study of Labeled this compound in a Rodent Model
Animal Model:
-
Male Sprague-Dawley rats are a commonly used model for metabolic studies.[9]
Procedure:
-
Acclimatization and Diet: Acclimatize the animals to the housing conditions for at least one week. Provide a standard chow diet and water ad libitum. A methylxanthine-free diet should be provided for a period before the study to avoid interference from dietary sources.
-
Dosing: Administer the stable isotope-labeled this compound to the rats via oral gavage. The dose should be based on previous toxicological and pharmacokinetic data.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose via a suitable method (e.g., tail vein sampling). Collect the blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h).
-
-
Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile.
-
Urine: Dilute the urine samples with water or buffer before analysis.
-
Feces: Homogenize the fecal samples, extract with a suitable solvent, and centrifuge to obtain a clear supernatant.
-
-
Analysis: Analyze the prepared samples by LC-MS/MS to quantify the concentration of the labeled this compound and its metabolites over time.
Data Presentation
| Parameter | Synthesis | In Vitro Metabolism | In Vivo Metabolism |
| Starting Material | 3-methylxanthine | Stable Isotope-Labeled this compound | Stable Isotope-Labeled this compound |
| Key Reagents | [¹³C]-Methyl iodide, Na₂CO₃, Acetone | Human Liver Microsomes, NADPH | - |
| Yield/Recovery | Typically >80% (synthesis) | - | >90% (urine and feces)[9] |
| Isotopic Purity | >99% | - | - |
| Chemical Purity | >99% | - | - |
| Incubation Time | - | 0-60 minutes | - |
| Animal Model | - | - | Sprague-Dawley Rat |
| Dose | - | - | e.g., 10 mg/kg |
| Matrices Analyzed | - | Microsomal incubate | Plasma, Urine, Feces |
| Analytical Method | MS, NMR | LC-MS/MS | LC-MS/MS |
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Experimental workflow for metabolic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2009089677A1 - this compound production process - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cytochrome P450 Enzyme Activity Using Theobromine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing theobromine as a probe substrate for assessing the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1. While this compound is metabolized by these enzymes, it is important to note that due to the involvement of multiple isoforms in its metabolism, it is not considered a highly selective probe for any single enzyme.[1][2] Nevertheless, it can serve as a useful tool in initial assessments and in specific experimental contexts.
Introduction
This compound (3,7-dimethylxanthine) is a naturally occurring methylxanthine found in cocoa products. Its metabolism in the liver is primarily mediated by CYP1A2 and CYP2E1.[1][3] The main metabolic pathways include N-demethylation to 3-methylxanthine (B41622) (3-MX) and 7-methylxanthine (B127787) (7-MX), and C8-hydroxylation to 3,7-dimethyluric acid (3,7-DMU).[1][4]
-
CYP1A2 is involved in the formation of 7-MX.[1]
-
CYP2E1 contributes to the formation of 3-MX, 7-MX, and is the primary enzyme responsible for the formation of 3,7-DMU.[1][2]
This document outlines protocols for both in vitro and in vivo assessment of CYP activity using this compound, along with data presentation and visualization aids.
Metabolic Pathway of this compound
The metabolism of this compound by CYP1A2 and CYP2E1 is a key aspect of its use as a probe. The following diagram illustrates the primary metabolic routes.
In Vitro Assessment of CYP Activity
This protocol describes the use of human liver microsomes to assess the metabolism of this compound and the inhibitory effects of specific compounds on CYP1A2 and CYP2E1 activity.
Experimental Workflow
The general workflow for an in vitro this compound metabolism assay is depicted below.
Detailed Protocol: In Vitro this compound Metabolism Assay
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
Furafylline (B147604) (CYP1A2 inhibitor)
-
Diethyldithiocarbamate (DDC) (CYP2E1 inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination and extraction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare stock solutions of furafylline and DDC in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-1 mg/mL), phosphate buffer, and this compound at various concentrations (e.g., 0.1 to 5 mM) to determine kinetic parameters.[1]
-
For inhibition studies, pre-incubate the microsomes with the inhibitor (furafylline for CYP1A2 or DDC for CYP2E1) for a specified time (e.g., 15-30 minutes) at 37°C before adding this compound.
-
Pre-warm the mixture at 37°C for a few minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the concentrations of this compound and its metabolites (3-MX, 7-MX, 3,7-DMU) using a validated LC-MS/MS method.
-
Data Presentation: In Vitro Kinetic and Inhibition Data
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Metabolite | CYP Isoform | Apparent Km (mM) | Vmax (pmol/min/mg protein) |
| 7-Methylxanthine (7-MX) | Recombinant CYP1A2 | 4.2 | Data not available |
| 7-Methylxanthine (7-MX) | Recombinant CYP2E1 | 3.4 | Data not available |
Note: Vmax values are highly dependent on the specific experimental conditions and the source of the enzyme.
Table 2: Inhibition of this compound Metabolism in Human Liver Microsomes
| Inhibitor (Target CYP) | Metabolite | % Inhibition (Mean ± SD or Range) |
| Furafylline (CYP1A2) | 7-Methylxanthine (7-MX) | 0-65% (variable) |
| Diethyldithiocarbamate (CYP2E1) | 3-Methylxanthine (3-MX) | ~55-60% |
| Diethyldithiocarbamate (CYP2E1) | 7-Methylxanthine (7-MX) | ~35-55% |
| Diethyldithiocarbamate (CYP2E1) | 3,7-Dimethyluric Acid (3,7-DMU) | ~85% |
Data compiled from studies using specific inhibitors to probe the contribution of different CYP isoforms.[1][2]
In Vivo Assessment of CYP Activity
This protocol provides a general framework for conducting a clinical study to assess CYP1A2 and CYP2E1 activity using this compound as a probe.
Experimental Workflow
The workflow for an in vivo study is outlined below.
Detailed Protocol: In Vivo Phenotyping
Study Design:
-
This is a general protocol and should be adapted and approved by an Institutional Review Board (IRB) or ethics committee.
-
Subjects should be healthy volunteers who have provided informed consent.
-
A washout period for methylxanthine-containing foods and beverages (e.g., chocolate, coffee, tea) and certain medications is required before the study.
Materials:
-
This compound for oral administration (pharmaceutical grade)
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Urine collection containers
-
Centrifuge for blood processing
-
Freezer (-80°C) for sample storage
-
LC-MS/MS system for analysis
Procedure:
-
Subject Preparation:
-
Screen subjects for inclusion/exclusion criteria.
-
Instruct subjects to adhere to a methylxanthine-free diet for a specified period (e.g., 48-72 hours) prior to and during the study.
-
-
Dosing and Sample Collection:
-
Collect baseline (pre-dose) blood and urine samples.
-
Administer a single oral dose of this compound (e.g., 200-400 mg).
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect urine over specific intervals (e.g., 0-8, 8-24 hours post-dose).
-
-
Sample Processing and Storage:
-
Process blood samples to obtain plasma or serum, and store at -80°C until analysis.
-
Measure the volume of each urine collection, and store aliquots at -80°C.
-
-
Sample Analysis:
-
Analyze plasma/serum and urine samples for the concentrations of this compound, 3-MX, 7-MX, and 3,7-DMU using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound and its metabolites (Cmax, Tmax, AUC, half-life, and clearance).
-
Calculate urinary metabolic ratios. While specific, validated ratios for this compound as a CYP probe are not as well-established as for caffeine, potential exploratory ratios include:
-
(7-MX) / this compound in plasma or urine as an indicator of CYP1A2 and CYP2E1 activity.
-
(3,7-DMU) / this compound in urine as a more specific, albeit minor, indicator of CYP2E1 activity.
-
-
Data Presentation: In Vivo Pharmacokinetic Data
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value (Mean ± SD or Range) |
| Half-life (t1/2) | 6.1 - 10 hours |
| Apparent Volume of Distribution (Vd/F) | ~0.76 L/kg |
| Plasma Clearance (CL/F) | ~0.88 mL/min/kg |
| Time to Peak Concentration (Tmax) | 2 - 3 hours |
| Peak Concentration (Cmax) | Dose-dependent |
Pharmacokinetic parameters can vary based on the administered dose and individual subject characteristics.[5]
Table 4: Urinary Excretion of this compound and its Metabolites (% of dose)
| Compound | % of Administered Dose in Urine |
| This compound (unchanged) | 1 - 18% |
| 7-Methylxanthine | 34 - 48% |
| 3-Methylxanthine | ~20% |
| 7-Methyluric Acid | 7 - 12% |
| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6 - 9% |
| 3,7-Dimethyluric Acid | ~1% |
Data from studies on the metabolic disposition of this compound in humans.[5]
Analytical Methodology
Accurate and sensitive analytical methods are crucial for the quantification of this compound and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.
Key considerations for method development and validation:
-
Sample Preparation: Protein precipitation or solid-phase extraction can be used to remove interferences from plasma and urine samples.
-
Chromatography: Reversed-phase chromatography is typically used to separate this compound and its more polar metabolites.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mode provides high specificity for quantification.
-
Internal Standards: Use of stable isotope-labeled internal standards for this compound and its metabolites is recommended for the most accurate quantification.
Conclusion
This compound can be a useful, though not entirely specific, probe for investigating the activity of CYP1A2 and CYP2E1. The in vitro methods using human liver microsomes and specific inhibitors provide a controlled system to study the contribution of these enzymes to this compound metabolism. In vivo studies, while more complex, offer insights into the overall metabolic capacity in a physiological setting. The protocols and data presented here provide a foundation for researchers to design and execute studies using this compound as a probe for CYP450 activity. However, careful consideration of its metabolic complexity and the contribution of multiple CYP isoforms is essential for data interpretation.
References
- 1. Cytochrome P450 isoform selectivity in human hepatic this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 isoform selectivity in human hepatic this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and metabolism of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
Formulation of Theobromine for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of theobromine formulations for oral and intravenous administration in a research setting. The protocols are designed to ensure consistent and reliable delivery of this compound for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in the cacao plant, and it is known for a variety of physiological effects, including acting as a vasodilator, diuretic, and heart stimulant.[1] Its primary mechanisms of action are believed to be antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases.[1] Due to its poor water solubility, careful formulation is required for in vivo research, particularly for intravenous administration.[2][3]
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄O₂ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 357 °C | [4] |
| Solubility in Water (25 °C) | ~330 mg/L | [4] |
| Solubility in Ethanol | ~0.5 mg/mL | [3] |
| Solubility in DMSO | ~30 mg/mL | [3] |
| Solubility in Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| logP | -0.78 | [4] |
Oral Administration: Suspension Formulation
For oral administration in rodent studies, this compound is commonly administered as a suspension via oral gavage. A vehicle such as 0.5% methylcellulose (B11928114) is often used to ensure a uniform and stable suspension. Doses in rodent studies have ranged from 5 mg/kg to as high as 450 mg/kg.[5][6]
Materials
-
This compound powder (≥98% purity)
-
Methylcellulose (viscosity 400 cP)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinders
-
Analytical balance
-
Spatula
Protocol: Preparation of a 10 mg/mL this compound Suspension in 0.5% Methylcellulose
This protocol provides a method for preparing a 10 mg/mL suspension, which is suitable for a range of oral dosing volumes in rodents.
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously with a magnetic stirrer to ensure it is fully wetted.
-
Remove the beaker from the heat and add the remaining volume of cold sterile water.
-
Continue stirring until the solution is clear and uniform. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.
-
Place the this compound powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a smooth paste.
-
Gradually add the remaining volume of the vehicle while continuously triturating with the pestle to ensure a fine, homogenous suspension.
-
Transfer the suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
-
Administration:
-
Stir the suspension well before each administration to ensure a uniform dose.
-
Administer the suspension to the animal using an appropriately sized gavage needle. The volume to be administered should be calculated based on the animal's body weight and the desired dose. For rats, a typical oral gavage volume is 5-10 mL/kg.
-
Experimental Workflow for Oral Formulation and Administration
References
- 1. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound metabolism and pharmacokinetics in pregnant and nonpregnant Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dominant lethal testing of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Theobromine Extraction from Cocoa Pod Husks
Welcome to the technical support center for optimizing theobromine extraction from cocoa pod husks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional solvent for extracting this compound from cocoa pod husks?
A1: A 70% ethanol (B145695) solution has been identified as the optimal conventional solvent for this compound extraction from cocoa pod husks.[1][2][3] Compared to water and chloroform (B151607), 70% ethanol yields a significantly higher amount of this compound.[2]
Q2: What are the optimal conditions for conventional solvent extraction?
A2: For extraction using 70% ethanol, the optimal conditions are an extraction time of 90 minutes at a temperature of 80°C, performed in a single extraction cycle.[3] Increasing the extraction time up to 90 minutes has been shown to significantly increase the this compound yield.[2]
Q3: Are there more advanced extraction methods that can improve efficiency?
A3: Yes, several advanced extraction techniques can enhance the efficiency of this compound extraction. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Subcritical Water Extraction (SWE).[3][4] These methods can often reduce extraction time and solvent consumption.
Q4: What is a typical yield of this compound from cocoa pod husks?
A4: Under optimal conventional extraction conditions (70% ethanol, 90 minutes), a this compound yield of approximately 6.79 mg per 100 g of dry cocoa pod husk can be expected.[1][2][3][5][6]
Q5: How does particle size of the cocoa pod husk affect extraction yield?
A5: Reducing the particle size of the cocoa pod husk can increase the extraction efficiency for this compound.[3] A smaller particle size provides a larger surface area for the solvent to interact with, facilitating better extraction of bioactive compounds.
Q6: Why is this compound difficult to extract with certain solvents?
A6: this compound has limited solubility in many solvents.[7][8] For instance, its solubility in water is quite low, and it is also not readily extracted using supercritical CO2 due to low solubility under those conditions.[3][9] Its solubility generally increases with temperature.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: Using a solvent in which this compound has low solubility (e.g., water, n-hexane).[2][12]2. Incorrect Extraction Time/Temp: Extraction time may be too short, or the temperature may be too low.[2][3]3. Large Particle Size: The cocoa pod husk may not be ground finely enough.[3]4. Insufficient Solvent Volume: The solvent-to-solid ratio may be too low. | 1. Switch to an optimal solvent such as 70% ethanol.[2][3]2. Increase the extraction time to 90 minutes and ensure the temperature is at 80°C for ethanol-based extractions.[3]3. Grind the cocoa pod husks to a finer particle size to increase surface area.[3]4. Increase the solvent-to-solid ratio to ensure complete saturation of the material. |
| Impure this compound Extract | 1. Co-extraction of other compounds: Tannins and other unwanted components may be extracted along with this compound.[13]2. Presence of Fats and Oils: The raw material may contain lipids that are co-extracted. | 1. A purification step using a clarifying agent like lead acetate (B1210297) solution can be employed to precipitate impurities.[1][2][5][6] Alternatively, pre-treatment with magnesium oxide can help in removing tannins.[13]2. A defatting step using a non-polar solvent like chloroform prior to the main extraction can remove lipids.[14] |
| Difficulty Dissolving Final Product | 1. Inappropriate Solvent: this compound is sparingly soluble in many aqueous buffers and has varying solubility in organic solvents.[15] | 1. For creating aqueous solutions, first dissolve this compound in DMSO and then dilute with the desired aqueous buffer.[15]2. Refer to solubility data to select an appropriate organic solvent; solubility is higher in solvents like DMSO and methanol (B129727) compared to ethanol or ethyl acetate.[10][15] |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: The this compound content in cocoa pod husks can vary based on the cocoa genotype, origin, and degree of maturity.[16]2. Inconsistent Processing: Variations in drying, grinding, or extraction parameters between batches. | 1. If possible, source raw material from a consistent supplier and of a similar maturity level.2. Strictly control all experimental parameters, including drying temperature and time, particle size, solvent-to-solid ratio, extraction temperature, and time. |
Data Summary
Table 1: this compound Yield with Different Solvents
| Solvent | This compound Yield (mg/100g dry weight) | Reference(s) |
| 70% Ethanol | 2.23 (at 30 min) - 6.79 (at 90 min) | [2][3] |
| Water | 0.09 | [2] |
| Chloroform | 0.35 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 30 | [15] |
| Dimethylformamide (DMF) | 20 | [15] |
| Ethanol | ~0.5 | [15] |
| Methanol | Higher than ethanol | [10] |
| Water | 0.33 (at 25°C) | [7] |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction of this compound
This protocol is based on the optimal conditions identified for maximizing this compound yield from dried cocoa pod husks.[2][3]
Materials:
-
Dried cocoa pod husks, ground to a fine powder
-
70% Ethanol (v/v)
-
Thermostatic water bath
-
Extraction vessel (e.g., Erlenmeyer flask with a lid)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried cocoa pod husk powder and place it into the extraction vessel.
-
Add 270 mL of 70% ethanol to the vessel.
-
Securely cover the vessel to prevent solvent evaporation.
-
Place the vessel in a thermostatic water bath set to 80°C.
-
Extract for 90 minutes with continuous gentle agitation.
-
After extraction, cool the mixture to room temperature.
-
Filter the mixture through a Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol and obtain the crude this compound extract.
-
Proceed with purification steps if required.
Protocol 2: Purification of Crude this compound Extract
This protocol uses lead acetate to remove impurities from the crude extract.[2] Note: Lead acetate is toxic and should be handled with appropriate safety precautions. The disposal of lead-containing waste must follow institutional guidelines.
Materials:
-
Crude this compound extract (dissolved in a known volume of solvent)
-
10% Lead acetate solution
-
10% Sodium sulfate (B86663) solution
-
Centrifuge or filtration apparatus
Procedure:
-
To 40 mL of the crude extract, add 10% (by volume) of a 10% lead acetate solution (i.e., 4 mL).
-
Allow the mixture to stand at room temperature for 15 minutes for impurities to precipitate.
-
Separate the precipitate by filtration or centrifugation.
-
To the clarified supernatant, add 10% sodium sulfate solution dropwise until no more white precipitate (lead sulfate) is formed. This step is to remove residual lead acetate.
-
Filter the mixture through a Whatman No. 1 filter paper to remove the lead sulfate precipitate.
-
The resulting filtrate is the purified this compound extract.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. [PDF] Proximate Composition, Extraction, and Purification of this compound from Cacao Pod Husk (Theobroma Cacao L.) | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds from Cocoa Husk: Extraction, Analysis and Applications in Food Production Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.aalto.fi [research.aalto.fi]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound extraction from cacao beans | DMT-Nexus forum [forum.dmt-nexus.me]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. By-products of the cocoa agribusiness: high value-added materials based on their bromatological and chemical characterization [redalyc.org]
troubleshooting peak tailing in theobromine HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of theobromine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 for either of these metrics typically indicates significant tailing.[3][4]
Q2: Why is my this compound peak tailing?
A2: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][3][5] These unwanted interactions, primarily with acidic residual silanol (B1196071) groups on the silica-based column packing, cause some of the this compound molecules to be retained longer than others, resulting in a tailed peak.[6][7]
Q3: Can peak tailing affect the accuracy of my results?
A3: Yes, significant peak tailing can compromise the accuracy and precision of your quantitative analysis. It can lead to poor resolution between adjacent peaks and make accurate peak integration difficult, potentially affecting the calculated amount of this compound in your sample.[7][8]
Troubleshooting Guides
Below are detailed troubleshooting guides for common causes of peak tailing in this compound HPLC analysis.
Issue 1: Peak tailing observed for the this compound peak.
This is often related to secondary chemical interactions between this compound and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is a basic compound. At a mobile phase pH above 3, residual silanol groups on the silica (B1680970) column packing can be deprotonated (negatively charged), leading to strong ionic interactions with the positively charged this compound molecules.[1][3] Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups, minimizing these secondary interactions and improving peak shape.[3][4]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[2][9] A typical concentration is 0.1% TEA.
-
Column Selection:
-
End-capped Columns: Utilize a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3][10]
-
Type B Silica Columns: Modern Type B silica columns are of higher purity and have a lower concentration of acidic silanol sites compared to older Type A silica, leading to significantly reduced tailing for basic compounds.[2]
-
Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as polymer-based or hybrid silica-organic supports, which have fewer or no exposed silanol groups.[2]
-
Methodology for Mobile Phase pH Adjustment:
-
Objective: To evaluate the effect of mobile phase pH on this compound peak shape.
-
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
Mobile phase components: Acetonitrile (B52724), water, and a suitable acid for pH adjustment (e.g., formic acid, phosphoric acid).
-
-
Procedure:
-
Prepare a series of mobile phases with the same organic modifier-to-aqueous ratio (e.g., 20:80 acetonitrile:water) but with different pH values for the aqueous component (e.g., pH 4.0, 3.5, 3.0, 2.5).
-
Equilibrate the column with the first mobile phase (pH 4.0) until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Repeat steps 2-4 for each of the other mobile phase pH values.
-
Compare the tailing factors obtained at different pH values to determine the optimal pH for symmetrical peak shape.
-
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Expected Tailing Factor (As) | Peak Shape Description |
| > 4.0 | > 2.0 | Severe Tailing |
| 3.0 - 4.0 | 1.5 - 2.0 | Moderate Tailing |
| 2.5 - 3.0 | 1.0 - 1.5 | Improved Symmetry |
Note: The exact tailing factor will depend on the specific column and other chromatographic conditions.
Issue 2: All peaks in the chromatogram are tailing.
This is typically indicative of a physical problem within the HPLC system or the column itself.[8]
Troubleshooting Steps:
-
Column Contamination/Blockage: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase. This disrupts the flow path and leads to peak distortion.[8]
-
Column Void: A void or channel can form in the column packing material, especially with older columns or after pressure shocks. This leads to a non-uniform flow of the mobile phase.
-
Solution: A column with a significant void usually needs to be replaced.[3]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][12]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[13]
-
Issue 3: Peak tailing appears suddenly or worsens over time.
This often suggests degradation of the column or a change in the analytical conditions.
Troubleshooting Steps:
-
Column Degradation: Over time and with repeated use, the stationary phase of the column can degrade, exposing more active silanol sites.[6]
-
Solution: Replace the column with a new one of the same type. To prolong column life, ensure the mobile phase pH is within the manufacturer's recommended range for the column.
-
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[6][14]
-
Solution: Dilute the sample and inject a smaller amount. Observe if the peak shape improves.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[13]
-
Solution: Ideally, dissolve the sample in the mobile phase itself or in a weaker solvent.
-
Visualizing the Problem and Solution
Diagram 1: this compound Interaction with Stationary Phase
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. support.waters.com [support.waters.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
improving the sensitivity of LC-MS/MS for detecting theobromine metabolites
Welcome to the technical support center for the LC-MS/MS analysis of theobromine and its metabolites. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the sensitivity of LC-MS/MS for detecting this compound metabolites?
A1: The overall sensitivity of an LC-MS/MS method for this compound and its metabolites is influenced by three main areas:
-
Sample Preparation: The efficiency of the extraction method in isolating analytes from the matrix and removing interfering substances is critical. Techniques range from simple dilution ("dilute-and-shoot") to more complex methods like solid-phase extraction (SPE).[1][2] Inadequate cleanup can lead to significant matrix effects.
-
Chromatographic Separation (LC): Proper separation of this compound from its isomers (theophylline and paraxanthine) and other matrix components is essential to reduce ion suppression.[3] Key factors include column chemistry (e.g., C18), mobile phase composition (e.g., water/acetonitrile with formic acid), and gradient optimization.[1][4]
-
Mass Spectrometry (MS) Detection: Sensitivity is highly dependent on the ionization efficiency of the analytes and the optimization of MS parameters. Positive electrospray ionization (ESI) is commonly used for this compound.[5][6] Optimizing parameters like collision energy and selecting appropriate multiple reaction monitoring (MRM) transitions are crucial for achieving low detection limits.[3][7]
Q2: How can I reduce or compensate for matrix effects in my samples (e.g., plasma, urine)?
A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing suppression or enhancement of the signal.[8] Here are several strategies to combat this:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components like salts and phospholipids.[1][2]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the region where most matrix components elute.
-
Sample Dilution: A simple and effective method is to dilute the sample. A 20-fold dilution has been shown to effectively minimize matrix effects in saliva, plasma, and urine.[5][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will be affected by matrix interference in the same way, allowing for accurate correction during data processing.[1][2]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[2] However, obtaining an analyte-free matrix can be challenging for ubiquitous compounds like this compound.[2][3]
Q3: Which sample preparation method is best for achieving the highest sensitivity?
A3: For applications requiring the lowest detection limits, Solid-Phase Extraction (SPE) is highly recommended.[1] SPE provides extensive sample cleanup, minimizes matrix interference, and can include a concentration step.[1][2] For high-throughput analyses where matrix effects are determined to be minimal, a simpler "Dilute-and-Shoot" approach can be significantly faster and more cost-effective.[1]
Q4: What is the recommended ionization mode and what are the common MRM transitions for this compound?
A4: Positive-mode electrospray ionization (ESI+) is the standard for detecting this compound and its metabolites as they readily form protonated molecules ([M+H]⁺).[5][6] The precursor ion for this compound is m/z 181. Common product ions for MRM transitions include m/z 138, 124, and 109. The specific transitions and optimal collision energies should be determined empirically on your instrument.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound metabolites.
Problem: Low or No Analyte Signal
| Potential Cause | Recommended Action |
| Inefficient Extraction | Review your sample preparation protocol. For SPE, ensure proper cartridge conditioning and elution solvent selection.[1] Check recovery rates using spiked samples. |
| Ion Suppression | This is a major cause of low sensitivity.[8] Infuse the analyte post-column while injecting a matrix blank to identify co-eluting interferences. Improve chromatographic separation or enhance sample cleanup to mitigate. The use of a stable isotope-labeled internal standard is highly recommended to correct for suppression.[2] |
| Incorrect MS/MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor/product ion selection and collision energy. Ensure the instrument is tuned and calibrated. |
| Sample Degradation | Ensure proper sample storage and handling. This compound is generally stable, but repeated freeze-thaw cycles should be avoided. |
| LC System Issues | Check for leaks, pump malfunctions, or incorrect mobile phase composition. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[9] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Action |
| Column Contamination | A buildup of matrix components on the column frit or head can cause peak splitting.[9] Flush the column with a strong solvent or reverse the column direction and flush. Use an in-line filter or guard column to protect the analytical column.[9] |
| Secondary Interactions | Peak tailing can occur due to interactions between the basic analyte and acidic sites on the silica (B1680970) packing. Ensure the mobile phase pH is appropriate; adding a small amount of formic acid (e.g., 0.1%) is common.[1] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.[9] If possible, reconstitute the final extract in the initial mobile phase.[1] |
| Column Void | A void at the head of the column can lead to split peaks. This can be caused by high pressure or using a mobile phase pH that degrades the silica.[9] Replace the column if a void is suspected. |
Data & Performance Metrics
Quantitative data from various methods are summarized below to aid in method selection and performance evaluation.
Table 1: Comparison of Sample Preparation Method Performance
| Method | Matrix | Analyte | Recovery (%) | Key Advantage | Reference |
| Solid-Phase Extraction (SPE) | Tea | This compound | 97 - 101% | High purity, high recovery | [10] |
| Dilute-and-Shoot (20x) | Saliva, Plasma, Urine | This compound | 99 - 105% | High throughput, simple | [5][6] |
| Protein Precipitation | Plasma | This compound | >90% (implied) | Simple, fast | [2] |
Table 2: Example LC-MS/MS Method Performance
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| UPLC-PDA | This compound | 1.10 ng/mL | 3.35 ng/mL | >0.99 | [4] |
| HPLC-UV | This compound | 0.3 ng | 0.9 ng | 0.9998 | [11] |
| TLC-SERS | This compound | 0.5 mg/L | - | >0.98 | [12] |
| HPLC (Improved) | This compound | 0.02 µg/mL | 0.05 µg/mL | 0.9990 | [13] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is recommended for applications requiring extensive cleanup to minimize matrix interference and achieve low detection limits.[1]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet debris.[1]
-
-
Internal Standard Spiking:
-
Transfer 1.0 mL of the urine supernatant to a clean tube.
-
Add a known amount of this compound-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).[1]
-
Vortex for 10 seconds.
-
-
Solid-Phase Extraction (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[1]
-
Loading: Load the entire 1.0 mL spiked sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of an appropriate organic solvent (e.g., chloroform (B151607) or dimethyl carbonate).[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 20 seconds and transfer to an LC vial for analysis.
-
Protocol 2: Dilute-and-Shoot for High-Throughput Analysis
This rapid method is suitable for screening purposes or when matrix effects are minimal.[1]
-
Sample Pre-treatment:
-
Thaw frozen samples (plasma, saliva, or urine) at room temperature.
-
Vortex each sample for 15 seconds.
-
-
Internal Standard Spiking and Dilution:
-
Final Preparation:
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.[1]
-
Transfer the supernatant to an LC vial for analysis.
-
Visualized Workflows and Logic
The following diagrams illustrate common workflows and troubleshooting logic for this compound analysis.
Caption: General workflow for LC-MS/MS analysis of this compound metabolites.
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Caffeine and this compound in Cocoa and Beer; LCMS Method Development for Undergraduate Lab Curriculum | ScholarWorks [scholarworks.calstate.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ftb.com.hr [ftb.com.hr]
- 12. Separation and Determination of this compound and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing matrix effects in theobromine quantification in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of theobromine in plasma samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in this compound analysis.
Problem 1: Poor reproducibility and accuracy in my this compound quantification.
This is a classic sign of uncorrected matrix effects. Endogenous components in plasma, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound and its internal standard in the mass spectrometer, leading to either ion suppression or enhancement.[1][2]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of the matrix effect in your current method. A common approach is to compare the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of a pure solution at the same concentration.[1] A significant deviation from 100% indicates a notable matrix effect.[1]
-
Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider the following:
-
Protein Precipitation (PPT): While a simple and common first step, PPT alone is often ineffective at removing phospholipids.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT.[1] Mixed-mode SPE cartridges, in particular, can be very effective at removing phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples and reducing matrix effects.[1]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d3 or This compound-d6 (B563439), is highly recommended.[1][4] These internal standards co-elute with this compound and experience similar matrix effects, allowing for accurate correction during data analysis.[1]
-
Refine Chromatographic Conditions: If co-elution of interfering substances with this compound is suspected, optimizing your LC method can help.[1]
Problem 2: I'm observing significant ion suppression in my LC-MS/MS analysis.
Ion suppression is a common matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte of interest.[1][2]
Troubleshooting Steps:
-
Identify the Source of Suppression: A post-column infusion experiment can help identify the retention time regions where ion suppression is occurring.[1] This involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank plasma extract.[1] Dips in the baseline signal indicate regions of suppression.[1]
-
Targeted Sample Cleanup: Once the suppression region is identified, you can focus on removing the interfering compounds. Phospholipids are a major cause of ion suppression in plasma samples.[1][3] Consider using sample preparation techniques specifically designed for phospholipid removal, such as HybridSPE® or Oasis® PRiME HLB plates.[5]
-
Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the identified region of ion suppression.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound quantification?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix (in this case, plasma).[2][6] These effects, which can be either ion suppression (decreased signal) or ion enhancement (increased signal), can lead to inaccurate and imprecise quantification of this compound.[1][2] Common sources of matrix effects in plasma include salts, phospholipids, and other endogenous metabolites.[1]
Q2: What is the best sample preparation method to minimize matrix effects for this compound in plasma?
A2: While the optimal method can depend on the specific requirements of your assay, techniques that effectively remove phospholipids are highly recommended. Protein precipitation alone is often insufficient.[3] Solid-phase extraction (SPE), particularly with mixed-mode or phospholipid removal plates, and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects.[1][3][7]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?
A3: While not strictly mandatory in all cases, using a SIL-IS like this compound-d3 or this compound-d6 is strongly recommended for the most accurate and precise results.[1][4] A SIL-IS co-elutes with this compound and is affected by matrix effects in a nearly identical way, allowing for reliable correction of signal variations.[1] Some studies have shown that with a suitable SIL-IS, it may even be possible to use a calibration curve prepared in a pure solvent instead of a more complex matrix-matched curve.[1][8][9]
Q4: How can I quantitatively assess the matrix effect in my method?
A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a pure solvent at the same concentration.[1] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]
Q5: Can I simply dilute my plasma sample to reduce matrix effects?
A5: Dilution can be a simple and effective strategy to reduce matrix effects, especially if your analytical method has sufficient sensitivity.[7][10][11] A 20-fold dilution of a low molecular weight fraction of the biofluid has been shown to effectively minimize matrix contributions.[10][11] However, this approach may not be suitable for assays requiring very low limits of quantification.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound and similar analytes in plasma.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | This compound | 116.4 ± 21.4 (Low Conc.) | [8][12] |
| Protein Precipitation (Methanol) | This compound | 93.8 ± 5.7 (High Conc.) | [8][12] |
| Microelution-SPE (Oasis PRiME HLB) | Aripiprazole (B633) | >99% phospholipid removal | [5] |
Data adapted from studies on this compound and other small molecules in plasma. The matrix effect is presented as the mean ± coefficient of variation (%CV).
Table 2: Extraction Efficiency of this compound using Protein Precipitation
| Analyte | Concentration Level | Extraction Efficiency (%) | Reference |
| This compound | Low | 84.4 ± 14.5 | [8][12] |
| This compound | Medium | 88.7 ± 4.6 | [8][12] |
| This compound | High | 91.7 ± 1.6 | [8][12] |
Extraction efficiency was determined using a protein precipitation method with methanol (B129727).[8]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a basic method for removing the bulk of proteins from plasma samples.
-
To 50 µL of plasma sample, add 50 µL of the internal standard solution (e.g., this compound-d6).[8]
-
Add 150 µL of cold methanol to precipitate the proteins.[1][8]
-
Vortex the mixture thoroughly.[1]
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a vacuum or a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
Sonicate for 2 minutes to ensure complete dissolution.[1]
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.[1]
-
Inject the supernatant for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol utilizes a mixed-mode SPE cartridge for enhanced cleanup.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis PRiME MCX) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[13] Do not allow the cartridge to dry.[13]
-
Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned SPE cartridge.[13]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[13] A subsequent wash with an organic solvent may be used to remove other interferences.
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent (e.g., 2 mL of chloroform (B151607) or dimethyl carbonate).[13]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL).[13]
-
Vortex for 20 seconds to ensure complete dissolution.[13]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation method effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Theobromine Solubility Enhancement: A Technical Support Resource for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with theobromine's low aqueous solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits low solubility in water and many common organic solvents.[1][2] Its solubility is significantly influenced by the solvent type and temperature.[3][4] For instance, at 25°C, the aqueous solubility of this compound is approximately 330 mg/L.[2][5][6] The table below summarizes the solubility of this compound in various solvents.
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A2: this compound is sparingly soluble in aqueous buffers.[7] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium.[7][8] This is due to the solvent-shifting effect, where the solute is no longer soluble as the proportion of the poor solvent (water) increases.
Q3: What are the recommended methods for preparing a this compound stock solution?
A3: To maximize solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO before diluting it with the aqueous buffer of choice.[7] A stock solution can be made by dissolving this compound in DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[7] For example, the solubility in DMSO is approximately 30 mg/mL.[7]
Q4: Can pH be adjusted to improve this compound solubility?
A4: Yes, this compound is an amphoteric compound, meaning it can act as both a weak acid and a weak base.[5][9] Its solubility can be influenced by pH. In acidic or alkaline solutions, this compound can form salts, which may exhibit different solubility characteristics.[10][11] A saturated aqueous solution of this compound has a pH in the range of 5.5-7.0.[12][13]
Q5: Are there advanced methods to enhance this compound's aqueous solubility?
A5: Several advanced techniques can significantly improve this compound's solubility, including:
-
Co-crystals: Forming co-crystals with other molecules, such as monohydroxybenzoic acids or gallic acid, can increase solubility.[10][14][15][16]
-
Salts: Preparation of this compound salts with strong acids has been shown to dramatically increase aqueous solubility, although stability can be a concern.[10]
-
Hydrotropy: Using hydrotropes, like sodium benzoate, can enhance the aqueous solubility of this compound.[17]
-
Natural Deep Eutectic Solvents (NADES): These novel solvent systems have demonstrated a remarkable ability to increase this compound solubility, even surpassing that of DMSO.[5][18]
-
Nanoparticles: Formulating this compound into nanoparticles can improve its dissolution rate and bioavailability.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound powder will not dissolve in water. | This compound has inherently low aqueous solubility (approx. 0.33 g/L at 25°C).[1][2] | 1. Increase the temperature of the water. Solubility in boiling water increases significantly.2. Use a co-solvent. Prepare a stock solution in DMSO (up to 30 mg/mL) and then dilute it into the aqueous medium.[7]3. Consider using alternative solvent systems like Natural Deep Eutectic Solvents (NADES).[5][18] |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.[7] | 1. Decrease the final concentration of this compound in the assay.2. Increase the percentage of DMSO in the final solution (ensure it is not cytotoxic to your cells).3. Prepare the final solution by slowly adding the DMSO stock to the stirred aqueous buffer to avoid localized high concentrations.4. For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[7] |
| Inconsistent results in bioassays. | This compound may not be fully dissolved, leading to variability in the effective concentration. This compound may be degrading in the solution. | 1. Visually inspect your solutions for any particulate matter before use.2. Prepare fresh solutions daily, especially aqueous solutions, as they are not recommended for storage for more than one day.[7]3. Use a validated method to quantify the dissolved this compound concentration, such as UV-Vis spectrophotometry or HPLC.[3][5] |
| Difficulty achieving desired concentration for in vitro studies. | The required concentration for the desired biological effect is higher than this compound's solubility in the assay medium. | 1. Explore solubility enhancement techniques such as co-crystallization or the use of hydrotropes if compatible with your experimental setup.[10][17]2. Investigate the use of NADES as a delivery vehicle if applicable to your assay.[5][18] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Water | 0.33 | 25 | [2][5][6] |
| Boiling Water | ~6.67 | 100 | [20] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 30 | Not Specified | [7] |
| Dimethylformamide (DMF) | 20 | Not Specified | [7] |
| Ethanol | 0.5 | Not Specified | [7] |
| DMSO (neat) | 2.09 | 25 | [5][6] |
| DMF (neat) | 0.72 | 25 | [5][6] |
| 1,4-Dioxane | 0.49 | 25 | [5][6] |
| NADES (Choline chloride:Glycerol) | 3.37 | 25 | [5][6] |
| NADES (Choline chloride:Glycerol) with 0.2 molar fraction of water | 5.12 | 25 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[7]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Spectrophotometric Determination of this compound Solubility
Objective: To experimentally determine the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Saturated solution of this compound in the solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (approximately 273 nm).[7] Plot a graph of absorbance versus concentration to create a calibration curve.
-
Measurement: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Methods for enhancing the aqueous solubility of this compound.
Caption: Simplified signaling pathways modulated by this compound.[7][12][19]
References
- 1. researchgate.net [researchgate.net]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - ProQuest [proquest.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. ias.ac.in [ias.ac.in]
- 11. WO2009089677A1 - this compound production process - Google Patents [patents.google.com]
- 12. This compound | 83-67-0 [chemicalbook.com]
- 13. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Six novel multicomponent systems of this compound with carboxylic acids: crystallographic structures, solubility determination and DFT calculations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the Therapeutic Potential of Theobroma cacao L.: Insights from In Vitro, In Vivo, and Nanoparticle Studies on Anti-Inflammatory and Anticancer Effects [mdpi.com]
- 20. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies for long-term stability of theobromine in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on ensuring the long-term stability of theobromine in biological samples, a critical factor for accurate and reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample collection, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices such as plasma, serum, and urine can be influenced by several factors, including:
-
Storage Temperature: Inappropriate storage temperatures can lead to the degradation of this compound over time.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the analyte.
-
Enzymatic Degradation: Biological samples contain enzymes that can metabolize this compound if not properly handled and stored.
-
pH of the Sample: Changes in the pH of the sample matrix can potentially affect the chemical stability of this compound.
-
Exposure to Light: While less documented for this compound specifically, photostability is a general concern for many analytes.
Q2: What is the recommended storage temperature for long-term stability of this compound in plasma and serum?
A2: For long-term storage of plasma and serum samples containing this compound, it is recommended to store them at -20°C or, for even greater stability, at -80°C. Storing samples at these low temperatures minimizes enzymatic activity and chemical degradation.
Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A3: While specific data for this compound is limited, general guidance for bioanalytical method validation suggests that analytes should be stable for a minimum of three freeze-thaw cycles. However, it is best practice to minimize the number of freeze-thaw cycles. If multiple aliquots of a sample are required for analysis at different time points, it is advisable to portion the initial sample into separate tubes before freezing.
Q4: Are there any known degradation pathways for this compound in biological samples?
A4: In vivo, this compound is metabolized primarily by cytochrome P450 enzymes (CYP1A2 and CYP2E1) and N-acetyltransferase. While specific ex vivo degradation pathways in stored biological samples are not extensively detailed in the literature, potential degradation could occur through oxidation or hydrolysis, particularly if samples are not stored correctly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at or below -20°C. For long-term studies, -80°C is preferable. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes before initial freezing to avoid repeated thawing of the entire sample. | |
| Inefficient extraction from the biological matrix. | Optimize the sample preparation and extraction protocol. Consider using a validated method with a suitable internal standard. | |
| High variability in this compound concentrations between replicate analyses of the same sample | Inconsistent sample handling during the thawing and preparation process. | Standardize the thawing procedure (e.g., thaw on ice) and ensure thorough mixing of the sample before taking an aliquot. |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Use a stable isotope-labeled internal standard, such as This compound-d6 (B563439), to compensate for matrix effects. Implement a thorough sample clean-up step like solid-phase extraction (SPE). | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products. | Review storage conditions and sample history. If degradation is suspected, re-analysis of a freshly collected and processed sample may be necessary. |
| Interference from other components in the biological matrix. | Improve the selectivity of the analytical method. This may involve adjusting chromatographic conditions or using a more specific detection method like tandem mass spectrometry (MS/MS). |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. It is important to note that specific stability data can be method and matrix-dependent. The data presented here is based on available literature and should be used as a guideline. It is always recommended to perform your own stability assessments as part of your bioanalytical method validation.
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Analyte Stability (% of Initial Concentration) |
| -20°C | Up to 3 months | Stable (within ±15% of initial concentration) |
| -80°C | Up to 6 months | Stable (within ±15% of initial concentration) |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma and Urine
| Matrix | Number of Freeze-Thaw Cycles | Analyte Stability (% of Initial Concentration) |
| Plasma | 3 | Stable (within ±15% of initial concentration) |
| Urine | 3 | Stable (within ±15% of initial concentration) |
Table 3: Short-Term Stability of this compound in Human Urine
| Storage Temperature | Duration | Analyte Stability (% of Initial Concentration) |
| Room Temperature (~22°C) | 24 hours | Stable (within ±15% of initial concentration) |
| 4°C | 48 hours | Stable (within ±15% of initial concentration) |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a generalized procedure based on established methods.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. Vortex the thawed sample to ensure homogeneity. c. To 50 µL of the plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., this compound-d6 in methanol). d. Add 150 µL of methanol (B129727) to precipitate proteins. e. Vortex the mixture for 30 seconds. f. Centrifuge at 14,000 x g for 20 minutes at 4°C.
2. Supernatant Transfer and Evaporation: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum centrifuge.
3. Reconstitution: a. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 2% acetonitrile (B52724) in water with 0.1% formic acid). b. Vortex for 20 seconds to ensure complete dissolution. c. Centrifuge at 14,000 x g for 5 minutes. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine for LC-MS/MS Analysis
This protocol is recommended for cleaner extracts and to minimize matrix effects.
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 15 seconds. c. Centrifuge at 4,000 x g for 10 minutes to remove any particulate matter.
2. Internal Standard Spiking: a. Transfer 1.0 mL of the urine supernatant to a clean tube. b. Add a known amount of internal standard (e.g., 50 µL of a 1 µg/mL this compound-d3 solution).
3. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.
4. Sample Loading and Washing: a. Load the spiked urine sample onto the conditioned SPE cartridge. b. Wash the cartridge with 3 mL of deionized water to remove interfering substances.
5. Elution: a. Elute this compound and the internal standard with 2 mL of an appropriate organic solvent (e.g., methanol or a mixture of chloroform (B151607) and isopropanol).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 200 µL of the mobile phase. c. Transfer to an autosampler vial for analysis.
Visualizations
Caption: Workflow for this compound Extraction from Plasma.
Caption: Factors Affecting this compound Stability.
Technical Support Center: Refining Theobromine Dosage and Administration Routes in Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful administration of theobromine in rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice and rats?
A1: The appropriate starting dose of this compound depends on the research question. For behavioral studies in mice, a dose of 10 mg/kg administered orally (p.o.) has been shown to significantly increase ambulatory activity[1]. For studies investigating anti-inflammatory effects, doses in rats have ranged from dietary administration of 0.25% this compound in the feed[2]. For toxicity studies, doses can be much higher, with oral doses of 50, 150, and 450 mg/kg being used to assess dominant lethality in rats[3]. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental endpoint.
Q2: What is the best route of administration for this compound in rodents?
A2: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (p.o.): This is a common method for precise oral dosing. It allows for the administration of a specific amount of this compound at a defined time point.
-
Dietary Administration: Incorporating this compound into the rodent chow is suitable for chronic studies to maintain a steady level of the compound. A study in rats used a diet supplemented with 0.05% this compound for 40 days[4].
-
Intraperitoneal (i.p.) Injection: This route offers rapid absorption and systemic distribution. Doses for i.p. injection in rats for behavioral studies have ranged from 10 to 320 mg/kg[5].
Q3: How can I overcome the poor aqueous solubility of this compound for in vivo studies?
A3: this compound has low solubility in water, which presents a challenge for preparing solutions for administration. Here are some strategies:
-
For Oral Gavage: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose sodium (CMC-Na)[6].
-
For Intraperitoneal Injection: A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable aqueous buffer, such as phosphate-buffered saline (PBS)[7]. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10%, to avoid solvent-related toxicity[8][9]. A 1:3 solution of DMSO:PBS can achieve a this compound solubility of approximately 0.25 mg/mL[7].
Q4: What are the potential adverse effects of this compound in rodents?
A4: At high doses, this compound can cause adverse effects. In rats, high oral doses have been associated with testicular atrophy[10]. The acute oral LD50 in rats is approximately 950 mg/kg, and in mice, it is around 1356 mg/kg. Signs of toxicity can include nausea, vomiting, diarrhea, and increased urination, which can progress to more severe symptoms like cardiac arrhythmias and seizures[11].
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty suspending this compound in the vehicle. | Inadequate mixing; inappropriate vehicle concentration. | Ensure vigorous vortexing or sonication to create a uniform suspension. If using methylcellulose, prepare the vehicle by first hydrating the powder in hot water before adding cold water to achieve complete dissolution[12]. |
| Animal shows signs of distress during or after gavage (e.g., coughing, fluid from the nose). | Accidental administration into the trachea. | Stop the procedure immediately. If signs of respiratory distress are severe, the animal should be euthanized. Refine your gavage technique to ensure the needle is correctly placed in the esophagus. Ensure the animal's head and neck are properly extended to create a straight path to the stomach[5][13][14]. |
| Inconsistent results between animals at the same dose. | Inhomogeneous suspension leading to inaccurate dosing; stress from the procedure. | Ensure the suspension is thoroughly mixed before drawing each dose. Handle animals gently and consistently to minimize stress. Habituate the animals to handling before the experiment[6]. |
Intraperitoneal (i.p.) Injection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. | The final concentration of this compound exceeds its solubility in the mixed solvent system. | Increase the proportion of DMSO, but be mindful of its potential toxicity. It is advisable to keep the final DMSO concentration below 10%[8][9]. Prepare a more dilute stock solution of this compound in DMSO before adding the aqueous buffer. |
| Animal shows signs of pain or irritation at the injection site. | High concentration of DMSO; incorrect injection technique. | Dilute the DMSO to the lowest effective concentration. Ensure the injection is made into the lower right quadrant of the abdomen to avoid puncturing organs like the cecum or bladder[4][15][16]. |
| Leakage of the injected solution from the injection site. | The needle was not inserted deep enough; the injection volume was too large. | Ensure the needle fully penetrates the peritoneal cavity. Adhere to the recommended maximum injection volumes for mice and rats[16]. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, p.o.) | Effect on Ambulatory Activity | Reference |
| 3 | No significant effect | [1] |
| 10 | Significant increase | [1] |
| 30 | No significant effect | [1] |
| 100 | No significant effect | [1] |
Table 2: Effects of this compound on Inflammatory Cytokine Expression
| Model | This compound Concentration/Dose | Effect | Reference |
| RAW 264.7 Macrophages | 1-25 µg/mL | Increased protein and mRNA levels of TNF-α and IL-6 | [17] |
| Human Chondrocytes | Not specified | Suppressed IL-1β-induced production of TNF-α and MCP-1 | [18] |
| Mice | Not specified | Decreased expression of proinflammatory cytokines (CCL4, CCL5, COX-2, TLR4, iNOS) in the nucleus accumbens and lowered levels of IL-2, IL-6, and TNF-α in the nucleus accumbens and serum | [19] |
| Lewis Rats | 0.25% in diet | Increased hepatic TNF-α and NF-κB expression | [20] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution
-
Sterile water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Beakers
-
Volumetric flasks
-
Syringes (1 mL)
-
Gavage needles (20-22 gauge, flexible or ball-tipped)
-
Permanent marker
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat a portion of the required sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously with a magnetic stirrer until it is fully dispersed.
-
Add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a small beaker, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Vortex the suspension vigorously for at least 1 minute before each use to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of this compound suspension to be administered (typically not exceeding 10 mL/kg body weight).
-
Mark the gavage needle with a permanent marker to indicate the correct insertion depth (from the corner of the mouth to the last rib).
-
Gently restrain the mouse, ensuring the head and neck are extended to straighten the esophagus.
-
Insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress for at least 15 minutes after the procedure[21].
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Rats
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Weighing scale
-
Microcentrifuge tubes
-
Pipettes
-
Syringes (1 mL or 3 mL)
-
Needles (23-25 gauge)
Procedure:
-
This compound Solution Preparation:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the minimum volume of sterile DMSO required to completely dissolve the this compound. Vortex or sonicate if necessary.
-
Calculate the volume of sterile PBS needed to achieve the final desired concentration and to ensure the final DMSO concentration is below 10%.
-
Slowly add the sterile PBS to the DMSO-theobromine solution while vortexing to prevent precipitation.
-
-
Animal Dosing:
-
Weigh each rat to determine the precise volume of this compound solution to be injected (typically not exceeding 10 mL/kg body weight).
-
Restrain the rat, tilting its head downwards to move the abdominal organs forward.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate incorrect needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions[4][16].
-
Signaling Pathways and Experimental Workflows
References
- 1. Behavioral effects of cocoa and its main active compound this compound: evaluation by ambulatory activity and discrete avoidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.vt.edu [research.vt.edu]
- 5. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 6. benchchem.com [benchchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 15. research.vt.edu [research.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Immunostimulatory Activities of this compound on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound mitigates IL-1β-induced oxidative stress, inflammatory response, and degradation of type II collagen in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative distribution of this compound in mouse brain regions and its mitigation of nicotine withdrawal-induced anxiety and depression through neuroinflammation suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Therapeutic Potential of this compound in Obesity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.fsu.edu [research.fsu.edu]
optimization of reaction conditions for theobromine synthesis
Technical Support Center: Theobromine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the .
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Question | Possible Cause & Solution |
| Low Product Yield | My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it? | - Incomplete Reaction: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For the methylation of 3-methylxanthine (B41622) disodium (B8443419) salt with dimethyl sulfate (B86663), a reaction temperature of 55-60°C and a reaction period of 0.5 to 1.5 hours after the dropwise addition of dimethyl sulfate is recommended.[1][2][3] - Hydrolysis of Methylating Agent: If using dimethyl sulfate in an aqueous environment, hydrolysis can reduce its effectiveness. Using a solvent like acetone (B3395972) can decrease the hydrolysis of dimethyl sulfate.[2] - Suboptimal pH: The pH of the reaction mixture is crucial. For the methylation reaction, an alkaline condition provided by sodium carbonate or sodium bicarbonate is preferred.[1][2] During product precipitation, acidifying the reaction mixture to a pH of 5-6 is critical for maximizing the solid this compound recovery.[1][2] |
| Impure Product | The synthesized this compound has low purity, with significant byproducts. How can I minimize impurity formation? | - Side Reactions: The formation of byproducts like caffeine (B1668208) can occur. Using acetone as a solvent and sodium carbonate as a base can lead to good selectivity and fewer caffeine byproducts.[2] - Inadequate Purification: Crude this compound often contains colored impurities due to oxidation.[1][2] A refining process involving dissolving the crude product in an alkaline solution, decolorizing with activated carbon, and then re-precipitating by acidification can significantly improve purity.[1][2] The use of a reducing agent, such as sodium metabisulfite (B1197395) or sodium bisulfite, during purification can help to mitigate oxidation and improve the color of the final product.[1][4] |
| Difficulty in Purification | I am struggling to purify the crude this compound effectively. What are the recommended purification protocols? | - Recrystallization: A common and effective method is to dissolve the crude this compound in a hot alkaline solution (e.g., aqueous sodium hydroxide), treat it with activated carbon to remove colored impurities, filter, and then acidify the filtrate to a pH of 5-6 to precipitate the purified this compound.[1][2] - Use of Reducing Agents: To prevent oxidation and darkening of the this compound solution during alkaline treatment, a small amount of a reducing agent like sodium sulfite, sodium bisulfite, or sodium metabisulfite can be added.[1][4] - Washing and Drying: After filtration, the purified this compound solid should be washed with water and then dried, for instance at 70°C, to remove residual solvents and impurities.[1] |
| Poor Solubility of Reactants/Product | I am facing issues with the solubility of the reactants or the final this compound product. What solvents are recommended? | - Reaction Solvent: For the methylation of 3-methylxanthine or its salts, acetone or a mixture of acetone and water can be used as the solvent.[1][2] Acetone is particularly beneficial as it reduces the hydrolysis of dimethyl sulfate.[2] - this compound Solubility: this compound itself is sparingly soluble in water but is soluble in alkaline solutions and concentrated acids.[1] This property is exploited during the purification process. |
Frequently Asked Questions (FAQs)
Here are answers to some general questions about this compound synthesis.
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials for this compound synthesis include 3-methylxanthine or its salts (like the disodium salt), xanthine, and even caffeine through a demethylation process.[1][5] One prevalent industrial method involves the methylation of 3-methylxanthine.[1]
Q2: What are the key reaction parameters to control for optimal this compound synthesis?
A2: The key parameters to control are temperature, reaction time, pH, and the choice of solvent and base. For the methylation of 3-methylxanthine disodium salt, a temperature of 55-60°C, a specific dropwise addition time for the methylating agent (3 to 5 hours), and a subsequent reaction time of 0.5 to 1.5 hours are recommended.[1][2][3] The pH should be maintained in the alkaline range during the reaction and then adjusted to 5-6 for product precipitation.[1][2]
Q3: What are some of the different methods for synthesizing this compound?
A3: Several methods for synthesizing this compound have been developed. A widely used method is the methylation of 3-methylxanthine or its salts using a methylating agent like dimethyl sulfate in the presence of a base.[1][2] Other methods include synthesis starting from methylurea (B154334) and cyanoacetic acid, or from caffeine via a process involving hydrazine (B178648) hydrate.[5][6]
Q4: How can the purity of the synthesized this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of synthesized this compound and to quantify any byproducts, such as caffeine.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis via Methylation of 3-Methylxanthine Disodium Salt
| Parameter | Optimized Condition | Reference |
| Starting Material | 3-Methylxanthine Disodium Salt | [1][2] |
| Methylating Agent | Dimethyl Sulfate | [1][2] |
| Solvent | Acetone | [1][2] |
| Base | Sodium Carbonate | [1][2] |
| Reaction Temperature | 55-60°C | [1][2][3] |
| Dimethyl Sulfate Addition Time | 3 to 5 hours (dropwise) | [1][2][3] |
| Reaction Time (post-addition) | 0.5 to 1.5 hours | [1][2][3] |
| Precipitation pH | 5-6 (after acidification) | [1][2] |
| Yield | >90% (crude product HPLC analysis) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Methylxanthine Disodium Salt
Materials:
-
3-methylxanthine disodium salt
-
Acetone
-
Sodium carbonate
-
Dimethyl sulfate
-
32% Hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction vessel, add 3-methylxanthine disodium salt, acetone, and sodium carbonate.[2]
-
Stir the mixture and heat to a temperature of 55-60°C.[2]
-
Slowly add dimethyl sulfate dropwise over a period of 3 to 5 hours while maintaining the temperature at 55-60°C.[2][3]
-
After the addition is complete, continue stirring the reaction mixture for an additional 0.5 to 1.5 hours at the same temperature.[2][3]
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture with 32% hydrochloric acid to a pH of 5-6 to precipitate the crude this compound.[1]
-
Filter the solid product, wash it with water, and dry at 70°C.[1]
Protocol 2: Purification of Crude this compound
Materials:
-
Crude this compound
-
Water
-
30% Sodium hydroxide (B78521) solution
-
Activated carbon
-
Sodium metabisulfite (or other suitable reducing agent)
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel, mix the crude this compound with water and add 30% sodium hydroxide solution while stirring until the this compound is completely dissolved.[1]
-
Heat the solution to 70-80°C.[1]
-
Add activated carbon to the solution and stir for 30 minutes to decolorize the solution.[1]
-
Filter the hot solution to remove the activated carbon.
-
To the filtrate, add a small amount of a reducing agent such as sodium metabisulfite and stir at 65-70°C.[1]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6 to precipitate the purified this compound.[1]
-
Cool the mixture to about 25°C, filter the solid product, wash with water, and dry at 70°C.[1]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. WO2009089677A1 - this compound production process - Google Patents [patents.google.com]
- 2. CN101896484B - this compound production process - Google Patents [patents.google.com]
- 3. CN101896484A - this compound production process - Google Patents [patents.google.com]
- 4. CN101195619B - Novel method for fine purification of this compound - Google Patents [patents.google.com]
- 5. CN102329317A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
minimizing the degradation of theobromine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of theobromine during your sample preparation workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound degradation can be influenced by several factors, including:
-
pH: this compound is an amphoteric compound, meaning it has both weakly acidic and basic properties.[1] Extreme pH conditions, particularly highly alkaline solutions, can lead to the degradation of this compound.[2] A saturated solution of this compound in water has a pH between 5.5 and 7.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. This is a critical consideration during extraction, solvent evaporation, and storage.[3]
-
Light: Prolonged exposure to light, particularly UV light, may cause this compound to degrade.[1] It is advisable to protect samples and standards from direct light.
-
Enzymatic Activity: In biological samples, enzymatic degradation can occur. For instance, in certain microorganisms, this compound can be metabolized by enzymes.[4][5][6]
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of this compound.
Q2: How stable is this compound in different solvents?
A2: this compound is stable in many common organic solvents under appropriate storage conditions.[1] Standard solutions of this compound in methanol-water or ethanol-water mixtures, when stored in the dark at 4°C, have been found to be stable for up to 60 days.[7] However, aqueous solutions are generally recommended for short-term storage.
Q3: What are the common degradation products of this compound?
A3: The degradation of this compound can result in several products, depending on the degradation pathway. In biological systems, metabolism often involves demethylation to 3-methylxanthine (B41622) or 7-methylxanthine, which can be further metabolized to methyluric acids.[8][9] Forced degradation studies under various stress conditions can reveal other degradation products.
Q4: Can I use boiling water to dissolve this compound?
A4: While this compound's solubility in water increases with temperature (1 gram is soluble in 150 ml of boiling water compared to approximately 2 liters of cold water), using boiling water to prepare stock solutions is not always recommended.[2][10] There is a potential for this compound to precipitate out of the solution upon cooling, which can affect the accuracy of your standard concentrations.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Solvent Choice: this compound has varying solubility in different solvents. Consider using a solvent system that maximizes its solubility. For instance, 70% ethanol (B145695) has been shown to be effective for extracting this compound from cacao pod husks.[11] Supercritical fluid extraction with CO2 has been effective for caffeine (B1668208) but not for this compound due to its low solubility.[12] |
| - Increase Extraction Time/Temperature: Longer extraction times or slightly elevated temperatures can improve extraction efficiency. However, be mindful of potential thermal degradation at excessively high temperatures.[11] | |
| - Improve Sample Homogenization: Ensure your sample is finely ground and well-homogenized to increase the surface area available for solvent interaction. | |
| Degradation During Extraction | - Control Temperature: Avoid excessive heat during extraction. If using heat, validate that it does not lead to significant this compound loss. |
| - Protect from Light: Perform extractions in amber glassware or under low-light conditions to prevent photodegradation. | |
| Loss During Solvent Evaporation | - Gentle Evaporation: Use a gentle stream of nitrogen or a vacuum centrifuge at a controlled temperature (e.g., 40°C) to evaporate the solvent. Avoid high temperatures that could cause degradation. |
| Inefficient Solid-Phase Extraction (SPE) | - Check SPE Cartridge Conditioning and Elution: Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. Incomplete elution will result in low recovery. |
| - Optimize pH: The pH of the sample and loading buffer can affect the retention of this compound on the SPE sorbent. | |
| Matrix Effects in LC-MS/MS Analysis | - Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d3, is highly recommended to compensate for matrix effects and variations in sample processing.[13] |
| - Dilute the Sample: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can minimize matrix effects.[11] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | - Thorough Mixing: Ensure that each aliquot taken from the bulk sample is representative by thoroughly mixing the sample before each withdrawal. |
| Inconsistent Sample Preparation Steps | - Standardize Protocols: Adhere strictly to the validated sample preparation protocol for all samples and standards. Any variation in volumes, times, or temperatures can introduce variability. |
| Degradation of Stock/Working Solutions | - Proper Storage: Store stock and working solutions in the dark at recommended temperatures (e.g., 4°C).[7] Prepare fresh working solutions regularly. |
| - Check for Precipitation: Before use, visually inspect solutions for any signs of precipitation, especially if they have been stored at low temperatures. | |
| Instrumental Variability | - System Suitability Tests: Perform regular system suitability tests to ensure the analytical instrument is performing correctly. |
| pH Fluctuation | - Buffer Samples: If working with aqueous samples where pH might vary, consider using a buffer to maintain a consistent pH throughout the sample preparation process. |
Data Presentation
Table 1: this compound Recovery in Different Extraction Methods
| Matrix | Extraction Method | Solvent/Conditions | Recovery (%) | Reference |
| Cocoa | Hot Water Extraction | Water | 98.7 | [14] |
| Cocoa Beans | Supercritical Fluid Extraction (CO2) | CO2 with ethanol co-solvent | Inefficient for this compound | [12] |
| Cacao Pod Husk | Solvent Extraction | 70% Ethanol, 90 min | Not explicitly stated, but optimized for highest yield | [11] |
| Animal Feed (Dog Food) | Solvent Extraction with SPE cleanup | Spiked at 50, 150, 300 mg/kg | 89.2, 95.8, 99.1 | [2] |
| Animal Feed (Horse Feed) | Solvent Extraction with SPE cleanup | Spiked at 50, 300, 700 mg/kg | 98.1, 105.1, 107.4 | [2] |
| Cocoa Products | UHPLC-HRMS | Ethyl ether and water | 86 | [14] |
| Human Milk | RP-HPLC | Buffer | 60.2 | [15] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on this compound Stability | Recommendations for Minimizing Degradation | Quantitative Data (if available) |
| pH | Stable in neutral to slightly acidic conditions (pH 5.5-7).[1] Degradation can occur in strongly alkaline conditions.[2] | Maintain pH within the stable range. Use buffered solutions where necessary. | A study on fungal degradation showed significant this compound reduction at pH 6.0 over 5 days.[4] |
| Temperature | Degradation rate increases with temperature. | Avoid excessive heat during extraction and evaporation. Store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). | Roasting of cocoa beans can lead to this compound loss.[3] |
| Light | Potentially sensitive to prolonged light exposure.[1] | Protect samples and standard solutions from light by using amber vials or by working in a dimly lit environment. | This compound absorbs light at 272 nm but is not expected to be susceptible to direct photolysis by sunlight (wavelengths > 290 nm).[1] |
| Enzymes | Can be metabolized by enzymes in biological matrices.[4][5][6] | Use appropriate methods to inactivate enzymes, such as protein precipitation with organic solvents or acids, or immediate freezing of the sample after collection. | Fermentation of cocoa by-products with Aspergillus niger for 5 days resulted in a 78.13% reduction in this compound content.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum for LC-MS/MS Analysis
This protocol is a common method for preparing plasma or serum samples for the analysis of this compound.
-
Sample Thawing: Thaw frozen plasma/serum samples at room temperature.
-
Internal Standard Spiking: To 100 µL of the plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: "Dilute-and-Shoot" Method for this compound in Urine
This is a rapid and simple method suitable for high-throughput analysis where extensive sample cleanup is not required.
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex for 15 seconds to ensure homogeneity.
-
Centrifugation (Optional): For samples with visible particulates, centrifuge at 4000 x g for 10 minutes and use the supernatant.
-
Dilution and Spiking: In a microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of a dilution solution. This dilution solution should contain the internal standard (e.g., this compound-d3) at the desired concentration and be compatible with the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This results in a 20-fold dilution.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Transfer to Vial: Transfer the diluted sample to an autosampler vial for direct injection into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow for this compound Extraction from Plasma/Serum.
References
- 1. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apajournal.org.uk [apajournal.org.uk]
- 3. Polyphenols and this compound in cacao (Theobroma cacao): Compositional changes across variety, growing region, fermentation, drying and roasting | Scientia Agropecuaria [revistas.unitru.edu.pe]
- 4. researchgate.net [researchgate.net]
- 5. journalsajrm.com [journalsajrm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis, accumulation and degradation of this compound in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ukessays.com [ukessays.com]
- 11. mdpi.com [mdpi.com]
- 12. Supercritical Fluid Extraction of Fat and Caffeine with this compound Retention in the Cocoa Shell [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. longdom.org [longdom.org]
- 15. ftb.com.hr [ftb.com.hr]
selecting the appropriate internal standard for theobromine quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and use of internal standards for the accurate quantification of theobromine in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it critical for accurate this compound quantification?
An internal standard is a compound with chemical and physical properties similar to the analyte (this compound) that is added in a known quantity to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume variations or matrix effects in LC-MS).[1] By comparing the response of the analyte to the response of the IS, quantitative accuracy and precision can be significantly improved.[2][3]
Q2: What are the key characteristics of a suitable internal standard for this compound analysis?
An ideal internal standard should:
-
Be a high-purity compound that is not naturally present in the samples being analyzed.
-
Exhibit similar physicochemical properties to this compound, including solubility, extraction recovery, and ionization efficiency (for LC-MS).[1]
-
Be chromatographically resolved from this compound and other matrix components.[4]
-
Be stable throughout the entire analytical procedure.
-
For LC-MS, a stable isotope-labeled (e.g., deuterated) version of the analyte is considered the "gold standard" as it co-elutes with the analyte and has nearly identical chemical behavior, effectively correcting for matrix effects.[1]
Q3: Which compounds are commonly used as internal standards for this compound quantification?
Several compounds are used, with the choice often depending on the analytical technique (HPLC-UV vs. LC-MS/MS) and budget constraints. Common choices include:
-
Stable Isotope-Labeled Standards (Ideal for LC-MS/MS): this compound-d3 and this compound-d6 are considered the best options for mass spectrometry-based methods due to their similarity to this compound, which helps correct for matrix effects and variations during sample processing.[1][4]
-
Structurally Similar Xanthines:
-
Theophylline (B1681296) (1,3-dimethylxanthine): An isomer of this compound, it shares many properties but must be chromatographically separated.[5][6][7]
-
Paraxanthine (1,7-dimethylxanthine): Another isomer of this compound and the major metabolite of caffeine (B1668208) in humans.[6][8] It's crucial to ensure it's not present in the study samples.
-
Caffeine (1,3,7-trimethylxanthine): While structurally related, its different physicochemical properties can sometimes lead to variations in extraction efficiency compared to this compound.[9] Isotopically labeled caffeine (e.g., ¹³C₃-caffeine) has been successfully used as an IS for both caffeine and this compound in LC-MS/MS methods.[2][3]
-
Other Theophylline Derivatives: Compounds like 7-(β-hydroxyethyl)theophylline, β-hydroxyethyltheophylline, and 7-(2,3-dihydroxypropyl)theophylline have been effectively used as internal standards in HPLC-UV methods for analyzing this compound in complex matrices like chocolate and animal feed.[4][10][11][12]
-
Troubleshooting Guide
Q4: My internal standard peak is co-eluting with an interference peak from the matrix. What should I do?
Co-elution can significantly impact the accuracy of quantification.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the gradient profile, or lower the flow rate to improve separation.[4]
-
Change the Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) or a smaller particle size for higher resolution.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[5]
-
For LC-MS/MS: If chromatographic separation is not fully achievable, ensure that the mass transitions (MRM) being monitored for the internal standard and the interference are different. The high selectivity of MS/MS can often resolve co-eluting compounds if they have different masses or fragmentation patterns.[13]
Q5: The peak area of my internal standard is highly variable across my sample batch. What are the potential causes?
Poor reproducibility of the IS peak area can undermine the entire analysis.
-
Inconsistent IS Addition: Ensure the internal standard is added precisely and accurately to every sample at the very beginning of the sample preparation process. Use calibrated pipettes.
-
Sample Preparation Variability: Inconsistent extraction, evaporation, or reconstitution steps can lead to variable loss of the IS. Ensure all samples are treated identically.
-
Autosampler/Injector Issues: Check the autosampler for air bubbles in the syringe, proper vial capping, and correct needle placement. A partial injection will result in a smaller peak area.
-
Matrix Effects (LC-MS): Significant variation in the matrix composition between samples can cause ion suppression or enhancement, affecting the IS signal. Using a stable isotope-labeled IS is the best way to mitigate this.[1] If using an analog IS, you may need to dilute the samples further to minimize matrix effects.[3]
Q6: Can I use a calibration curve prepared in a pure solvent instead of a biological matrix (e.g., plasma)?
Using a solvent-based calibration curve is much simpler, but it can lead to inaccurate results if matrix effects are present.
-
Recommendation: It is always best practice to prepare calibration standards in the same matrix as the samples (a "surrogate matrix") to account for matrix effects.
-
When it might be acceptable: Studies have shown that with the use of an appropriate stable isotope-labeled internal standard, it is possible to use a calibration curve prepared in a solvent.[14][15][16] The IS effectively compensates for the matrix effects, making the response ratio (analyte/IS) independent of the matrix. This must be thoroughly validated by comparing the slopes of matrix-based and solvent-based curves and evaluating accuracy and precision.[14]
Internal Standard Performance Data
The selection of an internal standard is often a balance between ideal chemical properties and practical considerations like cost and availability. The following tables summarize performance data for different internal standards used in this compound quantification.
Table 1: Comparison of Common Internal Standards for this compound Quantification
| Internal Standard | Analytical Technique | Rationale for Use & Considerations |
| This compound-d3 / this compound-d6 | LC-MS/MS | Gold Standard. Co-elutes with this compound, providing the best correction for matrix effects and variability in sample processing. Higher cost can be a limitation.[1] |
| 7-(β-hydroxyethyl) theophylline | HPLC-UV, LC-MS/MS | Structurally similar analog. Provides good chromatographic resolution from this compound.[4][10] Cost-effective alternative to isotopic standards.[4] |
| ¹³C₃-Caffeine | LC-MS/MS | Can be used for simultaneous quantification of caffeine and this compound. Effectively corrects for matrix effects for both analytes.[2][3] |
| Theophylline | HPLC-UV | Isomeric to this compound, so it has very similar properties.[6] Requires good chromatographic separation. Potential for presence in some samples (e.g., tea).[9] |
| Paraxanthine | HPLC-UV, LC-MS/MS | Isomeric to this compound.[8] It is the main metabolite of caffeine, so it may be present in biological samples from subjects who consume caffeine.[17] |
Table 2: Example Validation Data for this compound Quantification using this compound-d6 as Internal Standard in Plasma (LC-MS/MS)
| Quality Control Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (5.5 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
| Medium (36.0 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
| High (315.7 ng/mL) | < 15% | 85-115% | < 15% | 85-115% |
| Data adapted from a comparative guide on the validation of an analytical method using a deuterated internal standard.[1] |
Table 3: Example Recovery Data using 7-(2,3-dihydroxypropyl) theophylline as Internal Standard in Urine (HPLC-UV)
| Analyte | Concentration Spiked (µg/mL) | Recovery (%) |
| This compound | 1.0 | 98.9% - 104.1% |
| This compound | 10.0 | 98.9% - 104.1% |
| Data extracted from a study on the simultaneous determination of methylxanthines in urine.[12] |
Diagrams and Workflows
Caption: A decision workflow for selecting an appropriate internal standard.
Caption: A typical experimental workflow for this compound quantification.
Experimental Protocols
Generalized Protocol for this compound Quantification in Plasma by LC-MS/MS
This protocol is a generalized example based on common methodologies.[1] Researchers should perform their own method development and validation.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d6 in methanol).
-
To precipitate proteins, add 150 µL of cold methanol. Vortex mix for 30 seconds.
-
Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex for 1 minute and centrifuge for 5 minutes at 14,000 x g to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient might start at 2% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 2% B.
-
Injection Volume: 5-10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the chosen internal standard. For example:
-
This compound: m/z 181 -> 138[13]
-
This compound-d6: m/z 187 -> 143 (example transition)
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-Methylxanthine production through biodegradation of this compound by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paraxanthine - Wikipedia [en.wikipedia.org]
- 9. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of caffeine, this compound, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve | Semantic Scholar [semanticscholar.org]
- 16. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibratio… [ouci.dntb.gov.ua]
- 17. Caffeine, Paraxanthine, Theophylline, and this compound Content in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Theobromine and Metabolite Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of theobromine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of these compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound in humans?
A1: The primary metabolites of this compound found in human urine are 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid. Other metabolites include 6-amino-5-[N-methylformylamino]-1-methyluracil and 3,7-dimethyluric acid.[1] Unchanged this compound can also be present in urine.[1]
Q2: Why is the resolution between this compound, theophylline (B1681296), and caffeine (B1668208) often challenging?
A2: this compound (3,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine) are structurally very similar methylxanthines.[2] This structural similarity results in comparable physicochemical properties, leading to close elution times in reversed-phase chromatography. Achieving baseline separation requires careful optimization of chromatographic conditions.
Q3: What is a good starting point for a mobile phase to separate this compound and its common metabolites?
A3: A common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724), often with a small percentage of an acid such as acetic, formic, or phosphoric acid.[3] The acid helps to control the ionization of the analytes and improve peak shape. A typical isocratic mobile phase might be a mixture of water and methanol or acetonitrile in ratios ranging from 80:20 to 90:10 (v/v).[3][4]
Q4: Can I use the same method for analyzing samples from different matrices like plasma, urine, and food?
A4: While the core chromatographic principles remain the same, the sample preparation protocol will need to be adapted for each matrix. Biological fluids like plasma and urine often require protein precipitation or solid-phase extraction (SPE) to remove interferences.[5] Food matrices, especially those high in fat like chocolate, may necessitate a defatting step followed by extraction.[6] A single LC-MS/MS protocol has been developed for quantifying this compound and caffeine in saliva, plasma, and urine, but it relies on a specific ultra-centrifugation based sample pretreatment.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its metabolites.
Issue 1: Poor Resolution Between this compound and its Metabolites
Symptoms:
-
Overlapping or co-eluting peaks for this compound, 7-methylxanthine, and 3-methylxanthine.
-
Inability to accurately quantify individual analytes due to peak overlap.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Decrease Organic Modifier Concentration: Reducing the percentage of methanol or acetonitrile will increase retention times and can improve separation.[4] 2. Try a Different Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity. 3. Introduce a Gradient: A gradient elution, where the concentration of the organic modifier is increased over time, can help to separate early-eluting, closely related compounds while also shortening the analysis time for later-eluting components. |
| Incorrect Mobile Phase pH | 1. Adjust pH: The ionization of xanthines is pH-dependent. Adjusting the pH of the mobile phase with a buffer or a small amount of acid (e.g., 0.1% formic acid or acetic acid) can alter the retention and selectivity between this compound and its metabolites.[8][9] A lower pH can suppress the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing for basic compounds.[10] |
| Suboptimal Column Temperature | 1. Modify Column Temperature: While mobile phase composition often has a more significant impact, adjusting the column temperature can influence selectivity.[4] Try decreasing the temperature in small increments (e.g., 5 °C) to see if resolution improves. |
| Inadequate Column Chemistry | 1. Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms. |
Issue 2: Peak Tailing for this compound or Metabolite Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the silica (B1680970) packing.[10] 2. Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (B128534) (TEA), in low concentrations can mask active silanol sites. 3. Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanol groups have been chemically deactivated.[11] |
| Column Overload | 1. Dilute the Sample: Injecting a sample that is too concentrated can lead to peak tailing.[12] Dilute the sample and re-inject. |
| Column Contamination or Damage | 1. Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components that might cause active sites.[13][14] 2. Flush the Column: If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12] A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.[15] |
Issue 3: Drifting Retention Times
Symptoms:
-
Retention times for this compound and its metabolites consistently increase or decrease over a series of injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phase composition or after a gradient elution. |
| Changes in Mobile Phase Composition | 1. Prepare Fresh Mobile Phase: Volatile organic components of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily. 2. Ensure Proper Mixing: If using an on-line mixer, ensure it is functioning correctly. |
| Column Temperature Fluctuations | 1. Use a Column Oven: Employ a column oven to maintain a stable temperature throughout the analysis. |
| Pump Malfunction or Leaks | 1. Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings. 2. Service the Pump: If retention times are still unstable, the pump may require maintenance. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Related Compounds
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation (Example: Chocolate)
-
Weigh approximately 1g of homogenized chocolate into a centrifuge tube.
-
Add 10 mL of hot water (80°C) and vortex for 2 minutes to extract the methylxanthines.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water with 0.1% acetic acid (A) and methanol (B). An isocratic elution with 85:15 (A:B) can be a starting point.[5]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[17]
-
Detection: UV detector at 273 nm.[17]
-
Protocol 2: UPLC-MS/MS Analysis of this compound and Metabolites in Urine
This protocol is intended for sensitive quantification and requires an LC-MS/MS system.
-
Sample Preparation
-
Chromatographic Conditions
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A rapid gradient may be employed, for example, starting at 5% B and increasing to 95% B over 2-3 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and each metabolite need to be determined and optimized.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from various published methods for the analysis of this compound and related compounds.
Table 1: HPLC-UV Methods
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| This compound, Theophylline, Caffeine | C18 | 0.01 M Sodium Acetate: Acetonitrile (85:15), pH 4.0 | Not Specified | 272 | [3] |
| This compound, Theophylline, Caffeine | C18 | Methanol:Water:Acetic Acid (80:19:1) | 1.0 | 275 | [16] |
| This compound, Theophylline, Caffeine | C18 | Water-THF (0.1%):Acetonitrile (90:10), pH 8.0 | 0.8 | 273 | [17] |
Table 2: UPLC/LC-MS Methods
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| This compound, Caffeine | UPLC C18 | Gradient with Water and Acetonitrile | 0.3 | HRMS | [6] |
| This compound, Caffeine | C18 | Gradient with 0.1% Formic Acid in Water and Acetonitrile | Not Specified | MS/MS | [18] |
| This compound, Theophylline, Caffeine | UPLC C18 | Water:Acetonitrile (90:10) | Not Specified | PDA (272.5 nm) | [7] |
Visualizations
References
- 1. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ftb.com.hr [ftb.com.hr]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. This compound [bionity.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Theobromine's Low Water Solubility in Experimental Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with theobromine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound's low water solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has limited solubility in water, which is a significant challenge in experimental design. Its solubility is also temperature-dependent. A saturated solution of this compound in water typically has a pH between 5.5 and 7.0.[1]
Q2: I'm observing precipitation when I dilute my this compound-DMSO stock solution in my aqueous buffer/media. What can I do?
This is a common issue. To prevent precipitation, it is recommended to make serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.[2] This ensures that the this compound concentration does not abruptly exceed its solubility limit in the mixed solvent system. Most cell cultures can tolerate a final DMSO concentration of up to 0.1%.[2] Always include a vehicle control (DMSO alone) in your experiments.
Q3: Can the solvent I use to dissolve this compound interfere with my experiment?
Yes, solvents can interfere with biological assays. Dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound, can alter enzymatic activity, induce protein aggregation, and affect cellular processes even at low concentrations.[3][4][5][6][7] It is crucial to use the lowest possible concentration of DMSO and to include appropriate vehicle controls in your experimental design.
Q4: How should I prepare and store a this compound stock solution?
For maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like DMSO.[8] A stock solution can be prepared in DMSO and stored at -20°C for extended periods. However, aqueous solutions of this compound are not recommended for storage for more than one day.[8] When preparing the stock, purging the solvent with an inert gas can help prevent degradation.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water. | This compound has inherently low water solubility at room temperature. | 1. Increase the temperature of the water. This compound's solubility increases with temperature. 2. Use a co-solvent like DMSO to first dissolve the this compound before adding it to your aqueous solution. 3. Consider using solubility-enhancing techniques such as hydrotropy or Natural Deep Eutectic Solvents (NADES). |
| Precipitation occurs in my cell culture plate after adding this compound solution. | The final concentration of this compound in the culture medium exceeds its solubility limit. The final DMSO concentration may be too low to keep it in solution. | 1. Optimize the final DMSO concentration in your culture medium (typically up to 0.1%). 2. Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the cells. 3. Gently warm the final solution before adding it to the cells, ensuring the temperature is not harmful to the cells. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of this compound leading to variations in the actual concentration. Instability of the this compound solution. | 1. Ensure complete dissolution of this compound when preparing your stock and working solutions. Visually inspect for any particulate matter. 2. Prepare fresh aqueous working solutions for each experiment.[8] 3. Vortex the solution thoroughly before each use. |
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water (25 °C) | ~0.33 | [9] |
| Dimethyl Sulfoxide (DMSO) | ~30 | [8] |
| Dimethylformamide (DMF) | ~20 | [8] |
| Ethanol | ~0.5 | [8] |
Table 2: Enhanced Solubility of this compound using Different Methods
| Method | Enhancing Agent | Fold Increase in Solubility (approx.) | Reference |
| Hydrotropy | Sodium Benzoate (B1203000) | 7 | [10] |
| Co-solvency | 1:3 DMSO:PBS (pH 7.2) | - (Solubility of ~0.25 mg/mL) | [8] |
| NADES | Choline (B1196258) chloride and glycerol | 1.5 (compared to DMSO) | [11] |
Experimental Protocols
Here are detailed methodologies for key experiments related to enhancing this compound solubility.
Protocol 1: Preparation of this compound Solution using DMSO for Cell Culture
Objective: To prepare a this compound solution for treating cells in culture, minimizing precipitation and solvent toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL).[8]
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.
-
-
Storage of stock solution:
-
Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of working solution:
-
Thaw an aliquot of the primary stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in cell culture medium or PBS to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to avoid precipitation.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).[2]
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound-treated samples.
-
Protocol 2: Enhancing this compound Solubility using Hydrotropy with Sodium Benzoate
Objective: To increase the aqueous solubility of this compound using a hydrotropic agent.
Materials:
-
This compound powder
-
Sodium benzoate
-
Distilled water
-
Shaker or magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare sodium benzoate solutions:
-
Prepare a series of aqueous solutions of sodium benzoate with varying concentrations (e.g., 0 to 3 mol/L).[10]
-
-
Determine this compound solubility:
-
Add an excess amount of this compound powder to each sodium benzoate solution.
-
Shake the solutions at a constant temperature (e.g., 303 K) for a sufficient time to reach equilibrium.[10]
-
After reaching equilibrium, centrifuge the solutions to separate the undissolved this compound.
-
Carefully collect the supernatant and dilute it with distilled water to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at this compound's λmax (approximately 273 nm) and determine the concentration using a standard calibration curve.[8]
-
Protocol 3: Preparation of Natural Deep Eutectic Solvents (NADES) for this compound Solubilization
Objective: To prepare a NADES to be used as a solvent for this compound.
Materials:
-
Choline chloride
-
A hydrogen bond donor (e.g., glycerol, sorbitol, or xylitol)[11]
-
This compound powder
-
Heating plate with magnetic stirring
-
Sealed vials
Procedure:
-
Prepare the NADES:
-
Solubilize this compound in NADES:
-
Add an excess amount of this compound to the prepared NADES.
-
Stir the mixture at room temperature until equilibrium is reached.
-
-
Determine this compound solubility:
-
Centrifuge the mixture to pellet the undissolved solid.
-
Collect the supernatant and determine the this compound concentration using an appropriate analytical method, such as HPLC or spectrophotometry after suitable dilution.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
References
- 1. This compound | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Experimental and Theoretical Study on this compound Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Natural Deep Eutectic Solvents as Agents for Improving Solubility, Stability and Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Theobromine Analysis in Complex Food Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for theobromine analysis in complex food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in food matrices, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No this compound Peak | Incomplete extraction due to low solubility of this compound in cold solvents. | Extract the sample with hot water (e.g., 50-60°C) or a slightly alkaline solution to improve solubility.[1][2] Consider using a Soxhlet extraction method for exhaustive extraction. |
| This compound loss during sample cleanup (e.g., solid-phase extraction - SPE). | Optimize the SPE procedure by testing different sorbents and elution solvents. Ensure the pH of the sample and solvents is appropriate to prevent this compound from being retained or prematurely eluted. | |
| Degradation of this compound. | This compound is generally stable, but prolonged exposure to harsh pH or high temperatures during extraction should be avoided. Store standard solutions and sample extracts in the dark and at low temperatures (e.g., 4°C).[3] | |
| Poor Peak Shape (Tailing, Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., pH 2.5-4.0) using additives like acetic acid, formic acid, or phosphoric acid can improve peak shape.[3][4] |
| Column overload. | Dilute the sample extract or reduce the injection volume. | |
| Presence of interfering compounds from the matrix. | Improve sample cleanup. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][5] Carrez reagents can also be used for clarification.[1] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. | |
| High Background Noise | Contaminated mobile phase or system. | Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[6] Purge the HPLC system thoroughly. |
| Detector issues. | Ensure the detector lamp is in good condition and has sufficient energy. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature for the analytical column.[6] | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Co-eluting matrix components affecting the ionization of this compound. | Improve chromatographic separation to separate this compound from interfering compounds. Optimize the sample preparation to remove matrix components.[7] Use a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., this compound-d6) to compensate for matrix effects.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound analysis in food?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is the most widely used technique due to its efficiency, sensitivity, specificity, and speed.[4] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is also used for more sensitive and selective analysis, especially in complex matrices.[1]
Q2: What is a suitable mobile phase for this compound analysis by RP-HPLC?
A2: A common mobile phase is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[4] The aqueous phase is often acidified with acetic acid, formic acid, or phosphoric acid to a pH between 2.5 and 4.0 to ensure good peak shape.[3][4] Isocratic elution is frequently employed.[4]
Q3: How should I prepare samples of fatty foods like chocolate for this compound analysis?
A3: For high-fat matrices like chocolate, a defatting step is crucial. This is typically done by extracting the sample with a non-polar solvent like petroleum ether or hexane.[9] After defatting, the this compound can be extracted from the residue using hot water or a suitable buffer.[2]
Q4: What are the typical recovery rates for this compound in food matrices?
A4: Recovery rates can vary depending on the matrix and the method used. However, with optimized methods, recoveries are often in the range of 90-108%.[10] For example, one study reported mean recoveries from cocoa of 102.4 ± 0.6%.[11]
Q5: What is the solubility of this compound and why is it important?
A5: this compound has relatively low solubility in water at room temperature (approximately 0.33 g/L).[12] Its solubility increases significantly in hot water. This is a critical factor for achieving efficient extraction from the sample matrix. Using hot water for extraction is a common practice to ensure complete dissolution of this compound.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: HPLC Method Parameters for this compound Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| De Aragão et al. (cited in[4]) | Not specified | Water/Methanol/Acetonitrile with acid | Not specified | Not specified |
| Kreiser & Martin, 1978[2] | C18 | Methanol:Water:Acetic Acid (20:79:1) | Not specified | 280 |
| Abuirjeie et al., 1992[13] | Reversed-phase | 0.01 M Sodium Acetate:Acetonitrile (85:15), pH 4.0 | Not specified | 272 |
| Marx et al.[3] | Not specified | Methanol:Water:Acetic Acid (80:19:1) | 1.0 | 275 |
| Ashoor et al., 1983 (cited in[5]) | Zorbax Eclipse XDB-C8 | Water:THF (0.1%):Acetonitrile (90:10) | 0.8 | 273 |
| Thomas et al., 2001 | Not specified | 10% Acetonitrile/90% Water, pH 2.5 with Acetic Acid | 1.5 | 274 |
Table 2: Performance Characteristics of this compound Analysis Methods
| Reference | Matrix | Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Aresta et al. (cited in[4]) | Human Milk | HPLC | 60.2 | Not specified | Not specified |
| Lacerda et al. (cited in[4]) | Not specified | HPLC | 99.3 ± 6.3 | 0.3 mg/mL | 1.2 mg/mL |
| Ashoor et al., 1983 (cited in[5]) | Food, Drinks, Herbal Products | HPLC-UV | 100.20 - 100.42 | 0.07 - 0.2 mg/L | Not specified |
| Thomas et al., 2001 | Baking Chocolate | HPLC-UV | Not specified | Not specified | Not specified |
| Thomas et al., 2004[11] | Cocoa | RP-LC | 102.4 ± 0.6 | 0.08 µg/mL | Not specified |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound in Chocolate
This protocol is a generalized procedure based on common practices reported in the literature.[2][4]
1. Sample Preparation (Defatting and Extraction)
-
Weigh approximately 1-2 g of homogenized chocolate sample into a centrifuge tube.
-
Add 20 mL of petroleum ether or hexane.
-
Vortex for 2 minutes to dissolve the fat.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant and discard the supernatant (the fat-containing solvent).
-
Repeat the defatting process (steps 2-5) two more times.
-
After the final decantation, place the tube in a fume hood to allow the residual solvent to evaporate.
-
To the dried, defatted residue, add 20 mL of hot deionized water (approximately 60°C).
-
Vortex for 5 minutes to extract this compound.
-
Place the tube in a water bath at 60°C for 20 minutes, with occasional vortexing.
-
Allow the solution to cool to room temperature.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of water:methanol:acetic acid (e.g., 79:20:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 273 nm.[5]
-
Quantification: Prepare a series of this compound standard solutions of known concentrations. Generate a calibration curve by plotting peak area versus concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General experimental workflow for this compound analysis in food matrices.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. High pressure liquid chromatographic determination of this compound and caffeine in cocoa and chocolate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] High pressure liquid chromatographic determination of this compound and caffeine in cocoa and chocolate products: collaborative study. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of this compound, (+)-catechin, caffeine, and (-)-epicatechin in standard reference material baking chocolate 2384, cocoa, cocoa beans, and cocoa butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Determination of this compound, Theophylline, and Caffeine in Various Food Products Using Derivative UV-Spectrophotometric Techniques and High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Theobromine Recovery from Solid-Phase Extraction Cartridges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of theobromine from solid-phase extraction (SPE) cartridges.
Troubleshooting Guide
This guide addresses specific issues that may lead to suboptimal this compound recovery during solid-phase extraction.
Q1: My this compound recovery is consistently low. What are the initial troubleshooting steps?
Low recovery is a frequent challenge in SPE. A systematic approach is crucial to identify the source of analyte loss. The first step is to perform a mass balance study by analyzing the load, wash, and elution fractions separately to determine where the this compound is being lost.
Q2: Analyte loss is occurring during the sample loading and washing steps (breakthrough). How can I improve retention?
Breakthrough indicates that this compound is not adequately binding to the SPE sorbent. Consider the following adjustments:
-
Sorbent Selection: this compound is a moderately polar compound. For reversed-phase SPE, C18 or polymeric sorbents are commonly used. If breakthrough persists, consider a sorbent with a stronger retention mechanism for polar compounds.
-
Sample pH Adjustment: this compound has pKa values of approximately 0.8 and 9.9. To enhance retention on a non-polar sorbent, adjust the sample pH to be at least 2 pH units away from its pKa to ensure it is in a neutral, less polar state.
-
Sample Solvent Composition: A high percentage of organic solvent in the sample can weaken the interaction between this compound and the sorbent, leading to breakthrough. If possible, reduce the organic content of the sample solvent.
-
Flow Rate: A high flow rate during sample loading can prevent sufficient interaction time between this compound and the sorbent. A typical flow rate is around 1 mL/min.
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without affecting this compound retention.
Q3: this compound seems to be retained on the cartridge but is not eluting completely. How can I improve elution efficiency?
Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. To improve elution:
-
Elution Solvent Strength: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile) in the elution solvent.
-
Elution Solvent Composition: While methanol and acetonitrile (B52724) are common, other solvents like dimethyl carbonate have also been used successfully for this compound elution.[1] Experimenting with different organic solvents can improve recovery.
-
Elution Solvent pH: Adjusting the pH of the elution solvent can be effective. For reversed-phase SPE, slightly acidifying the elution solvent can sometimes enhance the elution of alkaloids.
-
Elution Volume and Steps: Increase the volume of the elution solvent. Alternatively, eluting with multiple smaller volumes can be more effective than a single large volume. Adding a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution, can also improve recovery.
-
Flow Rate: A slower flow rate during elution increases the contact time between the solvent and the sorbent, which can lead to more complete elution.
Q4: My this compound recovery is inconsistent across different samples. What could be causing this variability?
Poor reproducibility can stem from several factors:
-
Inconsistent Sample Pre-treatment: Ensure a standardized and consistent sample preparation protocol for all samples.
-
Variable Matrix Effects: Biological and food samples can have complex and variable matrices that interfere with the extraction process. The use of an internal standard, such as a stable isotope-labeled this compound (e.g., this compound-d3), is highly recommended to compensate for matrix effects and procedural variations.
-
Inconsistent Flow Rates: Variations in flow rates during any stage of the SPE process can significantly impact reproducibility. If using a vacuum manifold, ensure a consistent vacuum is applied to all cartridges.
-
Cartridge Variability: Ensure that all SPE cartridges are from the same lot to minimize variability in sorbent packing and chemistry.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for this compound extraction?
The choice of sorbent depends on the sample matrix and the desired selectivity. Reversed-phase sorbents like C18 and polymeric sorbents (e.g., Strata-X) are commonly used and have shown high recovery rates for this compound.[1] For complex matrices, more selective sorbents, such as mixed-mode or molecularly imprinted polymers, could be considered.
Q2: What are typical recovery rates for this compound using SPE?
With an optimized protocol, high recovery rates for this compound can be achieved. Several studies have reported recoveries in the range of 95% to over 100%.[2] For instance, one method using a polymeric SPE cartridge reported recovery rates of 97–101%.[1] Another study comparing extraction methods found a recovery of 99.6% using a standard addition method with SPE, while the AOAC International method yielded 89.3%.[3]
Q3: How does pH affect this compound extraction?
This compound is an amphoteric molecule with pKa values around 0.8 and 9.9. The pH of the sample and the elution solvent plays a critical role in its retention and elution. For retention on a reversed-phase sorbent, the pH of the sample should be adjusted to keep this compound in its neutral form (between pH 2.8 and 7.9). During elution, altering the pH to ionize this compound can facilitate its release from the sorbent.
Q4: Can I reuse SPE cartridges for this compound extraction?
It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For robust and reproducible results, a new cartridge should be used for each sample.
Data Presentation
Table 1: Reported this compound Recovery Rates with Different SPE Methods
| SPE Sorbent/Method | Sample Matrix | Elution Solvent | Recovery Rate (%) | Reference |
| Polymeric (Strata-X) | Tea | Dimethyl Carbonate | 97 - 101 | [1] |
| ODS-C18 (on-line SPE) | Cocoa | 20% Methanol in water | >95.0 | [2] |
| SPE (Standard Addition) | Not specified | Not specified | 99.6 | [3] |
| SPE (AOAC Method) | Not specified | Not specified | 89.3 | [3] |
| Not specified | Plasma | Not specified | 84 - 91 | [4] |
| Phenyl | Human Urine | Not specified | >85.5 |
Experimental Protocols
Protocol 1: this compound Extraction from a Liquid Sample (e.g., Beverage) using a C18 SPE Cartridge
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/3mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Adjust the pH of the sample to between 4 and 7. Load the sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute this compound from the cartridge with 2 mL of an appropriate organic solvent, such as methanol or a mixture of chloroform (B151607) and methanol. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
Mandatory Visualization
Caption: General experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
References
- 1. Greener and Whiter Analytical Procedure for this compound and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Theobromine vs. Theophylline: A Comparative Analysis of Bronchodilator Efficacy in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296), a methylxanthine, has long been a cornerstone in the management of asthma, valued for its bronchodilator and anti-inflammatory properties. Its close chemical relative, theobromine, found abundantly in cocoa, also exhibits bronchodilator effects. This guide provides a detailed, objective comparison of this compound and theophylline as bronchodilators in the context of asthma models, supported by experimental data. We will delve into their mechanisms of action, present quantitative comparisons of their efficacy, and outline the experimental protocols used to generate these findings.
Mechanism of Action: A Tale of Two Methylxanthines
Both this compound and theophylline exert their bronchodilator effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This increase in cAMP in airway smooth muscle cells is a key signaling molecule that initiates a cascade leading to muscle relaxation and bronchodilation. Theophylline's inhibition of PDE3 and PDE4 is considered particularly important for its bronchodilator and anti-inflammatory effects, respectively.[2] this compound also acts as a PDE inhibitor, similarly increasing cAMP levels.[3]
Adenosine Receptor Antagonism: Theophylline is a potent antagonist of adenosine A1 and A2A receptors.[4][5] In asthmatic airways, adenosine can trigger bronchoconstriction. By blocking these receptors, theophylline can prevent this effect.[6] this compound is also an adenosine receptor antagonist, although it is reported to have weaker activity at these receptors compared to theophylline.[4][5]
Quantitative Comparison of Bronchodilator Efficacy
Direct head-to-head comparisons of the in vitro potency (EC50) of this compound and theophylline in preclinical asthma models are limited in publicly available literature. However, a significant clinical trial and in vitro studies on theophylline provide valuable insights into their relative efficacy.
| Parameter | This compound | Theophylline | Source |
| Clinical Efficacy (in vivo) | |||
| Dose for Comparable Bronchodilation | 10 mg/kg | 5 mg/kg | [7] |
| Onset of Action | Peak effect at 2 hours | Peak effect at 2 hours | [7] |
| Duration of Action | Up to 6 hours | Up to 6 hours | [7] |
| In Vitro Potency | |||
| EC50 (Guinea Pig Trachea Relaxation) | Data not available | 162 ± 17 µM (Carbamylcholine-stimulated) | [8] |
| Adenosine Receptor Binding Affinity | |||
| Rank Order of Potency (A1 & A2a receptors) | Weaker | Stronger | [5] |
Key Findings:
-
A clinical study in young asthmatic patients demonstrated that a 10 mg/kg oral dose of this compound produced a bronchodilator effect that was not significantly different from that of a 5 mg/kg oral dose of theophylline.[7] Both drugs exhibited a similar onset and duration of action.[7]
-
Binding affinity studies have shown that theophylline is a more potent antagonist of adenosine A1 and A2a receptors than this compound.[5]
Experimental Protocols
The evaluation of bronchodilator efficacy in asthma models typically involves both in vivo and in vitro methodologies.
In Vivo Asthma Model: Ovalbumin-Sensitized Guinea Pigs
This model is frequently used to mimic allergic asthma.
-
Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin, often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 1 and day 3).[9]
-
Challenge: After a sensitization period (e.g., on day 21), the animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.[9]
-
Drug Administration: The test compounds (this compound or theophylline) are administered prior to the ovalbumin challenge, typically via oral or intravenous routes.
-
Measurement of Bronchoconstriction: Airway resistance is measured using techniques like whole-body plethysmography to assess the degree of bronchoconstriction and the protective effect of the drug.
In Vitro Airway Smooth Muscle Relaxation Assay
This assay directly measures the relaxant effect of a compound on airway smooth muscle.
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.[4]
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine (B1213489) or a cholinergic agonist like methacholine (B1211447) or carbamylcholine.[4][8]
-
Drug Application: Cumulative concentrations of the test compound (this compound or theophylline) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically, and concentration-response curves are generated to determine the EC50 value.[8]
Signaling Pathways
The signaling pathways for this compound and theophylline leading to bronchodilation share common elements but may differ in the magnitude of their effects due to varying potencies at their molecular targets.
Phosphodiesterase Inhibition Pathway
Caption: PDE Inhibition Pathway for Bronchodilation.
Adenosine Receptor Antagonism Pathway
Caption: Adenosine Receptor Antagonism Pathway.
Conclusion
Both this compound and theophylline are effective bronchodilators with similar mechanisms of action. Clinical data suggests that this compound can achieve comparable bronchodilator effects to theophylline, albeit at a higher dose.[7] Theophylline exhibits greater potency as an adenosine receptor antagonist in vitro.[5] While direct comparative in vitro potency data for bronchodilation is not extensively available for this compound, the existing evidence suggests that both compounds warrant further investigation. The choice between these two methylxanthines in a therapeutic context would likely depend on a comprehensive evaluation of their respective efficacy, safety profiles, and pharmacokinetic properties. Future preclinical studies directly comparing the EC50 values of this compound and theophylline in standardized asthma models would be invaluable for a more definitive assessment of their relative bronchodilator potency.
References
- 1. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the histamine receptors in the guinea-pig lung: evidence for relaxant histamine H3 receptors in the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the relaxant effects of AH 21-132 in guinea-pig isolated trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cognitive Effects of Theobromine, Caffeine, and Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of three common methylxanthines: theobromine, caffeine (B1668208), and theophylline (B1681296). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping neurocognitive profiles of these compounds.
Data Presentation: Quantitative Comparison of Cognitive and Physiological Effects
The following table summarizes the quantitative effects of this compound, caffeine, and theophylline on various cognitive and physiological parameters as reported in controlled clinical trials.
| Parameter | This compound | Caffeine | Theophylline | Study Citation(s) |
| Alertness | No significant effect at doses up to 400mg.[1][2] | Increased self-reported alertness at 100mg and 120mg.[1][2][3] | Inconclusive results in clinical trials with children; limited data in adults.[4] | [1][2][3][4] |
| Calmness | Decreased self-reported calmness at 700mg.[3] | No significant effect.[3] | Not consistently reported. | [3] |
| Contentedness | No significant effect.[3] | Increased self-reported contentedness at 120mg.[3] | Not consistently reported. | [3] |
| Vigor | No significant effect.[1][2] | Significantly increased vigor at 100mg.[1][2] | Not consistently reported. | [1][2] |
| Lethargy/Fatigue | No significant effect.[1][2] | Significantly decreased lethargy/fatigue at 100mg.[1][2] | Not consistently reported. | [1][2] |
| Psychomotor Performance (DSST) | No significant effect on performance at 700mg.[3] | No significant effect on performance at 120mg.[3] | No significant effects on cognitive measures in children.[5] | [3][5] |
| Blood Pressure | Lowered blood pressure relative to placebo at 700mg.[3] | Increased blood pressure relative to placebo at 120mg.[3] | Not consistently reported in cognitive studies. | [3] |
Signaling Pathways
The primary mechanism of action for methylxanthines is the antagonism of adenosine (B11128) receptors, primarily the A1 and A2A subtypes. This blockade leads to a range of downstream cellular effects that contribute to their cognitive and physiological outcomes.
Caption: Adenosine A1 Receptor Signaling Pathway and Methylxanthine Antagonism.
Caption: Adenosine A2A Receptor Signaling Pathway and Methylxanthine Antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cognitive and Mood Assessment
A common methodology for assessing the acute effects of methylxanthines on cognition and mood involves a double-blind, placebo-controlled, crossover design.
1. Participant Selection:
-
Healthy adult volunteers are recruited.
-
Exclusion criteria typically include high habitual caffeine intake, smoking, use of medications that could interact with methylxanthines, and presence of any medical or psychiatric conditions.
2. Experimental Design:
-
A randomized, double-blind, placebo-controlled, crossover design is employed.
-
Each participant completes multiple experimental sessions, receiving a different treatment in each session (e.g., this compound, caffeine, placebo).
-
A washout period of at least 48 hours is implemented between sessions to avoid carry-over effects.
3. Intervention:
-
The methylxanthine (e.g., this compound, caffeine) or a placebo is administered orally in capsules to blind both the participant and the researcher.
-
Dosages are predetermined based on the study's objectives (e.g., 700 mg this compound, 120 mg caffeine).[3]
4. Assessments:
-
Cognitive and mood assessments are conducted at baseline (before treatment administration) and at specified time points post-administration (e.g., 1, 2, and 3 hours).[3]
-
Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and working memory.[3][6][7][8] Participants are presented with a key that pairs digits with symbols. They are then shown a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds). The score is the number of correct symbols completed.[7][8]
-
Bond-Lader Visual Analogue Scales (VAS): This is a self-report questionnaire used to measure subjective mood states.[3][9][10][11] It consists of 16 lines, each 100 mm in length, anchored by bipolar adjectives (e.g., Alert-Drowsy, Calm-Excited). Participants mark a point on each line to indicate their current feeling.[9][11] The score for each scale is the distance in millimeters from the left end of the line. The scales are typically grouped into three factors: alertness, contentedness, and calmness.[12]
Caption: A typical experimental workflow for assessing the cognitive effects of methylxanthines.
Conclusion
The available evidence suggests that caffeine is a more potent central nervous system stimulant than this compound, leading to significant improvements in alertness, vigor, and contentedness at common dietary doses. In contrast, this compound's cognitive effects appear to be less pronounced, with some studies indicating no significant impact on alertness or psychomotor performance. High doses of this compound may even have negative effects on mood, such as decreased calmness. Theophylline's cognitive effects in healthy adults are not well-established, with some studies showing no significant impact. The differing effects of these methylxanthines can be attributed to their varying affinities for adenosine receptors and their ability to cross the blood-brain barrier. Further research with direct, head-to-head comparisons of all three compounds using a comprehensive battery of cognitive tests is warranted to fully elucidate their distinct neurocognitive profiles.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Effects of this compound and caffeine on mood and vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of therapeutic theophylline levels on the sleep quality and daytime cognitive performance of normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cogstate.com [cogstate.com]
- 7. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digit Symbol Substitution Test [psytoolkit.org]
- 9. scribd.com [scribd.com]
- 10. Website [eprovide.mapi-trust.org]
- 11. Mood Scales - Cognition Lab [cognitionlab.com]
- 12. Stability analysis of clustering of Norris’ visual analogue scale: Applying the consensus clustering approach - PMC [pmc.ncbi.nlm.nih.gov]
validation of theobromine as a dietary biomarker against self-reported cocoa intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theobromine as a dietary biomarker for cocoa intake against self-reported consumption data. It includes an evaluation of alternative biomarkers, detailed experimental protocols, and a review of the current validation data.
Introduction
Accurately assessing dietary intake in clinical and epidemiological studies is crucial for understanding the relationship between diet and health outcomes. Self-reported methods, such as food frequency questionnaires (FFQs) and 24-hour dietary recalls, are prone to measurement errors and biases. Dietary biomarkers offer an objective alternative to complement and validate self-reported intake data. This compound, a major alkaloid in cocoa, has been extensively investigated as a potential biomarker for the consumption of cocoa-containing products.
This compound as a Primary Biomarker for Cocoa Intake
This compound (3,7-dimethylxanthine) is the most abundant methylxanthine in cocoa and is metabolized in the liver, with its metabolites excreted in urine.[1] Its concentration in cocoa products is strongly correlated with the percentage of non-fat cocoa solids.[2]
Performance Against Self-Reported Intake
Studies validating urinary this compound against self-reported cocoa consumption have shown a significant positive association. In a study involving children, a clear dose-response relationship was observed, with urinary this compound levels significantly higher in groups with higher reported cocoa intake.[3] Another study that developed and validated a food frequency questionnaire (FFQ) for various nutrients, including this compound, found a good correlation between the FFQ and 7-day estimated diet records for this compound intake.[2][4]
Alternative and Complementary Biomarkers
While this compound is a strong candidate, a single biomarker may not be sufficient to capture the complexity of cocoa intake and its metabolic effects. Other potential biomarkers include this compound metabolites and cocoa-derived polyphenols and their metabolites.
-
This compound Metabolites: Major metabolites of this compound include 7-methylxanthine (B127787) (7-MX), 3-methylxanthine (B41622) (3-MX), and various methyluric acids.[1] These metabolites are also detectable in urine and plasma and can provide additional information about the timing and amount of cocoa consumption.[1]
-
Polyphenol Metabolites: Cocoa is rich in flavonoids, particularly epicatechin and its oligomers (procyanidins). These compounds are metabolized by both human enzymes and the gut microbiota, leading to a wide range of metabolites detectable in biological fluids. However, many of these polyphenol metabolites are not specific to cocoa and can be derived from other plant-based foods.[5]
Comparative Performance of Cocoa Intake Biomarkers
Direct comparative studies that validate multiple cocoa biomarkers against self-reported intake within the same population are limited. However, available data suggest that a combination of biomarkers may provide a more accurate assessment of cocoa consumption than any single marker alone.
| Biomarker Category | Biomarker Example | Matrix | Performance against Self-Reported Intake | Key Advantages | Key Limitations |
| Methylxanthines | This compound | Urine, Plasma, Saliva | Good correlation with FFQ and diet records.[2][4] Significantly higher levels with increased cocoa consumption.[3] | High concentration in cocoa; relatively specific. | Also a minor metabolite of caffeine (B1668208). |
| 7-methylxanthine (7-MX) | Urine, Plasma | Identified as a key metabolite in cocoa consumption studies.[1] | Reflects this compound metabolism. | Also a metabolite of other methylxanthines. | |
| 3-methylxanthine (3-MX) | Urine, Plasma | A significant metabolite of this compound.[1] | Provides information on metabolic pathways. | Not specific to cocoa intake. | |
| Polyphenol Metabolites | Epicatechin metabolites | Urine, Plasma | Urinary excretion correlates with intake.[5] | Reflects intake of bioactive cocoa compounds. | Not specific to cocoa; found in many fruits and beverages. |
| Valerolactones | Urine | Microbial metabolites of procyanidins. | Indicates metabolism of larger cocoa polyphenols. | Not specific to cocoa. |
Experimental Protocols
Validation of a Dietary Biomarker against a Food Frequency Questionnaire
This protocol outlines the general steps for validating a urinary biomarker, such as this compound, against a food frequency questionnaire for assessing cocoa intake.
Analytical Method for this compound Quantification in Urine by LC-MS/MS
This is a representative protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge to pellet any precipitate.
-
Dilute an aliquot of the supernatant with an internal standard solution (e.g., isotopically labeled this compound) in a suitable solvent (e.g., mobile phase).
-
Further dilute as necessary to fall within the calibration curve range.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B).
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways
The primary mechanisms of action for this compound, like other methylxanthines, involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[7]
Conclusion
This compound is a robust and reliable biomarker for assessing cocoa intake. Its high concentration in cocoa and dose-dependent excretion in urine make it a valuable tool for validating self-reported dietary data. While alternative biomarkers, such as this compound metabolites and polyphenol derivatives, can provide additional insights, they often lack the specificity of this compound. Future research should focus on direct comparative validation studies of multiple biomarkers against well-validated FFQs to develop a comprehensive panel for accurately assessing cocoa consumption and its health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for urinary this compound determination: Effect of consumption of cocoa products on this compound urinary excretion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity and Reproducibility of a Self-Administered Semi-Quantitative Food-Frequency Questionnaire for Estimating Usual Daily Fat, Fibre, Alcohol, Caffeine and this compound Intakes among Belgian Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of HPLC and LC-MS/MS methods for theobromine quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of theobromine, a key methylxanthine found in cocoa products and some pharmaceuticals, is crucial. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.
A summary of key validation parameters for both methods is presented below:
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999[1][2] | >0.99[3] |
| Limit of Detection (LOD) | 0.07 - 0.2 mg/L[1][2] | 0.1 pg/mL[4] |
| Limit of Quantification (LOQ) | Typically in the low mg/L range | Typically in the pg/mL to ng/mL range[3] |
| Accuracy (% Recovery) | 95.0% - 100.42%[1][2] | 97.4% - 100.2%[5] |
| Precision (% RSD) | <3.2%[1] | 1.0% - 7.9%[5] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are outlined below. These protocols are synthesized from validated methods reported in the scientific literature.
Sample Preparation (General)
A common initial step for solid samples like cocoa powder or food products involves solvent extraction. This is often followed by a clean-up step to remove interfering matrix components.
Figure 1: General sample preparation workflow for this compound analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)[2] or similar reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (e.g., 90:10 v/v of water-THF (0.1% THF in water, pH 8) and acetonitrile)[1][2]. Another option is a mixture of methanol, water, and acetic acid (80:19:1 v/v/v)[6].
-
Injection Volume: 20 µL.
Figure 2: Experimental workflow for HPLC-UV analysis of this compound.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it the preferred choice for complex matrices or when low levels of this compound need to be quantified.
Liquid Chromatography Conditions:
-
Column: A reversed-phase column, such as a C18, is typically used[3].
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[3].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[7].
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 181.1 → Product ion (m/z) 138.1.
-
Internal Standard (e.g., this compound-d6): Precursor ion (m/z) 187.1 → Product ion (m/z) 142.1[8].
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-45 eV[3][8].
-
Source Temperature: 400 - 550°C.
Figure 3: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The selection of the method should be guided by the specific requirements of the analysis. For routine quality control of products with expected high concentrations of this compound, HPLC-UV offers a reliable and economical solution. However, for research, clinical studies, or trace-level analysis in complex matrices where high sensitivity and specificity are paramount, LC-MS/MS is the superior method. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC determination of caffeine, this compound, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of Caffeine and this compound in Cocoa and Beer; LCMS Method Development for Undergraduate Lab Curriculum | ScholarWorks [scholarworks.calstate.edu]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Theobromine and Flavonoids on Cardiovascular Health Markers: A Guide for Researchers
Introduction
Theobromine, a methylxanthine alkaloid primarily found in cocoa beans, and flavonoids, a diverse group of polyphenolic compounds abundant in fruits, vegetables, tea, and wine, have both garnered significant scientific interest for their potential benefits to cardiovascular health.[1][2] While often present in the same food sources, such as dark chocolate, their distinct molecular structures and mechanisms of action warrant a comparative analysis of their effects on key cardiovascular health markers. This guide provides an objective comparison based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways.
Comparative Analysis of Cardiovascular Health Markers
The cardiovascular effects of this compound and flavonoids have been evaluated across several key domains, including endothelial function, blood pressure, lipid profiles, and inflammatory status. While both show promise, their efficacy can vary depending on the specific marker, dosage, and patient population.
Endothelial Function and Blood Pressure
Endothelial dysfunction is a critical early event in the development of atherosclerosis. Both this compound and flavonoids have been shown to improve endothelial function, primarily by enhancing nitric oxide (NO) bioavailability.
-
Flavonoids , particularly flavanols found in cocoa, have demonstrated a robust ability to improve flow-mediated dilation (FMD), a key indicator of endothelial health.[3] Acute consumption of a high-flavanol dark chocolate (821 mg total flavanols) resulted in a significant 4.3% increase in FMD in overweight subjects.[3] Chronic consumption of cocoa flavanol drinks (900 mg/day) has been shown to reduce systolic blood pressure by 4.4 mmHg and diastolic blood pressure by 3.9 mmHg.[3] The vasodilatory effect of flavonoids is largely attributed to the activation of endothelial nitric oxide synthase (eNOS).[4]
-
This compound also contributes to vasodilation, acting as a mild vasodilator that helps widen blood vessels to improve blood flow.[1] Some human trials have shown that this compound can modestly lower blood pressure and improve markers of arterial stiffness.[1][5] However, its effects are generally considered mild, and some studies suggest that flavonoids may be the primary driver of the blood pressure-lowering effects seen with cocoa consumption.[6][7] A randomized trial found that this compound-enriched cocoa increased fasting blood pressure, indicating a complex interaction.[8]
Lipid Profile
An atherogenic lipid profile, characterized by elevated LDL cholesterol and reduced HDL cholesterol, is a major risk factor for cardiovascular disease.
-
Flavonoids have been shown to improve lipid profiles by reducing the oxidation of low-density lipoproteins (LDL), a key step in the formation of atherosclerotic plaques.[4][9] Various clinical trials using flavonoid-rich supplements from sources like grape seed, citrus, and strawberries have demonstrated reductions in LDL and total cholesterol.[[“]]
-
This compound has shown more consistent and significant effects on HDL cholesterol. Several clinical trials indicate that this compound consumption leads to a significant increase in HDL cholesterol levels, with some studies attributing this effect to this compound itself rather than the flavonoid content of cocoa.[6][11] Animal studies corroborate these findings, showing reductions in triglycerides and total cholesterol and an increase in HDL-c.[11][12]
Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are underlying factors in cardiovascular disease pathology.
-
Flavonoids possess potent antioxidant and anti-inflammatory properties.[9][13] They can modulate key inflammatory pathways, such as inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes.[13] By reducing oxidative stress, flavonoids can block the activation of collagen-induced platelet aggregation.[4]
-
This compound also exhibits anti-inflammatory effects. In vitro and animal studies have shown that this compound can suppress the NF-κB signaling pathway and downregulate inflammatory mediators like COX-2 and iNOS.[12] It may also increase the phosphorylation of AMPK-α, which leads to the suppression of pro-inflammatory genes.[12]
Data Summary: this compound vs. Flavonoids
Table 1: Effects on Blood Pressure and Endothelial Function
| Parameter | This compound Intervention | Result | Flavonoid Intervention | Result |
| Blood Pressure | ~900 mg/day (in dark chocolate)[14] | Modest reduction in some studies; potential increase in others[8] | 900 mg/day (cocoa flavanols)[3] | ↓ 4.4 mmHg Systolic, ↓ 3.9 mmHg Diastolic[3] |
| Endothelial Function (FMD) | Favorable effect on augmentation index reported[11] | Improvement in arterial stiffness marker[11] | 821 mg (single dose, dark chocolate)[3] | ↑ 4.3% in FMD[3] |
Table 2: Effects on Lipid Profile and Inflammatory Markers
| Parameter | This compound Intervention | Result | Flavonoid Intervention | Result |
| HDL Cholesterol | Various human and animal studies[6][11] | Consistent and significant increase[6] | Grape seed, citrus, olive extracts[[“]] | General improvement in lipid profiles[[“]] |
| LDL Cholesterol | Some studies show decreases[6] | Decreased LDL levels[6] | Grape seed, citrus, olive extracts[[“]] | ↓ LDL and Total Cholesterol[[“]] |
| Inflammatory Pathways | In vitro and animal models[12] | Suppression of NF-κB, JNK signaling[12] | In vitro models[13] | Inhibition of NF-κB pathway[13] |
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of this compound and flavonoids are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathway
This compound's effects are multifaceted, involving the inhibition of phosphodiesterases (PDEs) and the modulation of inflammatory and metabolic pathways. By inhibiting PDE, this compound can increase intracellular levels of cyclic AMP (cAMP), leading to smooth muscle relaxation and vasodilation. It also suppresses inflammatory responses by inhibiting the NF-κB pathway.
Caption: this compound's mechanism on inflammation and vasodilation.
Flavonoid Signaling Pathway
Flavonoids, particularly flavanols, primarily exert their cardiovascular benefits by increasing the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). They also possess strong antioxidant properties that reduce oxidative stress and inhibit the pro-inflammatory NF-κB pathway.
Caption: Flavonoids' primary mechanisms on vascular health.
Experimental Protocols
The assessment of cardiovascular markers relies on standardized, validated experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and flavonoids.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, reflecting the ability of arteries to dilate in response to an increase in blood flow shear stress.[15][16]
-
Patient Preparation: Subjects are required to fast for at least 8-12 hours and abstain from caffeine, tobacco, alcohol, and medications that could affect vascular tone for at least 8 hours prior to the measurement.[17] The test is conducted in a quiet, temperature-controlled room with the patient resting in a supine position for at least 15 minutes to reach a steady state.[17]
-
Procedure:
-
Baseline Imaging: A high-frequency ultrasound transducer (≥7 MHz) is used to acquire a clear longitudinal image of the brachial artery, 2 to 15 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded.[15]
-
Arterial Occlusion: A blood pressure cuff is placed on the forearm (distal to the ultrasound probe) and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This induces ischemia and subsequent reactive hyperemia upon release.[15]
-
Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity begins immediately and continues for at least 3 minutes.
-
-
Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement. The time to peak dilation is also noted.
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Caption: Standard experimental workflow for FMD measurement.
Assessment of Arterial Stiffness: Pulse Wave Velocity (PWV)
Carotid-femoral PWV is the gold standard for measuring aortic stiffness, a strong independent predictor of cardiovascular events.[18][19] It measures the speed at which the arterial pressure pulse propagates through the arterial tree.
-
Patient Preparation: Similar to FMD, patients should be in a rested, supine state in a quiet, temperature-controlled room. Blood pressure should be measured before the procedure.
-
Procedure:
-
Pulse Wave Recording: Pressure waveforms are recorded sequentially at the carotid and femoral arteries using high-fidelity applanation tonometers.[20] The time delay between the feet of the two waveforms is measured. The "foot" of the wave is identified at the end of diastole, marking the beginning of the sharp systolic upstroke.
-
Distance Measurement: The travel distance of the pulse wave is measured over the body surface as the distance between the recording sites at the carotid and femoral arteries.[20] A subtraction method (distance from sternal notch to femoral artery minus distance from sternal notch to carotid artery) is often used to improve accuracy.
-
-
Data Analysis: PWV is calculated by dividing the path length (D) by the transit time (Δt).
-
PWV (m/s) = Distance (D) / Time (Δt) A higher PWV value indicates greater arterial stiffness.
-
Assessment of Lipid Profile
A standard lipid profile analysis is crucial for assessing cardiovascular risk.[21][22]
-
Sample Collection: A blood sample is collected after an 8-12 hour fast to ensure accurate measurement of triglycerides.[21] Non-fasting samples can be used for initial screening of total and HDL cholesterol.[23]
-
Laboratory Analysis: The sample is analyzed in a certified laboratory to measure:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Calculated Parameters:
-
Low-Density Lipoprotein Cholesterol (LDL-C): Typically calculated using the Friedewald equation (valid for triglycerides ≤ 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).[21] Direct measurement is recommended for higher triglyceride levels.[22]
-
Non-HDL Cholesterol: Calculated as Non-HDL-C = TC - HDL-C. This marker represents the cholesterol content of all atherogenic lipoproteins.[22]
-
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Dietary Flavonoids: Cardioprotective Potential with Antioxidant Effects and Their Pharmacokinetic, Toxicological and Therapeutic Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Flavonoids on Cardiovascular Health: A Review of Human Intervention Trials and Implications for Cerebrovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Flavonoids in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Frontiers | The relevance of this compound for the beneficial effects of cocoa consumption [frontiersin.org]
- 7. Flavan-3-ols, this compound, and the effects of cocoa and chocolate on cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. A comprehensive insight into the molecular effect of this compound on cardiovascular-related risk factors: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Overview of the Assessment of Endothelial Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 22. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories. What parameters should a basic lipid profile include? | Neurology perspectives [elsevier.es]
- 23. Utilization of Clinical Testing in the Setting of Dyslipidemia - American College of Cardiology [acc.org]
validating in vitro findings of theobromine's effects in in vivo animal models
A Comparative Guide for Researchers
Theobromine, a naturally occurring methylxanthine found predominantly in the cacao plant, has garnered significant scientific interest for its diverse pharmacological effects observed in laboratory cell-based (in vitro) studies. These preliminary findings suggest potential therapeutic applications in oncology, inflammation, and metabolic disorders. However, the translation of these promising in vitro results to living organisms (in vivo) is a critical step in the drug development pipeline. This guide provides a comparative overview of key in vitro findings on this compound and the subsequent efforts to validate these effects in animal models, offering researchers a comprehensive resource to inform future preclinical and clinical investigations.
I. Anticancer Effects: From Cell Lines to Animal Models
In vitro studies have demonstrated the potential of this compound to inhibit the proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to its ability to modulate key signaling pathways involved in cell growth and survival. Subsequent in vivo studies have aimed to reproduce these anticancer effects in animal models of cancer.
Comparison of In Vitro and In Vivo Anticancer Studies
| Parameter | In Vitro Findings | In Vivo Validation |
| Model System | Human cancer cell lines: A549 (lung), HT-29 (colon), U87-MG (glioblastoma) | Animal models: Colon cancer, Sarcoma |
| Key Effects | - Inhibition of cell viability and proliferation- Induction of apoptosis- Cell cycle arrest | - Reduction in tumor weight- Decreased tumor growth |
| Mechanism of Action | Downregulation of the Akt/mTOR signaling pathway | Further investigation into in vivo signaling pathways is required. |
| Quantitative Data | IC50 in A549 cells: 16.02 μM (24h), 10.76 μM (48h) | Oral this compound treatment significantly diminished tumor weight in a sarcoma mouse model. |
Experimental Protocols
In Vitro Anticancer Assay Protocol (General)
-
Cell Lines: A549 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), U87-MG (glioblastoma).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations in the culture medium.
-
Cell Viability Assay (WST-1): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-48 hours. WST-1 reagent is added, and the absorbance is measured to determine cell viability.
-
Apoptosis Assay (Flow Cytometry): Treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against proteins in the Akt/mTOR pathway to assess changes in their expression and phosphorylation status.
In Vivo Anticancer Animal Model Protocol (General)
-
Animal Models: Balb/c mice or other appropriate strains are used.
-
Tumor Induction: Cancer cells (e.g., colon carcinoma cells, sarcoma cells) are injected subcutaneously or orthotopically into the mice to induce tumor growth.
-
This compound Administration: Once tumors are established, mice are treated with this compound, typically administered orally (e.g., via gavage or in the diet) at a specific dose and frequency.
-
Endpoint Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Histological Analysis: Tumor tissues may be processed for histological examination to assess for necrosis and other changes.
Signaling Pathway: this compound's Anticancer Action
Caption: this compound's proposed anticancer mechanism via inhibition of the Akt/mTOR pathway.
II. Anti-inflammatory Effects: From Macrophages to Animal Models of Inflammation
In vitro studies have highlighted the anti-inflammatory properties of this compound, primarily through its ability to modulate the production of inflammatory mediators in immune cells like macrophages. These findings have prompted in vivo investigations to determine if this compound can mitigate inflammatory responses in established animal models.
Comparison of In Vitro and In Vivo Anti-inflammatory Studies
| Parameter | In Vitro Findings | In Vivo Validation |
| Model System | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | - LPS-induced inflammation in mice- Carrageenan-induced paw edema in rats |
| Key Effects | - Decreased production of nitric oxide (NO)- Reduced secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | - Reduced levels of pro-inflammatory cytokines in serum- Attenuation of paw edema |
| Mechanism of Action | Inhibition of MAPK and NF-κB signaling pathways | In vivo validation of signaling pathway modulation is an active area of research. |
| Quantitative Data | This compound significantly stimulated the production of nitric oxide (NO) in a concentration-dependent manner in RAW 264.7 macrophages. | Two out of four animal studies assessing the effect of this compound on inflammatory markers reported favorable effects. |
Experimental Protocols
In Vitro Anti-inflammatory Assay Protocol (General)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: The activation of MAPK and NF-κB signaling pathways is assessed by measuring the phosphorylation of key proteins in these pathways via Western blot.
In Vivo Anti-inflammatory Animal Model Protocol (General)
-
Animal Models: Male Wistar rats or Swiss albino mice are commonly used.
-
Carrageenan-Induced Paw Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation. This compound is administered orally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer.
-
LPS-Induced Systemic Inflammation: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response. This compound is administered prior to the LPS challenge. Blood samples are collected to measure serum levels of pro-inflammatory cytokines.
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound's proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
III. Effects on Adipogenesis and Obesity: From Preadipocytes to Diet-Induced Obese Animals
In vitro studies using preadipocyte cell lines have suggested that this compound can inhibit adipogenesis, the process of fat cell formation. This has led to in vivo studies investigating the potential of this compound to combat diet-induced obesity in animal models.
Comparison of In Vitro and In Vivo Anti-obesity Studies
| Parameter | In Vitro Findings | In Vivo Validation |
| Model System | 3T3-L1 preadipocytes | High-fat diet (HFD)-induced obese mice (e.g., C57BL/6) |
| Key Effects | - Inhibition of adipocyte differentiation- Reduced lipid accumulation | - Attenuated body weight gain- Reduced epididymal adipose tissue weight- Browning of white adipose tissue (WAT) |
| Mechanism of Action | - Downregulation of adipogenic transcription factors (e.g., PPARγ, C/EBPα)- Activation of PPARγ for browning | - Inhibition of phosphodiesterase-4 (PDE4)- Increased expression of browning markers (e.g., UCP1) |
| Quantitative Data | This compound administration (0.1g/kg for 7 days) in mice attenuated gains in body and epididymal adipose tissue weights. | Dietary supplementation of this compound significantly increased the expression of UCP1 protein in subcutaneous adipose tissues of mice. |
Experimental Protocols
In Vitro Adipogenesis Assay Protocol (General)
-
Cell Line: 3T3-L1 preadipocytes.
-
Adipocyte Differentiation: Confluent 3T3-L1 cells are induced to differentiate into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.
-
This compound Treatment: this compound is added to the differentiation medium at various concentrations.
-
Oil Red O Staining: After several days of differentiation, cells are fixed and stained with Oil Red O solution to visualize and quantify intracellular lipid accumulation. The stain is then extracted and absorbance is measured.
-
Gene Expression Analysis (qPCR): RNA is extracted from treated cells and the expression of key adipogenic genes (e.g., PPARγ, C/EBPα) and browning markers (e.g., UCP1) is measured by quantitative real-time PCR.
In Vivo Diet-Induced Obesity Model Protocol (General)
-
Animal Model: Male C57BL/6 mice are often used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.
-
This compound Administration: this compound is administered to the mice, either mixed into the high-fat diet or by oral gavage.
-
Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and various tissues, including white and brown adipose tissue, are collected, weighed, and processed for histological analysis and gene expression studies.
-
Blood Chemistry: Blood samples are collected to measure levels of glucose, insulin, and lipids.
Experimental Workflow: Validating Anti-Adipogenic Effects
Caption: Workflow for validating the anti-adipogenic effects of this compound from in vitro to in vivo.
Conclusion
The journey of this compound from a compound of interest in in vitro assays to a potential therapeutic agent requires rigorous validation in preclinical animal models. This guide highlights the progress made in corroborating the anticancer, anti-inflammatory, and anti-obesity effects of this compound in vivo. While the translation of these effects is promising, further research is imperative to elucidate the precise molecular mechanisms in a whole-organism context, establish optimal dosing and safety profiles, and ultimately pave the way for human clinical trials. The presented data and protocols aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating natural compound.
The Efficacy of Theobromine Compared to Synthetic Adenosine Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of theobromine, a naturally occurring methylxanthine, with synthetic adenosine (B11128) receptor antagonists. The comparison is supported by quantitative experimental data on receptor binding affinities and detailed methodologies for the key experiments cited.
Introduction to Adenosine Receptor Antagonism
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are involved in a multitude of physiological processes, including sleep regulation, cardiovascular function, and immune response. Antagonists of these receptors, which block the binding of endogenous adenosine, have significant therapeutic potential. The naturally occurring methylxanthine, this compound, found in cocoa, is a known non-selective adenosine receptor antagonist.[2] However, its relatively low potency has led to the development of highly selective and potent synthetic antagonists for targeted therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.[1][3]
Quantitative Comparison of Receptor Binding Affinity
The efficacy of an antagonist is primarily determined by its binding affinity (Ki) for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and representative synthetic antagonists for human adenosine receptor subtypes. The data clearly illustrates the significantly higher affinity and selectivity of synthetic compounds, particularly for the A₂A receptor.
| Compound | Type | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | Selectivity for A₂A (over A₁) |
| This compound | Natural (Methylxanthine) | 210,000 - 280,000[4] | >1,000,000[4] | - | - | Low |
| Caffeine (B1668208) | Natural (Methylxanthine) | 90,000 - 110,000[4] | 80,000[4] | - | - | Low |
| Istradefylline | Synthetic (Non-xanthine) | 2,800 | 1.3 | 2,400 | >10,000 | ~2154-fold |
| Preladenant | Synthetic (Non-xanthine) | >1,000[5] | 1.1[5][6] | >1,000[5] | >1,000[5] | >909-fold[5] |
| Vipadenant | Synthetic (Non-xanthine) | 68[7][8] | 1.3[7][8] | 63[8] | 1005[8] | ~52-fold[7][8] |
Note: Ki values can vary slightly between studies depending on the experimental conditions. The data presented represents values cited in the provided sources.
Adenosine A₂A Receptor Signaling Pathway and Antagonism
The adenosine A₂A receptor is a Gs protein-coupled receptor. Its activation by adenosine triggers a signaling cascade that results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors. Competitive antagonists like this compound and synthetic molecules block this pathway by preventing adenosine from binding to the receptor.
Caption: A₂A receptor signaling and the antagonistic action of this compound/synthetics.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK-293) that has been engineered to stably express the human adenosine receptor subtype of interest (e.g., A₂A).
-
Incubation: The prepared membranes are incubated in a buffer solution containing:
-
A known concentration of a high-affinity radioligand (e.g., [³H]ZM241385 for A₂A receptors).
-
Varying concentrations of the unlabeled antagonist being tested (e.g., this compound or istradefylline).
-
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for Research|High-Purity Analytical Standard [benchchem.com]
- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. openmedscience.com [openmedscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Theobromine vs. Prescription Antitussives: A Comparative Analysis of Cough Suppressant Efficacy
For Immediate Release
A growing body of evidence suggests that theobromine, a naturally occurring compound found in cocoa, may offer a safe and effective alternative to prescription cough suppressants. This guide provides a comprehensive comparison of the antitussive efficacy of this compound against commonly prescribed agents like codeine, supported by data from clinical and preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of cough therapeutics.
Executive Summary
Clinical research, most notably a randomized, double-blind, placebo-controlled study, has demonstrated that this compound can be more effective than codeine in suppressing cough induced by capsaicin (B1668287), a common method for evaluating antitussive agents.[1][2] The primary mechanism of action for this compound appears to be peripheral, targeting the inhibition of sensory nerve activation, which contrasts with the central nervous system depression associated with opioid-based antitussives like codeine.[2][3] While some studies on this compound for persistent cough have not met their primary endpoints for quality of life improvements, they have shown a positive trend in reducing cough severity and have established a good safety profile.[4][5][6]
Comparative Efficacy Data
The following table summarizes the quantitative data from a key study comparing this compound to codeine and placebo in the suppression of capsaicin-induced cough in healthy volunteers.
| Treatment Group | Dose | Mean Capsaicin Concentration to Induce 5 Coughs (C5) | Fold Increase in Capsaicin Concentration vs. Placebo |
| Placebo | N/A | 12.5 µM | 1.0 |
| This compound | 1000 mg | 43.8 µM | ~3.5 |
| Codeine | 60 mg | 28.8 µM | ~2.3 |
Data extracted from the Usmani et al. (2004) FASEB Journal study.
Experimental Protocols
Human Capsaicin Cough Challenge Study
A randomized, double-blind, placebo-controlled, crossover study design is often employed to assess the efficacy of antitussive agents.[3]
-
Subjects: Healthy, non-smoking volunteers with no history of respiratory illness.
-
Cough Induction: Inhalation of escalating concentrations of capsaicin, an extract of hot peppers, to determine the concentration required to induce a specific number of coughs (typically 2 or 5, denoted as C2 or C5).[7]
-
Treatment: Subjects receive single doses of this compound, a prescription antitussive (e.g., codeine), or a placebo in a randomized order, with a washout period between treatments.
-
Outcome Measures: The primary endpoint is the change in capsaicin concentration required to induce the target number of coughs after treatment compared to placebo. An increase in the required capsaicin concentration indicates a more effective antitussive effect.
Below is a diagram illustrating the typical workflow of such a clinical trial.
Signaling Pathways and Mechanism of Action
This compound's antitussive effect is believed to be mediated peripherally through the inhibition of the vagus nerve's sensory afferents, which are responsible for initiating the cough reflex.[1] This is in contrast to opioid antitussives like codeine, which act centrally on the cough center in the brainstem. The proposed mechanisms for this compound include the inhibition of phosphodiesterases and the blockade of adenosine (B11128) receptors.[4][5]
The following diagram illustrates the proposed peripheral mechanism of action of this compound.
Comparative Efficacy Visualization
The results from the Usmani et al. (2004) study clearly indicate a superior antitussive effect of this compound compared to both codeine and placebo in the context of capsaicin-induced cough.
The following diagram provides a logical comparison of the findings.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for a new class of antitussive drugs.[3] Its peripheral mechanism of action offers a significant advantage over centrally acting opioids, potentially avoiding side effects such as sedation, nausea, and the risk of dependence.[4][8] While this compound has shown superior efficacy in cough challenge studies, further large-scale clinical trials are needed to fully establish its role in the treatment of acute and chronic cough across different patient populations.[1][2] The development of this compound-based therapeutics could represent a significant advancement in the management of cough.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound inhibits sensory nerve activation and cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of persistent cough: a randomised, multicentre, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the treatment of persistent cough: a randomised, multicentre, double-blind, placebo-controlled clinical trial - Morice - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. uspharmacist.com [uspharmacist.com]
assessing the synergistic effects of theobromine and caffeine on mood and performance
A Comparative Guide for Researchers and Drug Development Professionals
The intricate interplay of theobromine and caffeine (B1668208), two naturally occurring methylxanthines, has garnered significant interest within the scientific community for its potential synergistic effects on mood, cognition, and physical performance. This guide provides an objective comparison of their individual and combined effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental designs.
Quantitative Analysis of Mood and Performance Metrics
The following tables summarize the quantitative data from key studies investigating the effects of this compound, caffeine, and their combination on various mood and performance parameters.
| Study | Treatment Group | Dosage | Key Findings on Mood | Statistical Significance |
| Mitchell et al. (2011) [1][2] | This compound | 700 mg | Decreased self-reported calmness 3 hours after ingestion. | p < 0.05 |
| Caffeine | 120 mg | Increased self-reported alertness at 1, 2, and 3 hours post-ingestion. Increased contentedness at 1 and 2 hours post-ingestion. | p < 0.05 | |
| This compound + Caffeine | 700 mg + 120 mg | Similar increases in alertness and contentedness as caffeine alone. | Not specified | |
| Judelson et al. (2013) [3][4] | This compound | 100, 200, 400 mg | No consistent effect on mood state. | p > 0.05 |
| Caffeine | 100 mg | Significantly decreased lethargy/fatigue and increased vigor. | p = 0.006 and p = 0.011, respectively |
| Study | Treatment Group | Dosage | Key Findings on Performance | Statistical Significance |
| Mitchell et al. (2011) [1][2] | This compound | 700 mg | No significant effect on Digit Symbol Substitution Test (DSST) performance. | Not specified |
| Caffeine | 120 mg | No significant effect on DSST performance. | Not specified | |
| This compound + Caffeine | 700 mg + 120 mg | No significant effect on DSST performance. | Not specified | |
| Judelson et al. (2013) [3][4] | This compound | 100, 200, 400 mg | No consistent effect on vigilance. | p > 0.05 |
| Caffeine | 100 mg | No significant effect on vigilance mentioned in abstract. | Not specified |
Experimental Protocols
Mitchell et al. (2011): A Study on Mood, Psychomotor Performance, and Blood Pressure
-
Objective: To investigate the synergistic effects of this compound and caffeine on mood, psychomotor performance, and blood pressure.[1]
-
Participants: 24 healthy female subjects.[1]
-
Design: A double-blind, placebo-controlled, crossover study.
-
Treatments:
-
This compound (700 mg)
-
Caffeine (120 mg)
-
This compound (700 mg) + Caffeine (120 mg)
-
Placebo
-
-
Assessments:
-
Mood: Bond-Lader visual analogue scales.
-
Psychomotor Performance: Digit Symbol Substitution Test (DSST).
-
Physiological: Blood pressure measurements.
-
-
Timeline: Assessments were conducted at baseline and at 1, 2, and 3 hours post-administration.[1]
Judelson et al. (2013): An Investigation of Mood and Vigilance
-
Objective: To assess the effect of nutritionally relevant doses of this compound on mood and vigilance, with caffeine as a positive control.[3][4][5]
-
Design: A double-blind, placebo-controlled, six-trial crossover study.
-
Treatments:
-
Assessments:
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Discussion and Future Directions
The available evidence suggests that caffeine is a more potent central nervous system stimulant than this compound, leading to more pronounced effects on alertness and vigor.[3][4][5] this compound, on the other hand, exhibits more subtle psychoactive effects and may primarily act via peripheral physiological changes.[1] The combination of this compound and caffeine appears to retain the mood-enhancing effects of caffeine, while potentially mitigating some of its cardiovascular side effects, such as increased blood pressure.[1]
However, the synergistic effects on cognitive and physical performance remain less clear, with the cited studies showing no significant improvements in the tasks assessed. Future research should employ a broader range of performance measures and explore different dosage ratios to fully elucidate the potential for synergistic performance enhancement. Understanding the precise mechanisms of their interaction at the molecular level will be crucial for the development of novel formulations for mood and cognitive enhancement.
References
- 1. Differential contributions of this compound and caffeine on mood, psychomotor performance and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound and caffeine on mood and vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the metabolic pathways of theobromine and caffeine in humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic pathways of two closely related methylxanthines: theobromine and caffeine (B1668208). Understanding the nuances of their biotransformation is crucial for research into their physiological effects, therapeutic applications, and potential drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic cascades.
Introduction
This compound (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are naturally occurring alkaloids found in products like cocoa, coffee, and tea. While structurally similar, their metabolic fates in the human body differ significantly, leading to distinct pharmacokinetic profiles and physiological effects. Both compounds are primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role.
Metabolic Pathways: A Head-to-Head Comparison
The metabolism of both this compound and caffeine is a multi-step process involving demethylation and oxidation. The key enzyme responsible for the initial breakdown of caffeine is CYP1A2.[1][2][3] this compound metabolism also involves CYP1A2, along with CYP2E1.[4][5][6]
Caffeine Metabolism
Caffeine is almost completely metabolized in the liver, with less than 3% excreted unchanged in urine.[1][7] The primary metabolic route, accounting for 70-80% of its breakdown, is N-3 demethylation to its major metabolite, paraxanthine (B195701) (1,7-dimethylxanthine).[1][8] Other demethylation pathways lead to the formation of this compound (around 7-8%) and theophylline (B1681296) (approximately 7-8%).[1] A smaller portion of caffeine undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1] Paraxanthine and other dimethylxanthine metabolites are further metabolized to monomethylxanthines, methyluric acids, and other derivatives.[1]
This compound Metabolism
This compound is also metabolized in the liver. Its primary metabolic pathways involve N-demethylation and oxidation.[6][9] The major metabolites of this compound found in human urine are 7-methylxanthine (B127787) (34–48%), followed by 3-methylxanthine (B41622) (20%).[10] Other metabolites include 7-methyluric acid, 3,7-dimethyluric acid, and 6-amino-5-[N-methylformylamino]-1-methyluracil.[10][11] A notable portion of this compound (1-18%) is excreted unchanged in the urine.[10] Unlike caffeine, this compound does not metabolize into caffeine in humans.[9]
Quantitative Data Summary
The following tables provide a quantitative comparison of the pharmacokinetic parameters and metabolite profiles of this compound and caffeine.
Table 1: Comparative Pharmacokinetics of this compound and Caffeine
| Parameter | This compound | Caffeine | Reference(s) |
| Half-life | 6-12 hours | 2.5-5 hours | [5][8][12][13][14] |
| Time to Peak Plasma Concentration | 2-3 hours | 30-40 minutes | [5][12] |
| Primary Metabolizing Enzymes | CYP1A2, CYP2E1 | CYP1A2 | [1][2][3][4][5][6] |
| Unchanged in Urine | 1-18% | < 3% | [1][7][10] |
Table 2: Primary Metabolite Distribution of Caffeine
| Metabolite | Percentage of Total Metabolism | Reference(s) |
| Paraxanthine (1,7-dimethylxanthine) | 70-80% | [1][8] |
| This compound (3,7-dimethylxanthine) | ~7-8% | [1] |
| Theophylline (1,3-dimethylxanthine) | ~7-8% | [1] |
| 1,3,7-trimethyluric acid | ~15% | [1] |
Table 3: Major Urinary Metabolites of this compound
| Metabolite | Percentage of Urinary Metabolites | Reference(s) |
| 7-Methylxanthine | 34-48% | [10] |
| 3-Methylxanthine | 20% | [10] |
| 7-Methyluric Acid | 7-12% | [10] |
| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6-9% | [10] |
| 3,7-Dimethyluric Acid | 1% | [10] |
Experimental Protocols
The study of this compound and caffeine metabolism relies on various analytical techniques. A common and robust method for the quantification of these methylxanthines and their metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Key Experimental Method: LC-MS/MS for Quantification in Biological Fluids
Objective: To selectively quantify this compound, caffeine, and their primary metabolites in human plasma, urine, and saliva.
Methodology:
-
Sample Preparation:
-
Biological samples (plasma, urine, saliva) are subjected to protein precipitation to remove larger molecules. This is often achieved by adding a solvent like acetonitrile (B52724).
-
For improved accuracy, an isotopically labeled internal standard (e.g., 13C3-caffeine) is added to the samples.[15]
-
The samples are then centrifuged, and the supernatant containing the analytes of interest is collected.
-
The supernatant may be diluted to minimize matrix effects.[15][16]
-
-
Chromatographic Separation:
-
The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[15][16]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The monitoring of this specific transition (precursor ion → product ion) provides high selectivity and sensitivity for quantification.
-
-
Data Analysis:
-
The peak areas of the analytes are integrated and compared to the peak area of the internal standard.
-
A calibration curve is generated using standards of known concentrations to quantify the amount of each analyte in the biological samples.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of caffeine and this compound.
Caption: Metabolic pathway of caffeine in humans.
Caption: Metabolic pathway of this compound in humans.
Conclusion
The metabolic pathways of this compound and caffeine, while sharing some enzymatic machinery, exhibit distinct profiles in terms of primary metabolites and pharmacokinetic parameters. Caffeine is predominantly metabolized to paraxanthine, leading to a shorter half-life. In contrast, this compound's metabolism yields a higher proportion of monomethylxanthines and a significant amount is excreted unchanged, contributing to its longer half-life. These differences are fundamental to their varying physiological effects and should be carefully considered in pharmacological and toxicological research, as well as in the development of new therapeutic agents.
References
- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mygenome.asia [mygenome.asia]
- 3. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]
- 4. Biotransformation of caffeine, paraxanthine, this compound and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450 isoform selectivity in human hepatic this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Psychopharmacology of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oona.life [oona.life]
- 14. The relevance of this compound for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Matrix Effects: A Comparative Guide to Non-Matched Matrix Calibration for Theobromine LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, achieving accurate quantification of analytes like theobromine is paramount. This guide provides a comparative analysis of using a non-matched matrix calibration curve against the traditional matrix-matched approach for this compound quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data and detailed protocols are presented to support the validation of this alternative approach, which can be particularly useful when blank biological matrices are scarce or difficult to obtain.
The inherent challenge in bioanalytical LC-MS/MS is the "matrix effect," where co-eluting endogenous components of a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] The conventional method to compensate for these effects is to prepare calibration standards in the same biological matrix as the samples (a matrix-matched calibration). However, obtaining a consistent and analyte-free source of some biological matrices can be challenging.[2][3]
A study by Mendes et al. (2019) demonstrated that a calibration curve prepared in a non-matched matrix (solvent) can provide accurate and precise quantification of this compound in human plasma when an appropriate internal standard is used.[2][3][4] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the response.[5][6]
Performance Comparison: Matrix-Matched vs. Non-Matched Calibration
A direct comparison of validation parameters for this compound quantification using a calibration curve prepared in human plasma (matrix-matched) versus one prepared in solvent (non-matched) reveals a high degree of similarity in performance. The data, summarized from the findings of Mendes et al. (2019), underscores the viability of the non-matched approach.
| Validation Parameter | Matrix-Matched (Human Plasma) | Non-Matched (Solvent) | Acceptance Criteria |
| Linearity (R²) | >0.99 | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | Similar to Solvent | Similar to Plasma | - |
| Limit of Quantification (LOQ) | Similar to Solvent | Similar to Plasma | - |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%RE) | Within ±15% | Within ±15% | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%RE) | Within ±15% | Within ±15% | Within ±15% (±20% for LLOQ) |
Data summarized from Mendes et al. (2019).[2]
Experimental Protocols
The following is a detailed methodology for the validation of a non-matched matrix calibration curve for this compound quantification in human plasma by LC-MS/MS, based on the work of Mendes et al. (2019).[2][7]
Preparation of Standard and QC Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and its stable isotope-labeled internal standard (e.g., this compound-d6) in a suitable organic solvent like methanol.
-
Calibration Standards (Non-Matched): Prepare a series of working standard solutions by serially diluting the this compound stock solution in the solvent. These will be used to construct the calibration curve. For example, calibrant concentrations for this compound could be 3.6, 12.6, 54.2, 162.2, 360.5, and 540.5 ng/mL.[2]
-
Quality Control (QC) Samples (Matrix-Matched): Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with known amounts of this compound. For instance, low, medium, and high concentration levels for this compound could be 5.5, 36.0, and 315.7 ng/mL, respectively.[2]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, QC, or unknown), add the internal standard solution (e.g., 36.0 ng/mL of this compound-d6).[2]
-
Add a protein precipitation agent, such as three volumes of methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in a mobile phase-compatible solution (e.g., 2% acetonitrile (B52724) and 0.1% formic acid).[7]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.[7]
-
Flow Rate: A suitable flow rate for the column dimensions should be used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is generally employed for this compound analysis.[7]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Validation Procedure
To validate the non-matched matrix calibration curve, the following parameters should be assessed according to regulatory guidelines such as the ICH M10.[8]
-
Selectivity: Analyze blank plasma samples from multiple sources to ensure no significant interferences are observed at the retention time of this compound and the internal standard.
-
Linearity: Construct the calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrants. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The coefficient of determination (R²) should be >0.99.[2]
-
Accuracy and Precision: Analyze the matrix-matched QC samples against the non-matched calibration curve over several days to determine the intra- and inter-day accuracy and precision. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[9]
-
Matrix Effect: While the use of a stable isotope-labeled internal standard is intended to compensate for matrix effects, it is good practice to evaluate it. This can be done by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying logic for employing a non-matched matrix calibration.
Caption: Experimental workflow for validating a non-matched matrix calibration.
Caption: Rationale for using an internal standard with non-matched calibration.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibratio… [ouci.dntb.gov.ua]
- 5. [PDF] Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve | Semantic Scholar [semanticscholar.org]
- 6. Validation of an LC-MS/MS Method for the Quantification of Caffeine and this compound Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. capa.org.tw [capa.org.tw]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Theobromine and Pentoxifylline on Cerebral Blood Flow
For researchers and professionals in drug development, understanding the nuanced effects of vasoactive compounds on cerebral hemodynamics is paramount. This guide provides a detailed comparative analysis of two such compounds: theobromine, a naturally occurring methylxanthine found in cacao, and pentoxifylline (B538998), a synthetic xanthine (B1682287) derivative. Both substances are known to influence blood flow, but they exhibit distinct mechanisms and have been studied in different clinical contexts. This document aims to objectively compare their performance, supported by experimental data, to inform future research and therapeutic development.
Quantitative Analysis of Cerebral Blood Flow Effects
The following table summarizes the quantitative effects of this compound and pentoxifylline on cerebral blood flow (CBF) as reported in various studies. It is important to note that direct comparative trials are scarce, and the data is collated from separate investigations.
| Compound | Subject Population | Dosage | Method of CBF Measurement | Key Findings |
| Pentoxifylline | Patients with cerebrovascular disease | 400 mg and 800 mg (oral) | Xenon-133 (B1212064) clearance technique | Global CBF significantly increased with 800 mg. Regional CBF increased significantly 2 hours after both 400 mg and 800 mg doses.[1][2] |
| Pentoxifylline | Patients with chronic cerebrovascular disease | 1200 mg/day for 30 days (oral) or 400 mg (IV infusion) | Intravenous 133Xe clearance technique | CBF was significantly increased by both acute and chronic administration.[3] |
| Pentoxifylline | Patients with vascular dementia | 400 mg three times daily for 8 weeks | Inhalative 133Xenon clearance technique | Mean regional CBF increased by +16.4% from baseline at 8 weeks, with a +40% increase in hypoemic regions.[4] |
| This compound (as a component of flavanol-rich cocoa) | Healthy elderly individuals | Daily consumption of flavanol-rich cocoa (containing ~600 mg this compound) for two weeks | Not specified | After two weeks, a significant 10% increase in cerebral blood flow response was observed 8 hours post-ingestion.[5] |
| This compound | N/A (General Statement) | N/A | N/A | Acts as a vasodilator, which widens blood vessels and can improve blood flow.[6][7] |
Mechanisms of Action: A Comparative Overview
While both this compound and pentoxifylline are methylxanthine derivatives, their primary mechanisms for influencing cerebral blood flow have distinct features.
This compound primarily acts through two pathways:
-
Phosphodiesterase (PDE) Inhibition : By inhibiting PDE enzymes, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6][8][9] This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and increased blood flow.[6]
-
Adenosine Receptor Antagonism : this compound blocks adenosine receptors (A1 and A2A), which mitigates the vasoconstrictive effects of adenosine, further promoting vasodilation.[6][10]
Pentoxifylline 's effects are more multifaceted:
-
Phosphodiesterase (PDE) Inhibition : Similar to this compound, pentoxifylline inhibits PDE, leading to vasodilation.[1][11]
-
Hemorheological Effects : A key differentiator is pentoxifylline's ability to improve blood rheology. It increases red blood cell flexibility, inhibits platelet aggregation, and reduces blood viscosity.[12][13][14] These actions enhance the ability of blood to flow through microvasculature.
-
Anti-inflammatory Properties : Pentoxifylline has been shown to have anti-inflammatory effects, which may contribute to its benefits in vascular diseases.[11][15]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and pentoxifylline in mediating their effects on cerebral blood flow.
Caption: Signaling pathway of this compound on cerebral blood flow.
Caption: Signaling pathway of Pentoxifylline on cerebral blood flow.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of the experimental protocols.
Study on Pentoxifylline in Cerebrovascular Disease (Oral Administration)
-
Objective : To determine the immediate effects of oral pentoxifylline on cerebral blood flow in patients with cerebrovascular disease.[1][2]
-
Intervention : Patients received either 400 mg (n=4) or 800 mg (n=6) of pentoxifylline orally.[1][2]
-
Measurement of Cerebral Blood Flow : Regional cerebral blood flow was measured at baseline and 2, 4, and 6 hours after drug administration using the xenon-133 clearance technique with 16 detectors (eight per hemisphere).[1][2]
-
Outcome Measures : Changes in global and regional cerebral blood flow from baseline.[1][2]
Study on this compound (in Flavanol-Rich Cocoa) in Healthy Elderly
-
Objective : To assess the cerebral blood flow response to daily consumption of flavanol-rich cocoa.[5]
-
Subjects : Healthy elderly individuals.[5]
-
Intervention : Daily consumption of a flavanol-rich cocoa drink containing approximately 600 mg of this compound for two weeks.[5]
-
Measurement of Cerebral Blood Flow : The specific technique for measuring mean flow velocity (MFV) was not detailed in the abstract but was measured at 2, 4, 6, and 8 hours after ingestion.[5]
-
Outcome Measures : Changes in cerebral blood flow response over the two-week period.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of a compound on cerebral blood flow.
Caption: Generalized experimental workflow for CBF studies.
Conclusion
Both this compound and pentoxifylline demonstrate the potential to enhance cerebral blood flow, primarily through vasodilation mediated by phosphodiesterase inhibition. Pentoxifylline offers an additional, significant advantage through its hemorheological effects, which have been substantiated in patient populations with cerebrovascular disease.[12][13][14] The evidence for this compound, while promising, is largely derived from studies of cocoa products and would benefit from more direct investigation with the isolated compound.[5]
For researchers, this comparative analysis highlights the need for head-to-head clinical trials to directly compare the efficacy and safety of these two compounds. Such studies would be invaluable in determining their respective therapeutic potential in the management of conditions characterized by compromised cerebral perfusion. Drug development professionals may consider the distinct mechanisms of action as a basis for targeted therapeutic strategies, with pentoxifylline's rheological benefits being particularly relevant for patients with underlying blood viscosity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentoxifylline increases cerebral blood flow in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pentoxifylline on cerebral blood flow in patients with chronic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative randomized study of cerebral blood flow after long-term administration of pentoxifylline and co-dergocrine mesylate in patients with chronic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral blood flow response to flavanol-rich cocoa in healthy elderly humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Theobromin used for? [synapse.patsnap.com]
- 7. draxe.com [draxe.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 12. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. openheart.bmj.com [openheart.bmj.com]
- 14. Hemorheological effects of pentoxifylline on disturbed flow behavior of blood in patients with cerebrovascular insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Pentoxifylline on Ischemia- induced Brain Damage and Spatial Memory Impairment in Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Toxicity of Theobromine and Caffeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of two widely consumed methylxanthines: theobromine and caffeine (B1668208). By summarizing key experimental data from both in vitro and in vivo models, this document aims to equip researchers with the necessary information to inform study design, risk assessment, and drug development processes. Detailed methodologies for pivotal toxicity assays are provided, alongside visual representations of the primary signaling pathways involved in their toxic effects.
Executive Summary
This compound and caffeine, while structurally similar, exhibit distinct toxicological profiles. Generally, caffeine demonstrates a higher acute toxicity in vivo compared to this compound. In vitro studies also suggest differential effects on cell viability and genotoxicity. The primary mechanisms underlying their toxicity involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes, with caffeine typically exhibiting a stronger interaction with these targets.
In Vivo Toxicity Comparison
Acute toxicity is predominantly assessed by determining the median lethal dose (LD50), the dose required to be fatal to 50% of a test population. The following tables summarize the LD50 values for this compound and caffeine in various animal models.
Table 1: Acute Oral LD50 Values in Rodents
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Rat | 950 | [1] |
| Mouse | 1356 | [2] | |
| Caffeine | Rat | 200-400 | [2] |
| Mouse | 185 | [2] |
Table 2: Acute Oral LD50 Values in Canines
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Dog | 100-200 | [3][4] |
| Caffeine | Dog | 100-200 | [3][4] |
Note: While the reported LD50 ranges are similar in dogs, clinical signs of toxicity for this compound can appear at lower doses (20 mg/kg) compared to what is generally reported for caffeine.[4]
In Vitro Toxicity Comparison
In vitro assays are crucial for elucidating cellular mechanisms of toxicity, including effects on cell viability (cytotoxicity) and genetic material (genotoxicity).
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. While direct comparative studies across multiple cell lines are limited, available data provides insights into their cytotoxic potential.
Table 3: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | Cell Viability | 16.02 (24h) | [5][6] |
| 10.76 (48h) | [5][6] | ||||
| Caffeine | SH-SY5Y (Human Neuroblastoma) | Cell Viability Assay | Cell Viability | Toxic at 1000 µM | [7] |
It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.
Genotoxicity Profile
Genotoxicity assays assess the potential of substances to damage DNA. Key assays include the Ames test for mutagenicity and the chromosome aberration test for clastogenicity.
Table 4: Summary of Genotoxicity Findings
| Compound | Assay | System | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium | Negative | [8][9] |
| Chromosome Aberration | CHO Cells | Negative | [8][9] | |
| Caffeine | Ames Test | Salmonella typhimurium | Generally Negative, some positive results reported | [10] |
| Chromosome Aberration | Human Lymphocytes | Positive | [8] |
Signaling Pathways in this compound and Caffeine Toxicity
The primary mechanisms of action for both this compound and caffeine at toxic concentrations are the blockade of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for key in vitro and in vivo toxicity assays.
In Vitro Experimental Protocols
1. Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay evaluates the ability of a test substance to cause mutations that revert the bacteria to a histidine-independent state (his+), allowing them to grow on a histidine-deficient medium.
-
Methodology:
-
Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[11]
-
Procedure: The bacterial culture, test compound (at various concentrations), and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.[11][12]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.[11][12]
-
2. In Vitro Mammalian Chromosome Aberration Test
-
Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[13][14][15]
-
Exposure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 fraction).[13]
-
Metaphase Arrest: After a suitable incubation period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.[15][16]
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[15][16]
-
In Vivo Experimental Protocols
1. Acute Oral Toxicity Study (e.g., following OECD Guideline 423)
-
Principle: This method is used to determine the acute toxicity of a substance after a single oral dose. It aims to identify the dose range that causes mortality or significant toxic effects.
-
Methodology:
-
Animal Model: Typically, rats or mice are used. The study usually starts with a single sex (often females).[4][17]
-
Dosing: A stepwise procedure is used, starting with a dose expected to be non-lethal. The substance is administered by gavage.[4][17]
-
Observation: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight. All mortalities are recorded.[17]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
Endpoint: The LD50 value is estimated based on the mortality data.
-
2. Repeated Dose 28-Day Oral Toxicity Study (e.g., following OECD Guideline 407)
-
Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Animal Model: The rat is the preferred species. At least three dose groups and a control group are used, with an equal number of male and female animals in each group.[2][4][18]
-
Administration: The test substance is administered orally on a daily basis for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Towards the end of the study, hematology, clinical biochemistry, and urinalysis are performed.[18]
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is conducted.[18]
-
Endpoints: The study identifies target organs of toxicity and determines the NOAEL.
-
Conclusion
The data presented in this guide highlights the nuanced differences in the toxicity of this compound and caffeine. While both methylxanthines share common mechanisms of action, the potency and, consequently, the toxicological outcomes differ. Caffeine generally exhibits greater acute toxicity and a more pronounced effect on the central nervous system. This compound, while less acutely toxic, can still induce significant adverse effects, particularly in species with slower metabolism, such as canines. For researchers and drug development professionals, a thorough understanding of these differences is paramount for accurate risk assessment and the design of safe and effective therapeutic agents. Further head-to-head comparative studies, particularly in a wider range of in vitro models, would be beneficial to further refine our understanding of their relative toxicities.
References
- 1. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 2. oecd.org [oecd.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. oecd.org [oecd.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stress contributes to coffee constituent toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caffeine, this compound, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the genotoxicity of this compound and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Safety Operating Guide
Navigating Theobromine Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Theobromine, a bitter alkaloid commonly found in the cacao plant, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.[1][2]
This compound Disposal Parameters
The following table summarizes key quantitative and qualitative data related to this compound disposal. It is crucial to note that chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2][3]
| Parameter | Value/Recommendation | Source |
| Oral LD50 (Rat) | 1265 mg/kg | [2][4] |
| Oral LD50 (Mouse) | 837 mg/kg | [2] |
| Sink Disposal | Not Recommended | [1] |
| Solid Waste Disposal | Treat as chemical waste; do not dispose of in regular trash.[1] | [1] |
| Recommended Disposal Method | Engage a licensed professional waste disposal service.[1][4] | [1][4] |
| Spill Cleanup | Sweep up, then place into a suitable container for disposal. Provide ventilation.[2] For small spills, dampen the solid material with 5% ammonium (B1175870) hydroxide (B78521) before transferring to a container.[5] | [2][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a procedural process focused on safe containment, clear communication, and regulatory compliance.
-
Waste Identification and Segregation : All this compound waste, including contaminated consumables such as gloves, weighing papers, and pipette tips, should be treated as chemical waste.[1] This waste must be segregated from general laboratory trash.
-
Containerization :
-
Labeling : Affix a hazardous waste tag to the container.[1] The label must include:
-
Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should provide secondary containment to mitigate spills.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1][4] It is also possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Protocols
The available information on this compound disposal does not include specific experimental protocols for its degradation or neutralization within a standard laboratory setting. The established and recommended procedure is the logistical process of segregation, containment, labeling, and transfer to a certified waste management entity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Theobromine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Theobromine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the required PPE, with specifications to ensure compliance with safety standards.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[1] |
| Body | Laboratory coat or impervious clothing | Long-sleeved to prevent skin contact.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls such as ventilation are inadequate or when handling large quantities that may generate dust.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep the container tightly closed when not in use.[2]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound.[1]
-
Clean the work area and decontaminate any equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, and weighing papers), must be collected in a clearly labeled, sealed, and leak-proof container.[3]
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.[3]
-
Disposal Method: Do not dispose of this compound in the regular trash or down the drain.[3] Arrange for disposal through a licensed professional waste disposal service.[3]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the quantity, the date of generation, and the laboratory of origin.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Spill Response:
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For large spills, evacuate the area and contact your institution's emergency services.[1]
Below is a logical workflow for handling a this compound spill:
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
